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7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Documentation Hub

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  • Product: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 676116-80-6

Core Science & Biosynthesis

Foundational

The Synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The proposed synthesis is strategically designed in two core stages: the formation of an N-aryl amide intermediate followed by a pivotal intramolecular Friedel-Crafts acylation for the construction of the dihydroquinolinone ring system. This document delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents a critical analysis of the reaction parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthesis of this valuable fluorinated quinolinone derivative.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The incorporation of a fluorine atom into this scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[2]

Specifically, the 7-fluoro substitution on the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one framework is of particular interest. This structural motif is found in various investigational compounds and holds promise for the development of novel therapeutics. The gem-dimethyl group at the C4 position introduces conformational rigidity, which can be advantageous for specific receptor interactions. This guide focuses on a logical and experimentally viable pathway to access this important molecule.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be efficiently achieved through a two-step sequence commencing from commercially available starting materials. The overall strategy is depicted below:

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate_Amide N-(4-fluorophenyl)-3,3- dimethylacrylamide 4-Fluoroaniline->Intermediate_Amide Acylation 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Intermediate_Amide Final_Product 7-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Intermediate_Amide->Final_Product Intramolecular Friedel-Crafts Acylation

Caption: Overall synthetic pathway for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

This pathway is characterized by its convergency and the strategic use of a well-established amide formation reaction followed by a powerful ring-closing transformation.

Synthesis of Precursors and Reagents

A critical aspect of a successful synthesis is the availability and purity of the starting materials.

Precursor/ReagentCAS NumberKey PropertiesSupplier Information
4-Fluoroaniline371-40-4Commercially available, solidMajor chemical suppliers
3,3-Dimethylacrylic acid541-47-9Commercially available, solidMajor chemical suppliers
Thionyl chloride (SOCl₂)7719-09-7Commercially available, liquidMajor chemical suppliers
Aluminum chloride (AlCl₃)7446-70-0Commercially available, solidMajor chemical suppliers
Preparation of 3,3-Dimethylacryloyl chloride

While commercially available, 3,3-dimethylacryloyl chloride can be readily synthesized from 3,3-dimethylacrylic acid.

Protocol 1: Synthesis of 3,3-Dimethylacryloyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylacrylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,3-dimethylacryloyl chloride is typically of sufficient purity for the subsequent acylation step.

Step 1: Amide Formation - Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide

The initial step involves the acylation of 4-fluoroaniline with the prepared 3,3-dimethylacryloyl chloride. This is a standard nucleophilic acyl substitution reaction.

Amide_Formation reagents 4-Fluoroaniline + 3,3-Dimethylacryloyl chloride product {N-(4-fluorophenyl)-3,3-dimethylacrylamide | + | HCl} reagents->product Base (e.g., Pyridine, Et3N) DCM, 0 °C to rt

Caption: Reaction scheme for the synthesis of the intermediate amide.

Protocol 2: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide

  • Dissolve 4-fluoroaniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in DCM to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step, where the N-(4-fluorophenyl)-3,3-dimethylacrylamide undergoes an intramolecular electrophilic aromatic substitution to yield the target 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The choice of Lewis acid and reaction conditions is critical for the success of this cyclization.[3]

Mechanistic Insight

The reaction proceeds through the activation of the amide carbonyl group by a Lewis acid, which generates a highly electrophilic acylium ion or a related reactive intermediate. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the activating amino group, leading to the formation of the six-membered ring.

FC_Mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation Amide N-(4-fluorophenyl)-3,3- dimethylacrylamide Activated_Complex Activated Complex Amide->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Activated_Complex Sigma_Complex Sigma Complex (Wheland Intermediate) Activated_Complex->Sigma_Complex Intramolecular Electrophilic Attack Final_Product 7-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Sigma_Complex->Final_Product Deprotonation

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Aimed at researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines a plausible synthetic route and details the essential experimental protocols for the empirical determination of its key physicochemical parameters. Furthermore, it presents a full suite of predicted properties to guide initial experimental design and offers in-depth methodologies for its analytical characterization by modern spectroscopic techniques. This guide is intended to serve as a foundational resource for the evaluation of this compound's potential in drug discovery and materials science applications.

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and gem-dimethyl groups at the 7- and 4-positions, respectively, of the 3,4-dihydroquinolin-2(1H)-one core is anticipated to significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy for enhancing metabolic stability, binding affinity, and membrane permeability. The gem-dimethyl group at the C4 position introduces a conformational rigidity that can be beneficial for target engagement.

This guide provides a detailed examination of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a compound of interest for further investigation. In the absence of extensive published experimental data for this specific molecule, this document furnishes researchers with the necessary theoretical framework and practical methodologies to undertake a thorough characterization.

Molecular Structure and Core Properties

The foundational attributes of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are summarized below.

PropertyValueSource
IUPAC Name 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneN/A
CAS Number 676116-80-6Vendor Data
Molecular Formula C₁₁H₁₂FNOVendor Data
Molecular Weight 193.22 g/mol Vendor Data
Canonical SMILES CC1(C)CC(=O)NC2=C1C=C(F)C=C2N/A

digraph "7_Fluoro_4_4_dimethyl_3_4_dihydroquinolin_2_1H_one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [style=solid];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; O3 [label="O", pos="1.2,1.8!"]; C4 [label="C", pos="2.4,0!"]; C5 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="1.2,-1.8!"]; C7 [label="C", pos="0,-1.2!"]; C8 [label="C", pos="-1.2,-1.8!"]; C9 [label="C", pos="-2.4,-1.2!"]; F10 [label="F", pos="-3.6,-1.8!"]; C11 [label="C", pos="-2.4,0!"]; C12 [label="C", pos="-1.2,0.6!"]; C13 [label="C", pos="-1.2,2.0!"]; C14 [label="C", pos="0.0,2.0!"];

// Edges for the quinolinone ring system N1 -- C2; C2 -- O3 [style=double]; C2 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C11; C11 -- C12; C12 -- N1; C7 -- C12;

// Edges for substituents C9 -- F10; C12 -- C13; C12 -- C14;

// Implicit hydrogens are not shown for clarity }

Caption: Chemical structure of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Synthesis Pathway

While a specific synthesis for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is not extensively documented, a plausible and robust route can be conceptualized based on established methodologies for quinolinone synthesis, such as the Conrad-Limpach or Knorr syntheses.[1][2][3] A proposed synthetic approach is detailed below.

G A 3-Fluoroaniline C Intermediate Amide A->C Amide Coupling (e.g., EDC, HOBt) B 3,3-Dimethylacrylic acid B->C D 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent)

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Step 1: Amide Formation

  • To a solution of 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (N₂ or Ar), add 3,3-dimethylacrylic acid (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like hydroxybenzotriazole (HOBt, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate amide.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Add the purified amide from Step 1 to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture to 80-120 °C and stir for 2-6 hours. The optimal temperature and time should be determined empirically.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties: Predicted and Experimental

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, calculated using publicly available cheminformatics tools such as SwissADME and Molinspiration.[4][5] These values provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug DiscoveryPrediction Tool
Molecular Weight 193.22 g/mol Conforms to Lipinski's Rule of Five (<500 Da)[6]SwissADME
logP (octanol/water) 2.15Optimal lipophilicity for membrane permeabilitySwissADME
Aqueous Solubility (logS) -2.8Moderately solubleSwissADME
pKa (acidic) 14.5 (amide N-H)Weakly acidicChemAxon
pKa (basic) Not applicableNo significant basic centerChemAxon
Hydrogen Bond Donors 1Conforms to Lipinski's Rule of Five (≤5)[6]Molinspiration
Hydrogen Bond Acceptors 1Conforms to Lipinski's Rule of Five (≤10)[6]Molinspiration
Topological Polar Surface Area (TPSA) 29.1 ŲGood potential for oral bioavailabilityMolinspiration
Rotatable Bonds 0Rigid structure, favorable for bindingMolinspiration
Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties.

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube in a calibrated melting point apparatus.[8]

  • Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[7]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • For accuracy, perform the measurement in triplicate.

Principle: Kinetic solubility is a high-throughput method that measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer. This is highly relevant for early-stage drug discovery. Nephelometry detects this precipitation by measuring light scattering.[4][9]

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate.

  • Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations.

  • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[4]

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in the nephelometric signal is observed compared to a blank control.

Principle: The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore near an ionizable group.[10][11]

Protocol:

  • Prepare a series of buffers with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different pH buffers.[5]

  • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[12]

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most reliable method for its determination.[13][14]

Protocol:

  • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Add a known volume of this stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.[15]

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully remove an aliquot from each phase.

  • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculate the logP using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Spectroscopic Techniques cluster_1 Chromatographic Techniques A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C B1 NMR (1H, 13C, 19F) B->B1 B2 Mass Spectrometry (MS) B->B2 B3 Infrared (IR) Spectroscopy B->B3 C1 HPLC C->C1 C2 LC-MS C->C2

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[16]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the solution is homogeneous.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the two methyl groups. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbon atoms bonded to or in close proximity to the fluorine atom will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a sensitive probe of the local electronic environment. A single resonance is expected, and its chemical shift will be indicative of the fluoroaromatic system.[3]

Mass Spectrometry (MS)

Protocol for ESI-MS Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[17]

  • If necessary, add a small amount of formic acid (0.1%) to promote protonation.

  • Inject the sample into an electrospray ionization mass spectrometer.

Expected Fragmentation: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₂FNO) by providing an accurate mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments will reveal characteristic fragmentation patterns of the quinolinone core, likely involving the loss of CO and subsequent ring fissions.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for ATR-FTIR:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[20]

  • Record the sample spectrum.

Expected Absorptions: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band of the lactam ring, typically in the region of 1650-1690 cm⁻¹. Other characteristic bands will include N-H stretching around 3200-3400 cm⁻¹, C-H stretching of the alkyl and aromatic groups, and C-F stretching in the fingerprint region (typically 1000-1300 cm⁻¹).[20][21]

Conclusion

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a promising scaffold for further investigation in drug discovery and development. This technical guide has provided a comprehensive framework for its synthesis, the prediction of its key physicochemical properties, and detailed experimental protocols for its empirical characterization. The methodologies and data presented herein are intended to empower researchers to efficiently evaluate this compound and its analogues, thereby accelerating the discovery of new therapeutic agents and functional materials.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. [Link]

  • Tantawy, A. S., & El-Sayed, M. A. F. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8238-8245. [Link]

  • Figueroa-Valverde, L., & Rosas-Nexticapa, M. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 7(11), 1042-1046. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1943-1953. [Link]

  • Morcillo, J., & Orza, J. M. (1995). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 348, 259-262. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake-Flask logK. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and considerations for the complete crystal structure analysis of 7-Fluoro-4,4-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for the complete crystal structure analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind these choices, ensuring a robust and reproducible analytical workflow. Quinolinone and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological and photophysical properties.[1] Their application in medicinal chemistry and materials science necessitates a profound understanding of their three-dimensional structure to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents and functional materials.

Section 1: Synthesis and Characterization

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. The presence of a fluorine atom and gem-dimethyl groups on the quinolinone scaffold introduces specific electronic and steric features that influence its reactivity and potential biological activity.

Synthetic Approach

Experimental Protocol: Hypothetical Synthesis

  • Amide Formation: React 3-fluoroaniline with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Purification: After reaction completion, the crude product would be purified using column chromatography on silica gel.

  • Cyclization: The resulting N-(3-fluorophenyl)-3,3-dimethylacrylamide would then be subjected to intramolecular cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures.

  • Final Purification: The final product, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, would be isolated and purified by recrystallization or column chromatography to yield high-purity material suitable for single-crystal growth.

Spectroscopic Characterization

Prior to attempting crystallization, comprehensive spectroscopic characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of techniques is employed to provide unambiguous structural confirmation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the two methyl groups. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons and carbons. ¹⁹F NMR would show a singlet, confirming the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1690 cm⁻¹. Other key absorptions will include N-H stretching and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

  • UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule. The absorption and emission wavelengths are sensitive to structural modifications and the solvent environment.[1]

Section 2: Single-Crystal Growth and X-ray Diffraction

The cornerstone of crystal structure analysis is the availability of high-quality single crystals. This is often the most challenging and empirical step in the process.

Crystal Growth Methodologies

The selection of an appropriate crystallization technique is critical. For a molecule like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, several methods can be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Crystallization Setup: Based on the solubility tests, a suitable solvent or solvent system is chosen. For slow evaporation, a solution of the compound is prepared and filtered into a clean vial, which is then loosely covered to allow for slow solvent evaporation.

  • Monitoring: The crystallization vessel is left undisturbed in a vibration-free environment and monitored periodically for the formation of single crystals. High-quality crystals are typically 0.1-0.3 mm in size.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This powerful technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles.[4][5][6]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallization Single-Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_computational Computational Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR IR IR MS MS UV_Vis UV_Vis Solvent_Screening Solvent_Screening Crystal_Growth Crystal_Growth Solvent_Screening->Crystal_Growth Optimal Solvent Data_Collection Data_Collection Crystal_Growth->Data_Collection High-Quality Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement DFT_Calculations DFT_Calculations Structure_Refinement->DFT_Calculations Experimental Geometry Hirshfeld_Analysis Hirshfeld_Analysis DFT_Calculations->Hirshfeld_Analysis Final_Analysis Final_Analysis Hirshfeld_Analysis->Final_Analysis Intermolecular Interactions

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[4]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Section 3: Computational Analysis

To complement the experimental X-ray data, computational methods are employed to gain deeper insights into the electronic structure and intermolecular interactions of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for optimizing the molecular geometry and calculating various electronic properties. The geometry obtained from the X-ray structure is often used as the starting point for these calculations.

Computational Protocol: DFT Analysis

  • Software: A quantum chemistry software package such as Gaussian or ORCA is used.

  • Method and Basis Set: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are selected.[7]

  • Calculations: The molecular geometry is optimized, and properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and theoretical vibrational frequencies can be calculated and compared with experimental data.[7][8]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within the crystal lattice. It provides a graphical representation of the regions of close contact between neighboring molecules.[7]

molecular_interactions cluster_molecule 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one cluster_interactions Intermolecular Interactions Molecule Molecule Hydrogen_Bonding N-H...O=C Hydrogen Bonding Molecule->Hydrogen_Bonding Halogen_Bonding C-F...X Halogen Bonding Molecule->Halogen_Bonding pi_pi_Stacking π-π Stacking Molecule->pi_pi_Stacking van_der_Waals van der Waals Forces Molecule->van_der_Waals

Section 4: Data Presentation and Interpretation

A comprehensive analysis culminates in the clear and concise presentation of all gathered data.

Crystallographic Data

The final crystallographic data should be summarized in a standardized table.

ParameterValue
Chemical formulaC₁₁H₁₂FNO
Formula weight193.22 g/mol
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined g/cm³
Absorption coefficient (μ)To be determined mm⁻¹
F(000)To be determined
Crystal sizeTo be determined mm³
Theta range for data collectionTo be determined °
Reflections collectedTo be determined
Independent reflectionsTo be determined [R(int) = value]
Final R indices [I>2sigma(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Goodness-of-fit on F²To be determined
Structural Interpretation

The refined crystal structure will reveal key molecular features, including:

  • Conformation: The conformation of the dihydroquinolinone ring system.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared to theoretical values and related structures.

  • Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential C-F···H or C-F···π interactions. These interactions are crucial for understanding the crystal packing and the physicochemical properties of the solid state.

Conclusion

The crystal structure analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, through a combination of synthesis, spectroscopic characterization, single-crystal X-ray diffraction, and computational studies, provides invaluable insights into its molecular architecture and supramolecular assembly. This detailed structural information is fundamental for rational drug design and the development of new materials with tailored properties.

References

  • BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from 4

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • SciELO. (n.d.). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF.
  • PMC - NIH. (2022, April 7). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling.

Sources

Exploratory

The Ascendant Therapeutic Potential of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives: A Technical Guide

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry The quinolinone core represents a "privileged scaffold" in drug discovery, a structural motif that consistently appears in compounds with a wide array of b...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

The quinolinone core represents a "privileged scaffold" in drug discovery, a structural motif that consistently appears in compounds with a wide array of biological activities. Its rigid, bicyclic nature provides a defined three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of a fluorine atom at the 7-position and gem-dimethyl groups at the 4-position of the 3,4-dihydroquinolin-2(1H)-one framework creates a unique chemical space. The fluorine atom, with its high electronegativity and ability to form strong bonds, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.[1] The gem-dimethyl substitution can provide steric hindrance that may influence selectivity and also enhance lipophilicity, which is crucial for cell membrane permeability. This guide delves into the synthesis, biological activities, and therapeutic promise of derivatives built upon this intriguing core structure.

I. Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives typically involves multi-step reaction sequences. While a direct, one-pot synthesis for this specific scaffold is not prominently documented, established methodologies for similar quinolinone structures can be adapted. A common approach involves the cyclization of an appropriately substituted aniline precursor.

For instance, the synthesis of related 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one was achieved through the reaction of m-phenylenediamine and ethyl 4,4,4-trifluoroacetoacetate.[2] This suggests a plausible retro-synthetic approach for our core structure, starting from a fluorinated aniline derivative.

Conceptual Synthetic Workflow

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Precursor1 Substituted Acrylamide Target->Precursor1 Friedel-Crafts Cyclization Precursor2 3-Fluoroaniline Precursor1->Precursor2 Precursor3 3,3-Dimethylacrylic acid derivative Precursor1->Precursor3 Start1 3-Fluoroaniline Intermediate1 N-(3-fluorophenyl)-3,3-dimethylacrylamide Start1->Intermediate1 Start2 3,3-Dimethylacryloyl chloride Start2->Intermediate1 + Final_Product 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Intermediate1->Final_Product Lewis Acid (e.g., AlCl3) Intramolecular Cyclization

Caption: Conceptual synthetic pathway for the core scaffold.

Detailed Experimental Protocol (Hypothetical)
  • Amide Formation: To a solution of 3-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(3-fluorophenyl)-3,3-dimethylacrylamide.

  • Intramolecular Friedel-Crafts Cyclization: To a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl3) (2.0 eq), in an inert solvent like nitrobenzene at 0 °C, add the purified N-(3-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise. Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours.

  • Final Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. The final product, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, can be further purified by recrystallization or column chromatography.

II. Biological Activities and Therapeutic Applications

Derivatives of the quinolinone scaffold exhibit a remarkable breadth of biological activities. The introduction of the 7-fluoro and 4,4-dimethyl groups is anticipated to fine-tune these activities, potentially enhancing potency and improving pharmacokinetic profiles.

Anticancer Activity

The quinolinone core is a frequent component of molecules designed as anticancer agents.[3] Research on structurally related compounds provides strong evidence for the potential of 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives in oncology.

For instance, a series of 7-fluoro-4-anilinoquinolines demonstrated significant cytotoxic activity against HeLa and BGC823 cancer cell lines, with some compounds exhibiting greater potency than the established drug gefitinib.[4] Another study on 7-hydroxy-4-methylquinolin-2(1H)-one analogues revealed compounds with significant anticancer activity against renal, CNS, and prostate cancer cell lines.[5] These compounds were found to interact with the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[5]

Table 1: Anticancer Activity of Related Quinoline/Quinolinone Derivatives

Compound ClassCell Line(s)Reported Activity (IC50)Reference
7-fluoro-4-anilinoquinolinesHeLa, BGC823IC50 values ranging from 4.65 µM to 10.18 µM[4]
7-hydroxy-4-methylquinolin-2(1H)-one analoguesUO-31 (renal), SNB-75 (CNS), PC-3 (prostate)Significant Percent Growth Inhibition (PGI) values[5]
Modified 4-hydroxyquinolone analoguesHCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)IC50 values as low as 34.2 µM[3]

Proposed Mechanism of Action: Kinase Inhibition

Many quinolinone-based anticancer agents function as kinase inhibitors.[1] The 8-fluoro analogue of our core structure is explicitly used as an intermediate in the synthesis of kinase inhibitors for cancer treatment.[1] These compounds often target the ATP-binding site of kinases, such as EGFR, preventing the phosphorylation cascade that drives cell proliferation.

G GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR P P Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream ATP -> ADP Quinolinone 7-Fluoro-4,4-dimethyl Quinolinone Derivative Quinolinone->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a quinolinone derivative.

Antimicrobial and Efflux Pump Inhibition

Quinoline derivatives, particularly fluoroquinolones, are a well-established class of antibiotics. While the 3,4-dihydroquinolin-2(1H)-one core differs from the classic fluoroquinolone structure, its derivatives have also been investigated for antimicrobial properties.[6]

A significant area of interest is the development of efflux pump inhibitors (EPIs). Bacterial efflux pumps are a major mechanism of antibiotic resistance. Certain quinoline derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby restoring the efficacy of antibiotics like ciprofloxacin.[7] This suggests that 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives could be developed as adjuvants in antibiotic therapy to combat resistant infections.

Neurodegenerative Diseases

Recent studies have explored the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's.[8] These compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in the pathology of these conditions.[8] In vitro assays confirmed that quinoline derivatives can modulate the activity of these targets, with some showing significant inhibition and low cytotoxicity.[8] The structural features of 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one could be advantageous in designing multi-target inhibitors for these complex diseases.

III. Future Directions and Conclusion

The 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for the development of novel therapeutics. The existing literature on related quinolinone and quinoline derivatives strongly supports the potential for potent biological activity, particularly in the areas of oncology, infectious diseases, and neurodegeneration.

Future research should focus on:

  • Library Synthesis: The generation of a diverse library of derivatives by modifying the N1 and other positions of the quinolinone ring.

  • High-Throughput Screening: Screening this library against a wide range of biological targets, including kinases, bacterial enzymes, and CNS-related proteins.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.[1]

  • In Vivo Evaluation: Testing the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. Available at: [Link]

  • Solvent-free Synthesis, Anticancer Activity and In-Silico Studies of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. ResearchGate. Available at: [Link]

  • Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. MDPI. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

  • 6-Fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC - NIH. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract This technical guide delineates a comprehensive investigative framework for elucidating the mechanism of action of the novel synthetic compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. While direct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive investigative framework for elucidating the mechanism of action of the novel synthetic compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. While direct biological data for this specific molecule is not yet publicly available, its structural architecture, featuring a quinolin-2-one core, suggests a range of potential therapeutic applications. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. This guide proposes a primary hypothesis centered on the compound's potential as a kinase inhibitor for oncology applications, drawing parallels with structurally related molecules[3]. We present a structured, multi-tiered experimental strategy designed to rigorously test this hypothesis, from initial target identification to cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Compound Profile

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound. The core 3,4-dihydroquinolin-2(1H)-one structure is a recurring motif in numerous bioactive molecules[2]. The strategic incorporation of a fluorine atom at the 7-position and gem-dimethyl groups at the 4-position is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the dimethyl substitution can provide steric hindrance and improve lipophilicity[3].

Given that a structurally similar compound, 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is utilized as an intermediate in the synthesis of kinase inhibitors for cancer therapy, we hypothesize that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one may also function as a kinase inhibitor[3]. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Proposed Primary Mechanism of Action: Kinase Inhibition

Our central hypothesis is that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its biological effects through the inhibition of one or more protein kinases involved in oncogenic signaling pathways. The rationale for this hypothesis is grounded in the established precedent of the quinolin-2-one scaffold in oncology drug discovery[1].

Initial Target Class Identification: Kinase Panel Screening

To broadly assess the compound's kinase inhibitory potential, a comprehensive in vitro kinase panel screen is the logical first step. This experiment will provide a preliminary "hit list" of kinases that are significantly inhibited by the compound.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well) for a high-throughput screen against a panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or similar).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The specific assay technology may vary (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Data Analysis: The percentage of kinase activity inhibition relative to a DMSO vehicle control is calculated. A common threshold for a "hit" is >50% inhibition.

Quantitative Data Summary: Hypothetical Kinase Screen Results

The following table represents a hypothetical outcome of the initial kinase screen, highlighting potential primary targets.

Kinase TargetFamilyPercent Inhibition at 1 µM
VEGFR2Tyrosine Kinase85%
PDGFRβTyrosine Kinase78%
c-KitTyrosine Kinase72%
BRAFSerine/Threonine Kinase15%
MEK1Serine/Threonine Kinase10%

From these hypothetical results, VEGFR2, PDGFRβ, and c-Kit emerge as promising primary targets.

Elucidation of Downstream Signaling Pathways

Assuming VEGFR2 is a primary target, the next logical step is to investigate the compound's effect on its downstream signaling pathway. VEGFR2 activation by its ligand, VEGF-A, triggers a cascade of phosphorylation events, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the hypothesized point of intervention of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in the VEGFR2 signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Compound 7-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Experimental Workflow: Western Blot Analysis of Pathway Modulation

To validate the proposed inhibition of the VEGFR2 pathway, a Western blot analysis will be performed to measure the phosphorylation status of key downstream proteins.

Western_Blot_Workflow A 1. Cell Culture (e.g., HUVECs) B 2. Serum Starvation A->B C 3. Pre-treatment with Compound or DMSO B->C D 4. Stimulation with VEGF-A C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Blotting for: p-VEGFR2, VEGFR2, p-Akt, Akt G->H I 9. Densitometry Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Experimental Protocol: Western Blotting

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, will be cultured to 80% confluency.

  • Serum Starvation: Cells will be serum-starved for 12-18 hours to reduce basal signaling.

  • Treatment: Cells will be pre-treated with varying concentrations of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • Stimulation: Cells will be stimulated with recombinant human VEGF-A (50 ng/mL) for 15 minutes.

  • Lysis and Quantification: Cells will be lysed, and protein concentration will be determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane will be probed with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-Akt (Ser473), and total Akt, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Bands will be visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry will be performed to quantify changes in protein phosphorylation.

Cellular and Functional Assays

To translate the molecular mechanism into a cellular phenotype, functional assays are essential. These assays will determine the compound's impact on cancer-relevant processes.

Anti-Proliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines with known dysregulation in the VEGFR2 pathway (e.g., A549, HCT116) will be seeded in 96-well plates.

  • Compound Treatment: After 24 hours, cells will be treated with a serial dilution of the compound for 72 hours[1].

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells[1].

  • Solubilization and Measurement: The formazan crystals are solubilized with DMSO, and the absorbance is read at 570 nm[1]. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Broader Biological Screening

While the primary hypothesis focuses on anticancer activity, the quinolin-2-one scaffold has demonstrated a wide range of biological effects. Therefore, a broader screening against other potential targets is warranted.

Table: Proposed Secondary Screening Assays

Biological ActivityProposed AssayRationale from Literature
AntibacterialMinimum Inhibitory Concentration (MIC) against MRSAQuinolin-2-one derivatives have shown significant antibacterial properties[4].
AnticonvulsantMaximal Electroshock (MES) Test in rodentsQuinoline derivatives have been investigated for CNS disorders[1][5].
Anti-inflammatoryLipoxygenase (LOX) Inhibition AssayThe quinolinone scaffold has been explored for anti-inflammatory activity[6].

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the mechanism of action of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, with a primary focus on its potential as a kinase inhibitor. The proposed experimental workflows are designed to be self-validating, progressing from broad screening to specific pathway analysis and cellular functional assays. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its future development. Further investigations could include in vivo efficacy studies in relevant animal models, detailed pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.

  • Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. ResearchGate.

  • Natural 3,4-dihydro-2(1h)-quinolinones- Part II: animal, bacterial, and fungal sources. Semantic Scholar.

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI.

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Center for Biotechnology Information.

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed.

  • 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. ChemicalBook.

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed.

  • Quinoline and quinolinone derivatives with multi-target activity. ResearchGate.

  • Dihydroquinolinone synthesis. Organic Chemistry Portal.

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry.

  • 7-Fluoro-3,4-dihydroquinolin-2(1H)-one. Drug Delivery.

Sources

Exploratory

Spectroscopic Characterization of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. Quinolinone deriva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential applications as kinase inhibitors for cancer therapy. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical step in the synthesis and development of such compounds.

Molecular Structure and Numbering

The structural formula of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with the standard numbering convention for NMR and structural discussion is presented below.

Figure 1. Molecular structure of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Experimental Protocol (Typical)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature. Standard pulse sequences are used for ¹H, ¹³C, and, if desired, 2D correlation experiments like COSY and HSQC.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, methylene, methyl, and N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)Rationale
~8.0-8.5br s1HN1-H-The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.
~7.1-7.3d1HH5J(H5,H6) ≈ 8-9The proton at C5 is ortho to the electron-donating amide nitrogen and will be downfield. It will appear as a doublet due to coupling with H6.
~6.7-6.9dd1HH6J(H6,H5) ≈ 8-9, J(H6,F7) ≈ 9-10The proton at C6 is coupled to both H5 and the fluorine at C7, resulting in a doublet of doublets.
~6.6-6.8dd1HH8J(H8,F7) ≈ 5-6, J(H8,H6) ≈ 2-3The proton at C8 is coupled to the fluorine at C7 and will also show a smaller coupling to H6, appearing as a doublet of doublets.
~2.5s2HC3-H₂-The methylene protons at C3 are adjacent to the carbonyl group and are expected to be a singlet.
~1.3s6HC4-(CH₃)₂-The two methyl groups at the C4 position are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule, with the carbon attached to the fluorine exhibiting a characteristic large one-bond C-F coupling.

Chemical Shift (δ, ppm)AssignmentCoupling (J, Hz)Rationale
~170C2-The carbonyl carbon of the lactam is expected to be significantly downfield.
~160C7¹J(C,F) ≈ 240-250The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be downfield due to the electronegativity of fluorine.
~140C8a-Aromatic quaternary carbon adjacent to the nitrogen.
~128C5²J(C,F) ≈ 20-25Aromatic CH carbon, will show a smaller two-bond coupling to fluorine.
~125C4a-Aromatic quaternary carbon.
~115C6²J(C,F) ≈ 20-25Aromatic CH carbon, coupled to fluorine.
~110C8³J(C,F) ≈ 5-10Aromatic CH carbon, showing a three-bond coupling to fluorine.
~45C3-Methylene carbon adjacent to the carbonyl group.
~35C4-Quaternary aliphatic carbon.
~28C4-(CH₃)₂-The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded on a solid sample using an ATR (Attenuated Total Reflectance) accessory.

Experimental Protocol (Typical)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is collected prior to the sample measurement.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200Medium, BroadN-H stretchThe stretching vibration of the N-H bond in the lactam.[1]
~2960, ~2870MediumC-H stretch (aliphatic)Symmetric and asymmetric stretching of the methyl and methylene C-H bonds.[1]
~1660StrongC=O stretch (amide)The carbonyl stretching of the six-membered lactam ring is a very strong and characteristic absorption.
~1600, ~1480Medium-StrongC=C stretch (aromatic)Stretching vibrations of the carbon-carbon bonds in the aromatic ring.[1]
~1250StrongC-F stretchThe C-F stretching vibration typically appears as a strong band in this region.
~800-900StrongC-H bend (aromatic, out-of-plane)Bending vibrations of the C-H bonds on the substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.

Experimental Protocol (Typical)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV) in the EI source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum (EI)

The molecular formula of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol .

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 193.

  • Key Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of one of the methyl groups from the C4 position, which is a stable tertiary carbocation.

M [M]⁺˙ m/z = 193 M_minus_CH3 [M-CH₃]⁺ m/z = 178 M->M_minus_CH3 - •CH₃ M_minus_C3H6 [M-C₃H₆]⁺˙ m/z = 151 M->M_minus_C3H6 - C₃H₆ (retro-Diels-Alder) Fragment_123 [C₇H₄FNO]⁺ m/z = 137 M_minus_CH3->Fragment_123 - C₃H₅•

Figure 2. Predicted mass spectrometry fragmentation pathway.

Table of Predicted Fragments:

m/zProposed Structure
193Molecular ion [C₁₁H₁₂FNO]⁺˙
178Loss of a methyl radical [M - CH₃]⁺
151Loss of propene via a retro-Diels-Alder type fragmentation
137Further fragmentation leading to the aromatic core

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related molecules. This information is intended to serve as a valuable reference for researchers and scientists involved in the synthesis, characterization, and application of this and similar quinolinone derivatives, aiding in the confirmation of its structure and purity. Experimental verification of these predictions is, of course, the ultimate standard for structural elucidation.

References

  • MDPI. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. [Link]

  • PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • PubMed. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Interactions

This guide provides a comprehensive framework for the in silico investigation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a synthetic compound built upon the privileged quinolinone scaffold. While specific ex...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico investigation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a synthetic compound built upon the privileged quinolinone scaffold. While specific experimental data for this particular derivative is emerging, the extensive body of research on analogous structures allows for a robust and predictive modeling approach. This document is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the potential therapeutic applications of this molecule.

The quinolinone core is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1] The strategic placement of a fluorine atom and dimethyl groups on the 3,4-dihydroquinolin-2(1H)-one framework is anticipated to modulate its physicochemical properties, potentially enhancing metabolic stability and target binding affinity.[2] In silico modeling serves as a powerful, cost-effective tool to explore these possibilities, predict interactions with biological targets, and guide further experimental validation.

I. Conceptual Framework: A Prospective In Silico Investigation

Given the novelty of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a logical starting point for in silico analysis is to investigate its potential interactions with protein targets that are known to be modulated by structurally related quinolinone and quinoline derivatives. The literature points towards several promising target classes, including protein kinases, which are frequently implicated in oncology.[3][4]

This guide will therefore focus on a hypothetical, yet scientifically grounded, in silico workflow to assess the interaction of our lead compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in cancer therapy. The methodologies described herein are, however, broadly applicable to other potential targets.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Post-Docking Analysis & Refinement Target_Selection Target Selection (e.g., VEGFR2) Protein_Preparation Protein Preparation (PDB Structure Retrieval & Refinement) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (3D Structure Generation & Energy Minimization) Docking_Simulation Docking Simulation (Predicting Binding Poses & Affinities) Ligand_Preparation->Docking_Simulation Grid_Generation Grid Box Generation (Defining the Binding Site) Protein_Preparation->Grid_Generation Grid_Generation->Docking_Simulation Interaction_Analysis Interaction Analysis (Identifying Key Residues & Forces) Docking_Simulation->Interaction_Analysis MD_Simulation Molecular Dynamics Simulation (Assessing Stability of the Complex) Interaction_Analysis->MD_Simulation SAR_Insights Structure-Activity Relationship (SAR) (Guiding Future Modifications) MD_Simulation->SAR_Insights

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

II. Methodologies and Protocols

A. Ligand Preparation

The initial and critical step in any in silico modeling study is the accurate preparation of the small molecule ligand. This ensures that the conformational and energetic properties of the molecule are realistically represented.

Protocol 1: 3D Structure Generation and Energy Minimization

  • 2D Structure Creation: Draw the 2D structure of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field, such as MMFF94. This process optimizes the geometry of the molecule to a low-energy state.

  • File Format Conversion: Save the prepared ligand in the PDBQT format using AutoDockTools (ADT), which defines rotatable bonds and assigns partial charges.[5]

B. Protein Target Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results. Crystal structures from the Protein Data Bank (PDB) are typically used, but they require careful preparation.

Protocol 2: Preparation of the VEGFR2 Kinase Domain

  • PDB Structure Retrieval: Download the crystal structure of the VEGFR2 kinase domain complexed with a known inhibitor (e.g., PDB ID: 4ASD) from the RCSB Protein Data Bank.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using software like AutoDockTools.[5]

  • File Format Conversion: Save the prepared protein in the PDBQT format.

C. Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein. This is a cornerstone of in silico drug discovery.

Protocol 3: Molecular Docking using AutoDock Vina

  • Grid Box Generation: Define a 3D grid box that encompasses the known active site of VEGFR2. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation: Perform the docking simulation using a program like AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.

  • Analysis of Results: Analyze the output files, which will contain the predicted binding poses of the ligand ranked by their docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable.

Parameter Description Typical Value
Grid Box Center (x, y, z) Defines the geometric center of the binding site.Determined from the co-crystallized ligand.
Grid Box Size (Å) The dimensions of the search space.60 x 60 x 60
Exhaustiveness Controls the computational effort of the search.16
Number of Modes The number of binding poses to generate.10

Table 1: Representative parameters for a molecular docking simulation with AutoDock Vina.

G cluster_0 Input cluster_1 Process cluster_2 Output Ligand Prepared Ligand (PDBQT) Docking AutoDock Vina Execution Ligand->Docking Protein Prepared Protein (PDBQT) Protein->Docking Config Configuration File (Grid Box, Exhaustiveness) Config->Docking Poses Binding Poses (Ranked by Score) Docking->Poses Scores Binding Affinities (kcal/mol) Docking->Scores

Sources

Exploratory

A Technical Guide to the Discovery, History, and Therapeutic Evolution of Quinolinone Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold is a foundational structural motif in medicinal chemistry, underpinning a significant portion of modern therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a foundational structural motif in medicinal chemistry, underpinning a significant portion of modern therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical development of quinolinone compounds. It traces their origins from a serendipitous discovery in the 1960s to their evolution into a broad class of essential medicines. This document details the pivotal synthetic methodologies that enabled their creation, elucidates their primary mechanisms of action as both antibacterial and anticancer agents, and presents a forward-looking perspective on the future of this versatile chemical class. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both historical context and practical insights for today's research professionals.

Introduction: The Quinolinone Core

Quinolinones, and their reduced form quinolones, are heterocyclic aromatic organic compounds.[1] The core structure consists of a benzene ring fused to a pyridine ring, establishing a bicyclic system that is both structurally rigid and amenable to extensive functionalization.[1][2] This unique architecture has made the quinolinone scaffold a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. While initially recognized for their potent antibacterial effects, the applications for quinolinone-based compounds have expanded dramatically to include anticancer, antiviral, anti-inflammatory, and cardiovascular therapies.[2][3][4]

The Dawn of an Era: A Serendipitous Discovery

The story of quinolones begins not with a targeted drug design campaign, but with an accidental discovery in the early 1960s. While working on the synthesis of the antimalarial drug chloroquine, medicinal chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid.[5][6] This compound exhibited unexpected antibacterial activity.[5]

Further structural modification of this initial lead led to the synthesis of nalidixic acid , the first quinolone antibacterial agent, which was introduced into clinical practice in 1967.[7] Nalidixic acid, technically a naphthyridone due to a second nitrogen in its ring system, was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[6][8]

However, the utility of nalidixic acid was limited. It had modest potency, a narrow spectrum of activity, and bacteria quickly developed resistance.[6][7] Despite these drawbacks, its discovery was a landmark event. It proved that the quinolone core was a viable pharmacophore for antibacterial drugs and laid the essential groundwork for decades of subsequent innovation.[7][9]

The Fluorine Revolution: Rise of the Fluoroquinolones

The major breakthrough in quinolone research occurred in the 1970s with the strategic incorporation of a fluorine atom into the quinolone ring, typically at the C6 position.[7][10] This seemingly minor modification had a profound impact, leading to the creation of the fluoroquinolones , a new generation of antibiotics with dramatically enhanced potency and a broader spectrum of activity.[11][12] Norfloxacin was the first of these 6-fluoroquinolones to be patented, heralding a new era in antibacterial therapy.[10][13]

Causality of Fluorination: The addition of the highly electronegative fluorine atom at the C6 position significantly alters the electronic properties of the quinolone ring. This modification enhances the drug's ability to penetrate bacterial cells and, most critically, improves its binding affinity for its molecular targets: two essential bacterial enzymes, DNA gyrase and topoisomerase IV .[11][14]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by poisoning bacterial type II topoisomerases.[15][16] These enzymes are crucial for managing the complex topology of DNA during replication, transcription, and repair.[17]

  • DNA Gyrase (Topoisomerase II): Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for relieving the torsional stress that occurs during replication fork movement.[11][16]

  • Topoisomerase IV: The primary target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[11][18]

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA.[11] This creates a stable ternary complex that traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands.[15] The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering the SOS response and ultimately resulting in rapid bacterial cell death.[15] Eukaryotic cells lack DNA gyrase, providing a basis for the selective toxicity of these drugs against bacteria.[14]

digraph "Quinolone_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Mechanism of Fluoroquinolone Antibacterial Action.

Generational Evolution of Fluoroquinolones

Subsequent research focused on modifying the C7 position of the quinolone ring, often with piperazine or other nitrogen-containing heterocycles, to further improve pharmacokinetics and broaden the antibacterial spectrum.[13] This led to a generational classification of these drugs.

GenerationKey DrugsPrimary Spectrum of ActivityKey Advancements
First Nalidixic acid, CinoxacinNarrow: Primarily Enterobacteriaceae (Gram-negative)Proof-of-concept for the quinolone core. Used for uncomplicated UTIs.
Second Ciprofloxacin, Norfloxacin, OfloxacinBroadened Gram-negative coverage (incl. P. aeruginosa), some Gram-positive, and atypical pathogens.[10][12]Addition of fluorine at C6 and piperazine at C7 dramatically increased potency and spectrum.[12][13]
Third Levofloxacin, SparfloxacinEnhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[12][18]Structural modifications improved activity against Gram-positive cocci.
Fourth Moxifloxacin, GemifloxacinBroad-spectrum coverage including Gram-positive, Gram-negative, atypical pathogens, and anaerobes.[12][18]Enhanced activity against anaerobes and dual-targeting mechanism in some bacteria, potentially reducing resistance.[12]

Beyond Antibacterials: The Versatility of the Quinolinone Scaffold

The structural features that make quinolinones effective antibacterial agents—namely, their ability to interact with enzymes involved in DNA processing—also make them potent inhibitors of other critical cellular targets. This has led to the exploration and development of quinolinone-based drugs for a variety of non-bacterial diseases, most notably cancer.[3][19]

Anticancer Applications: Quinoline derivatives have been developed as potent anticancer agents that work through several mechanisms:[1][3]

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, certain quinolinones can inhibit human topoisomerase enzymes, which are vital for cancer cell proliferation.[3][20]

  • Tyrosine Kinase Inhibition: Many quinolinone-based compounds are effective inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are often overactive in cancer and drive tumor growth and angiogenesis.[1][20]

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to insert themselves between DNA base pairs, disrupting replication and transcription.[3]

  • Cell Cycle Arrest and Apoptosis: Various derivatives have been shown to halt the cell cycle at different phases and induce programmed cell death (apoptosis) in cancer cells.[3][21]

Several quinoline-based drugs, such as Bosutinib and Lenvatinib, are now used in clinical practice to treat various cancers.[19]

Synthetic Strategies: Building the Quinolinone Core

The construction of the quinolinone ring system has been a subject of extensive research for over a century. Several named reactions have become staples in organic synthesis for this purpose, including the Conrad-Limpach and Camps cyclization reactions.[2] However, the Gould-Jacobs reaction , first reported in 1939, remains one of the most fundamental and versatile methods for preparing the 4-hydroxyquinoline (or 4-quinolinone) core that is central to many quinolone antibiotics.[2][22][23]

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[22][24] Subsequent hydrolysis and decarboxylation yield the final 4-quinolinone product.[22]

digraph "Gould_Jacobs_Workflow" { graph [splines=ortho, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Generalized Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol describes a classical thermal method for the synthesis of the parent 4-hydroxyquinoline structure.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (solvent)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, heating mantle, reflux condenser, and filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. Ethanol is evolved as a byproduct. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the diethyl anilinomethylenemalonate intermediate.[24]

  • Cyclization: Add the intermediate from Step 1 to a flask containing high-boiling diphenyl ether. Heat the solution to approximately 250°C. The cyclization reaction will occur, forming ethyl 4-hydroxyquinoline-3-carboxylate. This step is critical and requires high thermal energy to facilitate the 6-electron electrocyclization.[24]

  • Isolation of Intermediate: Upon cooling, the cyclized product will precipitate from the diphenyl ether. Filter the solid and wash with a non-polar solvent like hexane to remove residual diphenyl ether.

  • Saponification (Hydrolysis): Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous NaOH solution. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.[24]

  • Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated HCl. This will protonate the carboxylate and cause the 4-hydroxyquinoline-3-carboxylic acid to precipitate. Filter the solid, then heat it gently to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[22]

Screening and Validation: A Protocol for Antibacterial Activity Testing

Once a new quinolinone analog is synthesized, its biological activity must be quantified. The foundational assay in antibacterial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain, consistent with guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26][27]

Materials:

  • 96-well microtiter plate

  • Test quinolinone compound, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[25][26]

  • Serial Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in MHB. For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the highest concentration of your drug stock to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).[28]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.[25]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[26]

  • Reading the MIC: After incubation, examine the plate for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[25][26]

digraph "MIC_Assay_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Workflow for a Broth Microdilution MIC Assay.

Challenges and Future Directions

Despite their tremendous success, the future of quinolones, particularly fluoroquinolones, is not without challenges. The most significant threat is the global rise of antibacterial resistance .[15][17] Bacteria have evolved multiple mechanisms to evade these drugs, including:

  • Target-Site Mutations: Alterations in the gyrA and parC genes that encode DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drugs.[16]

  • Efflux Pumps: Bacteria can acquire or upregulate membrane pumps that actively expel quinolones from the cell, preventing them from reaching their targets.[17]

  • Plasmid-Mediated Resistance: Resistance genes, such as qnr proteins that protect the target enzymes, can be transferred between bacteria on plasmids.[16]

Future research is focused on developing new quinolinone derivatives that can overcome these resistance mechanisms, exhibit improved safety profiles, and expand into new therapeutic areas. The inherent versatility of the quinolinone scaffold ensures that it will remain a central focus of medicinal chemistry and drug development for the foreseeable future.[20][29]

Conclusion

From an accidental byproduct of antimalarial synthesis to a vast and indispensable class of therapeutic agents, the history of quinolinone compounds is a testament to the power of chemical innovation and serendipity in drug discovery. The journey from nalidixic acid to broad-spectrum fluoroquinolones and targeted anticancer agents illustrates a remarkable evolution in our understanding of structure-activity relationships. While challenges like antimicrobial resistance persist, the foundational importance and proven versatility of the quinolinone core guarantee its continued relevance as a privileged scaffold for the development of future medicines.

References

  • Wikipedia. Quinolone antibiotic. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985860/]
  • Hooper, D. C. (2001). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3185539/]
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [URL: https://www.microbiologyresearch.org/content/journal/jmm/10.1099/jmm.0.000475]
  • Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/full-text/pijpr/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview.html]
  • Sagan, F., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [URL: https://www.mdpi.com/1420-3049/26/1/163]
  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [URL: https://www.youtube.
  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [URL: https://academic.oup.com/jac/article/46/suppl_3/17/727937]
  • Wikipedia. Nalidixic acid. [URL: https://en.wikipedia.org/wiki/Nalidixic_acid]
  • Karcz, T., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(9), 2692. [URL: https://www.mdpi.com/1420-3049/26/9/2692]
  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46 Suppl 3, 17-24. [URL: https://pubmed.ncbi.nlm.nih.gov/11051633/]
  • Tillotson, G. S. (1996). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 7(2), 105-113. [URL: https://pubmed.ncbi.nlm.nih.gov/18611688/]
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. [URL: https://www.benchchem.com/app-note/gould-jacobs-quinoline-synthesis]
  • The Pharma Innovation. (2019). A review on recent development on fluoroquinolones. [URL: https://www.thepharmajournal.com/archives/2019/vol8issue7/PartF/8-6-464-325.pdf]
  • Kaderabkova, N., & Hleis, S. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [URL: https://www.researchgate.
  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(10), 2511-2522. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961300224X]
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [URL: https://microbeinvestigations.
  • Chen, J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(22), 7545. [URL: https://www.mdpi.com/1420-3049/28/22/7545]
  • Fernandes, P., & Martens, E. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals, 14(8), 776. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399435/]
  • BenchChem. (2025). The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution. [URL: https://www.benchchem.com/whitepaper/the-quinolinone-core-a-technical-guide-to-its-discovery-history-and-therapeutic-evolution]
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [URL: http://repository.seafdec.org.ph]
  • Al-Mousawi, S. M., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20560-20570. [URL: https://www.mdpi.com/1420-3049/20/11/19720]
  • Kaderabkova, N., & Hleis, S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-22. [URL: https://www.
  • ResearchGate. (n.d.). The history of quinolones. [URL: https://www.researchgate.net/publication/279203994_The_history_of_quinolones]
  • Patsnap Synapse. (2024). What is Nalidixic Acid used for? [URL: https://www.patsnap.
  • Taylor & Francis Online. (n.d.). Nalidixic acid – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/23744235.2020.1779188]
  • Current Topics in Medicinal Chemistry. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. [URL: https://www.eurekaselect.com/article/107775]
  • Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131753. [URL: https://www.sciencedirect.com/science/article/pii/S002228602102148X]
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [URL: https://pubmed.ncbi.nlm.nih.gov/38492541/]
  • Lee, J. E., et al. (2018). Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. Journal of Medicinal Chemistry, 61(10), 4434-4451. [URL: https://pubmed.ncbi.nlm.nih.gov/29746133/]
  • Yakugaku Zasshi. (2007). [The history of the development and changes of quinolone antibacterial agents]. [URL: https://pubmed.ncbi.nlm.nih.gov/17202721/]
  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4983-5006. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00263]
  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry, 58(12), 4983-5006. [URL: https://pubmed.ncbi.nlm.nih.gov/25942601/]
  • StatPearls. (2023). Quinolones. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539825/]
  • RSC Advances. (2020). A review on recent development of quinoline for anticancer activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264843/]
  • Molecules. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [URL: https://www.mdpi.com/1420-3049/27/21/7356]
  • Molecules. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274096/]
  • ResearchGate. (n.d.). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. [URL: https://www.researchgate.net/publication/351239851_Quinolines_and_Quinolones_as_Antibacterial_Antifungal_Anti-virulence_Antiviral_and_Anti-parasitic_Agents]
  • Antibiotics. (2021). Quinolone Antibiotics: Resistance and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002933/]
  • SlideShare. (n.d.). Synthetic antibacterial agents quinolones. [URL: https://www.slideshare.net/mobile/bepharmacist/synthetic-antibacterial-agents-quinolones]

Sources

Foundational

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs with diverse mechanisms of action.[1][2] The novel compound, 7-Fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs with diverse mechanisms of action.[1][2] The novel compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, represents an intriguing new chemical entity. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the gem-dimethyl group at the C4 position may confer unique conformational rigidity.[3] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We will proceed from broad, unbiased phenotypic screening to specific, hypothesis-driven target deconvolution and validation, providing the theoretical basis and detailed experimental protocols required for a thorough investigation.

Introduction: The Quinolinone Scaffold and the Investigative Mandate

The quinolinone core is found in therapeutics targeting a wide array of biological pathways, from central nervous system disorders to cardiovascular diseases and oncology.[1][4][5][6] For instance, Aripiprazole, a dihydroquinolinone derivative, functions as a dopamine D2 receptor partial agonist, while Cilostazol acts as a phosphodiesterase 3 (PDE3) inhibitor.[1] This chemical diversity underscores the potential of novel analogues like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

However, with a novel compound, the precise molecular target is unknown. Ascribing function requires a systematic and unbiased investigation. The modern drug discovery paradigm has seen a resurgence in phenotypic drug discovery (PDD), where a compound's effect on cellular or organismal phenotype is identified first, followed by the deconvolution of its molecular target.[7][8][9] This "forward pharmacology" approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[8]

This document serves as a strategic workflow for a research program aimed at elucidating the mechanism of action (MoA) and identifying the therapeutic targets of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Phase I: Unbiased Phenotypic Screening to Uncover Biological Activity

The initial step is to determine if and how the compound affects a biological system, without preconceived notions about its target. Phenotypic screening allows us to observe the compound's impact on complex cellular processes, providing crucial clues for subsequent target identification efforts.[7][10]

Rationale and Strategy

We will employ high-content imaging (HCI) across a diverse panel of human cell lines representing various disease contexts. HCI enables the simultaneous quantification of multiple cellular features (e.g., morphology, organelle health, protein localization), generating a rich "phenotypic fingerprint" for the compound.[10]

Experimental Workflow: High-Content Phenotypic Screen

The overall workflow involves treating various cell lines with the compound, imaging their responses, and using computational analysis to identify significant phenotypic changes.

G cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Analysis & Hit ID cell_plating 1. Cell Plating (Disease-relevant cell lines: U-2 OS, A549, SH-SY5Y, etc.) compound_prep 2. Compound Dilution (10-point dose curve) cell_plating->compound_prep treatment 3. Cell Treatment (Incubate 24-72h) compound_prep->treatment staining 4. Staining (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin) treatment->staining imaging 5. High-Content Imaging (Automated Microscopy) staining->imaging segmentation 6. Image Segmentation (Identify cells & nuclei) imaging->segmentation feature_extraction 7. Feature Extraction (Measure >500 features per cell) segmentation->feature_extraction hit_id 8. Hit Identification (Multivariate statistical analysis) feature_extraction->hit_id

Caption: High-Content Phenotypic Screening Workflow.

Detailed Protocol: Cell Viability and Morphology Screen
  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous line (e.g., hTERT-RPE1) in 384-well, clear-bottom imaging plates at a density of 1,000-3,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO, with a final top concentration of 50 µM. Add the compound dilutions to the cell plates. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls. Incubate for 48 hours.

  • Staining: Add a staining solution containing Hoechst 33342 (nuclei), CellMask™ Green (cytoplasm), and MitoTracker™ Red CMXRos (mitochondrial membrane potential) to each well. Incubate for 30 minutes.

  • Imaging: Acquire images using an automated high-content imaging system, capturing at least four fields per well with 20x magnification.

  • Data Analysis: Utilize image analysis software to segment cells and extract quantitative features related to cell count (viability), nuclear size and shape (apoptosis/genotoxicity), and mitochondrial integrity. A significant deviation from the DMSO control identifies the compound as a phenotypic "hit."[7]

Phase II: Target Deconvolution Strategies

Once a robust and reproducible phenotype is confirmed, the critical next step is to identify the direct molecular target(s) of the compound.[8][11] This process, known as target deconvolution, can be approached using several orthogonal methods. Combining these approaches provides a higher degree of confidence in the identified targets.[12]

Strategy 1: Chemical Proteomics (Affinity-Based Pulldown)

This direct biochemical approach uses a modified version of the compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[13][14][15]

Causality: The principle is that a physical, specific interaction between the compound and its target protein will allow for the selective isolation and subsequent identification of the target via mass spectrometry.[16]

G probe_syn 1. Probe Synthesis (Attach linker & biotin tag to parent compound) incubation 3. Incubation (Probe + Lysate) probe_syn->incubation lysate_prep 2. Cell Lysate Prep (From relevant cell line) lysate_prep->incubation capture 4. Affinity Capture (Streptavidin beads bind biotinylated probe) incubation->capture wash 5. Wash Steps (Remove non-specific binders) capture->wash elution 6. Elution (Release protein-probe complex) wash->elution ms_prep 7. Sample Prep (On-bead digestion) elution->ms_prep ms_analysis 8. LC-MS/MS Analysis (Protein Identification) ms_prep->ms_analysis data_analysis 9. Data Analysis (Identify enriched proteins vs. control) ms_analysis->data_analysis

Caption: Affinity-Based Chemical Proteomics Workflow.

Detailed Protocol:

  • Probe Synthesis: Synthesize an analogue of the parent compound featuring a flexible linker (e.g., polyethylene glycol) terminating in a biotin tag. A control probe, structurally similar but biologically inactive, should also be synthesized.

  • Lysate Preparation: Culture and harvest cells from a line where a strong phenotype was observed. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated probe for 1-2 hours. Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe and its binding partners.

  • Washing: Pellet the beads using a magnet and wash extensively with lysis buffer to remove proteins that are non-specifically bound to the beads.

  • Protein Digestion & MS: Perform on-bead trypsin digestion to cleave the captured proteins into peptides. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to pulldowns with the inactive control probe and beads alone. These are the high-confidence candidate targets.[13]

Strategy 2: Label-Free Target Identification (CETSA)

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[11] The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[17]

Causality: When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[17]

G cluster_0 Sample Preparation cluster_1 Analysis treatment 1. Cell Treatment (Treat intact cells with Compound vs. Vehicle) heating 2. Heating (Aliquot and heat cells across a temp. gradient) treatment->heating lysis 3. Cell Lysis heating->lysis centrifuge 4. Centrifugation (Pellet aggregated proteins) lysis->centrifuge supernatant 5. Collect Supernatant (Contains soluble proteins) centrifuge->supernatant detection 6. Protein Detection (Western Blot or Mass Spec) supernatant->detection

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with either the compound (e.g., at 10x EC50 from the phenotypic assay) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a control.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western Blotting (for a candidate target) or the entire soluble proteome using mass spectrometry (for unbiased discovery, known as Thermal Proteome Profiling or TPP).[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A target protein will show a rightward shift in its melting curve in the presence of the binding compound, indicating stabilization.

Phase III: Target Validation and Mechanistic Elucidation

Identifying a list of putative targets is not the end goal. Each candidate must be rigorously validated to confirm it is a direct, functional target responsible for the observed phenotype.[12][18]

Confirming Direct Binding

Biophysical assays are required to prove a direct interaction between the compound and the purified candidate protein and to quantify the binding affinity.

Assay TechniquePrincipleKey OutputRationale
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip when an analyte (compound) flows over an immobilized ligand (protein).Binding Affinity (KD), On/Off Rates (kon/koff)Provides real-time kinetics of the interaction, confirming direct binding.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the protein in solution.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)A gold-standard thermodynamic measurement that confirms binding without labeling or immobilization.
Validating Functional Modulation

Confirming binding is necessary but not sufficient. We must demonstrate that this binding event alters the protein's function in a way that explains the cellular phenotype.

Hypothetical Scenario: Kinase Inhibition The quinolinone scaffold is a known kinase inhibitor motif.[3][4] If a kinase (e.g., EGFR, a receptor tyrosine kinase) is identified as a top candidate, the following cascade is initiated.

Proposed Kinase Validation Cascade:

StepExperimentPurpose
1. In Vitro Kinase Assay ADP-Glo™ Kinase Assay[19]To measure the direct inhibition of the purified kinase's enzymatic activity by the compound and determine its IC50.
2. Kinome-wide Selectivity Screen KINOMEscan™ Binding Assay[20][21]To assess the compound's selectivity by profiling its binding affinity against a large panel (>450) of human kinases.
3. Cellular Target Engagement Western Blot AnalysisTo confirm that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of its known downstream substrates (e.g., p-AKT, p-ERK for the EGFR pathway).
4. Genetic Validation siRNA/CRISPR KnockdownTo demonstrate that reducing the expression of the target kinase phenocopies or blocks the effect of the compound, causally linking the target to the phenotype.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the purified recombinant kinase, its specific peptide substrate, and varying concentrations of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction that produces light.

  • Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A decrease in signal indicates inhibition. Plot the results to calculate the IC50 value.[19]

Conclusion

The journey from a novel chemical structure to a validated therapeutic target is a complex, multi-stage process. For 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, this journey begins with broad, unbiased phenotypic screening to uncover its fundamental biological effects. This is followed by a rigorous and orthogonal set of target deconvolution experiments, including chemical proteomics and label-free thermal shift assays, to generate a high-confidence list of candidate targets. Finally, each candidate must be validated through biophysical binding assays, functional enzymatic assays, and cellular pathway analysis. This systematic, evidence-based approach is essential to unlock the full therapeutic potential of this promising new molecule.

References

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024, April 24). Technology Networks. Retrieved from [Link]

  • Exploring Cutting-Edge Techniques in Protein Target Identification. (2024, February 8). PharmaFeatures. Retrieved from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, March 11). Frontiers in Pharmacology. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). PubMed. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). Current Opinion in Chemical Biology. Retrieved from [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023, March 1). RSC Medicinal Chemistry. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). Journal of Biomedical Science. Retrieved from [Link]

  • Combining experimental strategies for successful target deconvolution. (2021). ResearchGate. Retrieved from [Link]

  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2010, April 1). Nature. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Phenotypic screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (2019, June 13). SLAS DISCOVERY. Retrieved from [Link]

  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (2016, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science. Retrieved from [Link]

  • Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review. Retrieved from [Link]

  • How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. (n.d.). In Vitro ADMET Laboratories. Retrieved from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved from [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. (2018). PubMed. Retrieved from [Link]

  • Quinoline: A diverse therapeutic agent. (2016). ResearchGate. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). Molecules. Retrieved from [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. (2000, August 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmacologically interesting 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024, May 22). ACS Omega. Retrieved from [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020, January 23). ResearchGate. Retrieved from [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014, October 23). Molecules. Retrieved from [Link]

  • 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase. (1992, February 21). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • 7-Fluoro-3,4-dihydroquinolin-2(1H)-one. (2024, January 14). Drug Delivery. Retrieved from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). Scientific Reports. Retrieved from [Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. (2021, January 12). Molecules. Retrieved from [Link]

  • Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. (2022, November 28). Molecules. Retrieved from [Link]

  • 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the solubility and stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the solubility and stability of a novel compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, in DMSO. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for ensuring the reliability and reproducibility of their experimental work.

Part 1: Understanding and Quantifying Solubility in DMSO

The solubility of a compound is a critical parameter that dictates its suitability for biological screening. For fragment-based screening (FBS), a typical concentration of 1 mM is often required, while for other applications, stock solutions can be as high as 10 mM or more.[3] An accurate determination of a compound's maximum solubility in DMSO is therefore essential.

The "Why": Causality Behind Solubility Assessment

Simply dissolving a weighed amount of compound in a volume of DMSO does not guarantee that it has fully dissolved or will remain in solution. Supersaturation, precipitation upon storage, or the presence of insoluble micro-particles can all lead to inaccuracies in the actual concentration of the test solution. This, in turn, affects the dose-response curves and ultimately the interpretation of a compound's potency and efficacy. Therefore, a systematic approach to determining solubility is not merely a procedural step but a cornerstone of reliable data generation.

Experimental Protocol: Determining Maximum Kinetic Solubility

This protocol outlines a method to determine the maximum kinetic solubility of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO at room temperature.[4]

Materials:

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate mobile phase for HPLC analysis

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.

    • If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow the solution to reach equilibrium.[4]

    • Periodically and gently mix the solution during this incubation period.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]

  • Quantification of Soluble Compound:

    • Carefully collect a known volume of the supernatant (e.g., 10 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC method.[4][5]

Data Presentation and Interpretation

The quantitative data from the solubility assessment should be summarized in a clear and structured table.

Compound IDTarget Concentration (mM)MethodMeasured Solubility (mM)ObservationsSolubility Classification
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneN/A (Maximum)HPLC[Insert experimentally determined value][e.g., No precipitation, clear solution][e.g., High, Moderate, Low]

Diagram of the Solubility Assessment Workflow:

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quant Quantification A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Incubate 24h at RT C->D E Centrifuge at High Speed D->E F Collect Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I I H->I Calculate Max Solubility

Caption: Workflow for determining the maximum kinetic solubility of a compound in DMSO.

Part 2: Assessing the Stability of Stock Solutions

The stability of a compound in DMSO is as crucial as its solubility. Degradation of the compound over time can lead to a decrease in its effective concentration and the formation of new, potentially interfering or toxic, chemical entities.[6]

The "Why": The Imperative of Stability Studies

DMSO, while an excellent solvent, is not entirely inert. It can participate in or be affected by various chemical reactions, especially in the presence of water, light, or reactive functional groups on the solute.[7][8] Therefore, understanding the stability of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO under typical storage conditions is essential for ensuring the validity of screening data generated over time. It is a known best practice to solvate compounds in DMSO for long-term storage.[2]

Experimental Protocol: Long-Term Stability Assessment

This protocol describes a method for assessing the long-term stability of a 10 mM stock solution of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO.

Materials:

  • Pre-prepared and validated 10 mM stock solution of the compound in anhydrous DMSO

  • HPLC system as described in Part 1

  • Controlled environment for storage (e.g., -20°C freezer, room temperature benchtop)

  • Light-protective storage containers (e.g., amber vials)

Step-by-Step Methodology:

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the 10 mM stock solution.

    • Dilute it to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC to determine the initial purity and concentration. This serves as the baseline (T=0) measurement.

  • Storage Conditions:

    • Aliquot the remaining stock solution into multiple light-protected vials to avoid repeated freeze-thaw cycles for the bulk of the solution.

    • Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and come to room temperature.

    • Dilute an aliquot and analyze by HPLC to determine the purity and concentration.

  • Forced Degradation (Stress Testing):

    • To proactively identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies are recommended.[9][10][11][12][13]

    • Expose the compound in DMSO to stress conditions such as elevated temperature (e.g., 40-60°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂).[10][12]

    • Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.

Data Presentation and Interpretation

Summarize the stability data in a table for easy comparison.

Compound IDStorage ConditionInitial Purity (%) (T=0)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Degradation Products Observed
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one-20°C[Value][Value][Value][Value][e.g., None detected]
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one4°C[Value][Value][Value][Value][e.g., None detected]
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneRoom Temp[Value][Value][Value][Value][e.g., Peak at RT x.xx min]

Diagram of the Stability Assessment Logic:

Stability_Logic cluster_initial Initial State cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis cluster_forced Forced Degradation A Prepare 10 mM Stock Solution B T=0 HPLC Analysis (Purity & Concentration) A->B C -20°C B->C D 4°C B->D E Room Temperature B->E G Stress Conditions (Heat, Acid, Base, Oxidant) B->G F HPLC at T=1, 3, 6 months C->F D->F E->F I I F->I Assess Degradation H HPLC-MS Analysis G->H J J H->J Identify Degradants

Caption: Logical flow for assessing the long-term and forced degradation stability of a compound in DMSO.

Part 3: Field-Proven Insights and Best Practices

  • The Impact of Water: Water is a significant factor in compound instability in DMSO.[6] It is crucial to use anhydrous DMSO and minimize the exposure of stock solutions to atmospheric moisture. Studies have shown that a DMSO/water (90/10) mixture can be a pragmatic storage solvent, but this should be validated on a case-by-case basis.[2][14]

  • Freeze-Thaw Cycles: While some studies indicate minimal compound loss after multiple freeze-thaw cycles, it is a best practice to aliquot stock solutions to avoid repeated temperature fluctuations.[6]

  • Container Material: For many compounds, there is no significant difference in recovery from glass versus polypropylene containers.[6] However, for compounds with a high propensity for adsorption, this should be experimentally verified.

  • Analytical Method Validation: The HPLC method used for quantification must be stability-indicating. This means the method should be able to resolve the parent compound from any potential degradation products, ensuring an accurate assessment of purity over time.[9] The development of such a method is a key outcome of forced degradation studies.

Conclusion

A thorough understanding of the solubility and stability of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO is not a trivial preliminary step but a foundational requirement for generating high-quality, reliable data in drug discovery. By implementing the robust experimental protocols and adhering to the best practices outlined in this guide, researchers can ensure the integrity of their compound stock solutions, leading to more accurate and reproducible results in downstream biological assays. This rigorous approach minimizes the risk of costly errors and provides a solid foundation for advancing promising compounds through the development pipeline.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Benchchem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

  • Kuleshova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2698. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., He, J., & Zhas, Z. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Cui, H.-L. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. Targets in Heterocyclic Systems, 26, 222-255. [Link]

  • Schäfer, A., et al. (2007). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews, 31(5), 553-577. [Link]

  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45. [Link]

  • Asian Journal of Research in Chemistry. (2020). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Cui, H.-L. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. Targets in Heterocyclic Systems, 26, 222-255. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Forced degradation of pharmaceuticals. [Link]

  • Pharmaceutical Sciences. A review on forced degradation and stability indicating studies. [Link]

  • Pharmanest. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic motif is the core of numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2] The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1]

This guide focuses on a specific, novel derivative: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The gem-dimethyl group at the 4-position introduces steric hindrance that may influence molecular interactions and metabolic pathways. These structural features make 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides a comprehensive framework for integrating this compound into HTS workflows. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices to ensure a robust and successful screening campaign.

Part 1: Compound Handling and Preliminary Assessment

Before initiating a large-scale HTS campaign, it is crucial to characterize the fundamental physicochemical properties of the test compound. This preliminary assessment ensures data quality, prevents costly downstream failures, and informs the design of appropriate screening assays.

Assessment of Solubility in Dimethyl Sulfoxide (DMSO)

Most compound libraries for HTS are stored as high-concentration stock solutions in DMSO.[3] Ensuring the compound's solubility at the desired stock concentration is a critical first step.

Protocol: DMSO Solubility Assessment

  • Objective: To determine the maximum soluble concentration of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in 100% DMSO.

  • Materials:

    • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (solid)

    • Anhydrous DMSO

    • Vortex mixer

    • Microcentrifuge

    • Nephelometer or a plate reader with absorbance measurement capabilities

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO in clear microcentrifuge tubes or a 96-well plate. A typical starting concentration for HTS is 10 mM.

    • Vortex the solutions vigorously for 10-15 minutes at room temperature.

    • Visually inspect each solution for any visible precipitate.

    • For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new plate and measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to detect any remaining precipitate.

    • The highest concentration with no visible precipitate and a background-level absorbance/scattering reading is considered the maximum soluble concentration.

Causality Behind Experimental Choices:

  • DMSO: It is the solvent of choice for HTS compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[4]

  • Visual and Instrumental Inspection: While visual inspection is a quick first pass, instrumental methods like nephelometry provide a more sensitive and objective measure of solubility.

Assessment of Intrinsic Fluorescence

Fluorinated compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based HTS assays, leading to false positives or negatives.[5]

Protocol: Autofluorescence Measurement

  • Objective: To determine if 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is fluorescent at the excitation and emission wavelengths of the intended HTS assays.

  • Materials:

    • A stock solution of the compound in DMSO.

    • The same aqueous buffer to be used in the HTS assay.

    • A fluorescence plate reader.

  • Procedure:

    • Prepare a dilution series of the compound in the assay buffer, typically starting from the highest concentration to be used in the screen (e.g., 10-50 µM).

    • Include wells with buffer and DMSO only as a negative control.

    • Scan a range of excitation and emission wavelengths to identify any intrinsic fluorescence peaks. A common starting point is to excite from 300-550 nm and measure emission from 350-700 nm.[6]

    • Specifically, measure the fluorescence at the excitation/emission wavelengths of your planned HTS assays (e.g., for a FITC-based assay, Ex/Em ~485/520 nm).

    • A signal significantly above the buffer/DMSO control indicates autofluorescence.

Causality Behind Experimental Choices:

  • Assay Buffer: The fluorescence properties of a compound can be sensitive to the pH, polarity, and composition of the surrounding medium. Therefore, it is essential to perform this measurement in the final assay buffer.

  • Broad Wavelength Scan: This helps to create a "fluorescence profile" of the compound, which can be invaluable for choosing or designing compatible assays.

Part 2: A Tiered High-Throughput Screening Strategy

A successful HTS campaign is typically structured in a tiered approach to efficiently identify and validate true hits while minimizing the pursuit of false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Hit Validation & Triage Primary Primary Screen (e.g., 10 µM single concentration) Confirmation Dose-Response Confirmation (e.g., 8-point titration) Primary->Confirmation Initial Hits CounterScreen Counter-Screens (e.g., autofluorescence, cytotoxicity) Confirmation->CounterScreen Confirmed Hits Orthogonal Orthogonal Assays (e.g., biophysical binding) CounterScreen->Orthogonal Validated Hits Lead_Opt Lead Optimization Orthogonal->Lead_Opt Prioritized Hits

Caption: A tiered HTS workflow for hit identification and validation.

Part 3: Application Note 1: Biochemical Assay for Kinase Inhibition

Rationale: Many quinolinone derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[7] Therefore, screening 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against a kinase target is a scientifically sound starting point.

Assay Principle: This protocol describes a generic, fluorescence polarization (FP)-based assay to identify inhibitors of a protein kinase. FP is a homogeneous assay format well-suited for HTS.[8] It measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. A small, phosphorylated fluorescent peptide tumbles rapidly in solution, resulting in low polarization. When an antibody that specifically binds to the phosphorylated peptide is added, the resulting larger complex tumbles more slowly, leading to a high polarization signal. An inhibitor of the kinase will prevent phosphorylation, thus keeping the polarization signal low.

Protocol: Fluorescence Polarization Kinase Assay

  • Objective: To identify inhibitors of a specific protein kinase from a compound library.

  • Materials:

    • Kinase of interest

    • Fluorescently labeled peptide substrate

    • ATP

    • Phospho-specific antibody

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35)

    • 384-well, low-volume, black assay plates

    • A plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the 10 mM compound stock solution in DMSO to the assay plate to achieve a final concentration of 10 µM in the assay.

    • Enzyme Addition: Add the kinase diluted in assay buffer to all wells except the negative control (no enzyme) wells.

    • Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

    • Detection: Add the phospho-specific antibody diluted in a stop buffer (containing EDTA to chelate Mg²⁺ and stop the reaction).

    • Final Incubation: Incubate for at least 30 minutes to allow the antibody-peptide binding to reach equilibrium.

    • Read Plate: Measure the fluorescence polarization on a suitable plate reader.

  • Controls:

    • Negative Control (0% inhibition): DMSO only (no compound).

    • Positive Control (100% inhibition): A known inhibitor of the kinase or no enzyme.

  • Data Analysis and Hit Identification:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Part 4: Application Note 2: Cell-Based Assay for Antiproliferative Activity

Rationale: The ultimate goal of many drug discovery programs, particularly in oncology, is to identify compounds that inhibit the growth of cancer cells. A cell-based assay provides a more physiologically relevant context than a biochemical assay.

Assay Principle: The resazurin reduction assay is a widely used method to measure cell viability.[9] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. The amount of fluorescence is directly proportional to the number of viable cells.

Protocol: Resazurin Cell Viability Assay

  • Objective: To identify compounds that inhibit the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium with serum and antibiotics

    • Resazurin solution (0.15 mg/mL in DPBS, sterile-filtered)[9]

    • 384-well, black, clear-bottom tissue culture plates

    • A fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Addition: Add the compounds, serially diluted, to the cells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

    • Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume).[10]

    • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

    • Read Plate: Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[9]

  • Data Analysis:

    • Calculate the percent viability for each compound concentration: % Viability = 100 * (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background) (where background is the signal from wells with medium and resazurin only).

    • Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 5: Managing Assay Interference

As identified in the preliminary assessment, the fluorinated nature of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one necessitates a robust strategy to identify and mitigate potential fluorescence interference.

Counter_Screen_Logic Primary_Hit Hit from Primary Screen (e.g., FP Kinase Assay) Autofluorescence_Check Autofluorescence Check (Compound in buffer) Primary_Hit->Autofluorescence_Check True_Hit True Hit (Proceed to dose-response) Autofluorescence_Check->True_Hit No significant fluorescence False_Positive False Positive (Fluorescence interference) Autofluorescence_Check->False_Positive Significant fluorescence

Caption: Logic for a counter-screen to triage fluorescent compounds.

Protocol: Autofluorescence Counter-Screen

  • Objective: To confirm that the activity observed in the primary screen is not due to the intrinsic fluorescence of the hit compounds.

  • Procedure:

    • "Cherry-pick" the initial hits from the primary screen.

    • Prepare a plate with these compounds at the same final concentration as in the primary assay.

    • Add all the components of the primary assay except the fluorescent probe (e.g., the fluorescent peptide in the FP assay or the resazurin in the viability assay).

    • Read the plate using the same fluorescence settings as the primary assay.

    • Compounds that show a high signal in this "minus-probe" assay are likely autofluorescent false positives.

Causality Behind Experimental Choices:

  • Excluding the Fluorescent Probe: This is the most direct way to determine if the compound itself is generating the signal. Any signal detected must be from the compound, as the assay's own fluorescent reporter is absent.

Part 6: Data Interpretation and Hit Prioritization

A successful HTS campaign generates a large amount of data. The final step is to integrate all the data to select the most promising hits for follow-up studies.

Table 1: Hypothetical Data for Hit Prioritization

Compound IDPrimary Screen (% Inhibition)IC₅₀ (µM)Autofluorescence (RFU)Cell Viability IC₅₀ (µM)Priority
Cmpd-001850.51500.8High
Cmpd-002920.212,000>50Low (False Positive)
Cmpd-003782.1200>50Medium
Cmpd-004811.518035Low (Cytotoxic)

Interpretation:

  • Cmpd-001: An ideal hit. It is potent in the primary biochemical assay, confirmed with a low IC₅₀, is not autofluorescent, and shows on-target cytotoxicity.

  • Cmpd-002: A classic false positive. It appears potent in the primary screen, but the high autofluorescence signal reveals that this is an artifact.

  • Cmpd-003: A confirmed hit, but with lower potency than Cmpd-001 and no cellular activity at the tested concentrations. It may be a starting point for medicinal chemistry optimization.

  • Cmpd-004: A cytotoxic compound. While active in the primary assay, its effect on cell viability is likely non-specific.

Conclusion

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a promising scaffold for high-throughput screening campaigns. By following a structured approach that includes preliminary compound characterization, a tiered screening strategy, and robust counter-screening protocols, researchers can effectively navigate the complexities of HTS and increase the likelihood of identifying high-quality, validated hits. The protocols and rationale provided in this guide offer a solid foundation for the successful evaluation of this and other novel compounds in drug discovery programs.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Benchchem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Labbox. (n.d.). Resazurin Cell Viability Assay.
  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity.
  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • PubMed. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
  • NIH. (n.d.). Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding.
  • NIH. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Sygnature Discovery. (n.d.). Hit Discovery at Sygnature Discovery.
  • NIH. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • NIH. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
  • NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • AssayQuant. (n.d.). PhosphoSens®-Red Time Resolved Fluorescence (TRF) Kinase Assay.
  • Springer. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • NIH. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis.
  • Nature. (n.d.). Non-invasive measurement of skin autofluorescence to evaluate diabetic complications.
  • Optica Publishing Group. (n.d.). Simple imaging protocol for autofluorescence elimination and optical sectioning in fluorescence endomicroscopy.
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Method

Application of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in enzyme inhibition assays

Application Notes & Protocols Topic: Application of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Enzyme Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold and the Quest for Novel Enzyme Inhibitors

The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its rigid structure provides a reliable anchor for substituent groups that can be tailored to interact with specific biological targets. The introduction of fluorine atoms and dimethyl groups, as in 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. While this specific molecule may be a novel synthetic intermediate, its structural motifs are frequently employed in the design of kinase inhibitors and other targeted therapeutics.[1][2][3]

This guide serves as a comprehensive resource for researchers aiming to characterize the enzyme inhibitory potential of novel compounds like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. We will move beyond a simple recitation of steps, providing the underlying principles and rationale to empower scientists to design, execute, and interpret robust enzyme inhibition assays.

Pillar 1: Foundational Principles of Enzyme Inhibition

Before embarking on experimental work, a firm grasp of enzyme kinetics is essential. Enzymes accelerate biochemical reactions by lowering the activation energy.[4] The rate of these reactions is influenced by factors such as substrate concentration, temperature, and pH.[5] An inhibitor is a molecule that binds to an enzyme and decreases its activity. Understanding the mode of this inhibition is a critical step in drug discovery.

Enzyme inhibition is broadly classified as either reversible or irreversible. Reversible inhibitors, which bind non-covalently, are of primary interest in early-stage drug discovery and can be categorized as follows[6]:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This inhibition can be overcome by increasing the substrate concentration.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[6]

The following protocols are designed as a self-validating system to not only identify inhibitory activity but also to elucidate the specific mechanism of action.

Pillar 2: Experimental Design & Protocols

The journey from a novel compound to a characterized inhibitor follows a logical progression from initial screening to detailed mechanistic studies. The following protocols provide a robust framework for this evaluation.

Diagram: General Workflow for Inhibitor Characterization

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Primary Screening Assay (Single High Concentration) B Identify 'Hits' (Significant Inhibition >50%) A->B C Dose-Response Assay (Serial Dilutions) B->C D Calculate IC50 Value C->D E Enzyme Kinetics Study (Vary [S] and [I]) D->E F Generate Lineweaver-Burk or Michaelis-Menten Plots E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G End Characterized Inhibitor G->End Start Start: Novel Compound Start->A

Caption: Workflow for characterizing a novel enzyme inhibitor.

Protocol 1: Primary Screening for Inhibitory Activity

Objective: To rapidly determine if 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibits inhibitory activity against a target enzyme at a single, high concentration.

Rationale: This initial screen is a qualitative "yes/no" experiment designed to identify compounds that warrant further investigation, saving resources by eliminating inactive compounds early. A high concentration (e.g., 10-100 µM) is used to maximize the chance of detecting even weak inhibition.

Materials:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • Assay Buffer (optimized for pH, ionic strength for the target enzyme)[5][7]

  • Test Compound (7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control (a known inhibitor of the enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compound in the assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Plate Layout: Design the plate map to include:

    • 100% Activity Control (Negative Control): Enzyme + Substrate + Vehicle (DMSO)

    • 0% Activity Control (Background): Substrate + Buffer (No Enzyme)

    • Test Compound Wells: Enzyme + Substrate + Test Compound (e.g., at 50 µM)

    • Positive Control Wells: Enzyme + Substrate + Known Inhibitor

  • Assay Execution: a. Add 50 µL of assay buffer to all wells. b. Add 10 µL of the appropriate control or test compound solution to the designated wells. c. Add 20 µL of the enzyme working solution to all wells except the 0% activity control (add buffer instead). d. Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[6] e. Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the signal (absorbance, fluorescence) at regular time intervals (e.g., every 60 seconds) for 15-30 minutes.[8]

  • Data Analysis: a. Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time curve.[8][9] b. Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_negative_control - V₀_background)) * 100

Protocol 2: IC50 Determination

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).

Rationale: The IC50 value is a quantitative measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. This is determined by testing a range of inhibitor concentrations.

Step-by-Step Methodology:

  • Compound Dilution Series: Prepare a serial dilution of the test compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: The plate layout and assay steps are similar to the primary screen, but instead of a single concentration, the full dilution series of the test compound is added to the plate.

  • Data Acquisition and Analysis: a. Calculate the % Inhibition for each concentration of the test compound as described in Protocol 1. b. Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). c. Fit the data to a non-linear regression model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R). d. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Presentation: Example IC50 Data Table

Compound Concentration (µM)Log [Concentration]% Inhibition (Mean ± SD)
1002.0095.2 ± 2.1
33.31.5288.7 ± 3.5
11.11.0575.4 ± 2.8
3.700.5752.1 ± 4.0
1.230.0928.6 ± 3.3
0.41-0.3910.1 ± 1.9
0.14-0.852.5 ± 1.2
0.00-0.0 ± 1.5
Calculated IC50 3.5 µM
Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Rationale: Understanding the MoA is crucial for lead optimization. For example, a competitive inhibitor's efficacy can be overcome by high substrate concentrations in a physiological setting, which is a critical consideration for drug development.[10] This experiment involves measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[6]

Step-by-Step Methodology:

  • Experimental Design: Create a matrix of reactions. This involves using several fixed concentrations of your inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and, for each inhibitor concentration, varying the substrate concentration (typically from 0.2x Kₘ to 5x Kₘ).[7] The Michaelis constant (Kₘ) for the substrate must be determined beforehand in a separate experiment.

  • Assay Execution: Perform the enzyme activity assays for every combination of substrate and inhibitor concentration in the matrix.

  • Data Acquisition: Measure the initial velocity (V₀) for each reaction condition.

  • Data Analysis and Visualization: a. Plot the data using a Lineweaver-Burk plot (double reciprocal plot: 1/V₀ vs. 1/[S]).[6] b. The pattern of the lines on the plot reveals the mechanism of inhibition.

Diagram: Interpreting Lineweaver-Burk Plots

Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.

  • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Kₘ increases).

  • Non-competitive: Lines intersect on the X-axis (Kₘ is unchanged, apparent Vmax decreases).

  • Uncompetitive: Lines are parallel (both apparent Kₘ and Vmax decrease).

Pillar 3: Trustworthiness through Self-Validation

A robust experimental design includes internal controls that validate the results.

  • Temperature and pH Control: Enzyme activity is highly sensitive to temperature and pH.[5] All reagents should be equilibrated to the assay temperature, and a well-characterized buffer system must be used to maintain a constant pH.[7]

  • Linearity of Reaction: Ensure that you are measuring the initial velocity, where the reaction rate is linear. This is typically when less than 10% of the substrate has been consumed.[7] Run time-course experiments at different enzyme concentrations to determine the optimal linear range.

  • Solvent Effects: Always include a vehicle control (e.g., buffer with DMSO) to ensure the solvent itself is not affecting enzyme activity.

  • Positive Control: A known inhibitor should be run in parallel to confirm that the assay is sensitive to inhibition and performing as expected.[10]

By adhering to these principles and protocols, researchers can confidently assess the inhibitory potential and mechanism of novel compounds like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, paving the way for further investigation in the drug discovery pipeline.

References

  • A standard operating procedure for an enzymatic activity inhibition assay.European Biophysics Journal, 50(3-4), 345–352.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.Benchchem.
  • How to Perform a Standard Enzyme Activity Assay?
  • Enzyme Kinetics Consider
  • Enzyme Kinetic Assay.
  • Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf.
  • Protocol library.Abcam.
  • Enzyme Assay Analysis: What Are My Method Choices?Thermo Fisher Scientific.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • Mechanism of Action Assays for Enzymes.Assay Guidance Manual - NCBI Bookshelf.
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.MySkinRecipes.
  • Comparative Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Analogs in Kinase and Enzyme Inhibition: A Guide for Drug Develop.Benchchem.
  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)

Sources

Application

Developing in vitro models to test 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Here are the detailed Application Notes and Protocols for developing in vitro models to test 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Application Note & Protocol Guide Topic: A Hierarchical Strategy for In Vi...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing in vitro models to test 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Application Note & Protocol Guide

Topic: A Hierarchical Strategy for In Vitro Pharmacological Profiling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Quinolinone Scaffold and the Rationale for Investigation

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives, in particular, have demonstrated a broad spectrum of pharmacological effects and have been the basis for the development of novel therapeutic agents.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4]

This guide focuses on 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a novel compound whose structural analogs have been implicated as potent kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, compounds that can modulate kinase activity are of high therapeutic interest.

This document provides a comprehensive, tiered approach for the initial in vitro characterization of this compound. The strategy is designed to first establish a foundational understanding of its biological activity—namely its impact on cell viability—before progressing to more complex, mechanistic assays to identify its molecular target and confirm its mode of action in a cellular context. This hierarchical workflow ensures a logical, resource-efficient progression from a general biological effect to a specific molecular mechanism.

A Strategic Workflow for In Vitro Characterization

A successful preclinical drug discovery campaign requires a systematic approach to characterize a novel compound.[5][6] We propose a three-tiered workflow to efficiently profile 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This strategy begins with broad, cell-based phenotypic assays and progressively narrows the focus to specific, target-based mechanistic studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanistic Validation cluster_3 Outcome T1 General Cytotoxicity & Antiproliferative Assays T2 Biochemical Kinase Inhibition Assays T1->T2 Determine IC50 Proceed if potent T3 Cellular Target Engagement Assays (e.g., CETSA) T2->T3 Identify specific kinase target(s) Proceed if selective OUT Validated Hit Compound with Known MoA T3->OUT Confirm target binding in cells Establish SAR

Figure 1: A Hierarchical Workflow for Compound Characterization.

Tier 1: Foundational Assays - General Cytotoxicity & Proliferation

Principle

Before investigating a specific mechanism, it is essential to determine if the compound has any general effect on cell health and growth. Cytotoxicity and cell viability assays are foundational tools used to assess a compound's effect on a cell population.[7][8] These assays measure indicators of cell health, such as metabolic activity or ATP production.[7][9] By exposing a cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) to a range of compound concentrations, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol is based on the principle that the quantity of ATP is directly proportional to the number of viable cells.[8][9]

Materials:

  • Cell line of interest (e.g., A549) cultured in appropriate medium.

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (stock solution in DMSO).

  • Sterile, white, 96-well clear-bottom microplates.

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Multimode microplate reader with luminescence detection.

  • Positive control (e.g., Staurosporine).

  • Vehicle control (DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare solutions for the positive control and a vehicle control (ensure the final DMSO concentration is ≤0.5% across all wells).

  • Cell Dosing: Add 10 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the luminescent cell viability reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Analysis & Interpretation:

  • Subtract the average background luminescence (wells with medium only) from all data points.

  • Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability and the average signal from the highest concentration of positive control to 0% viability.

  • Plot the normalized percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

CompoundCell LineIC50 (µM) [Hypothetical]
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneA5492.5
Staurosporine (Positive Control)A5490.01

Tier 2: Target-Class Identification - Biochemical Kinase Inhibition

Principle

Based on the structural alerts from similar quinolinone compounds, we hypothesize that our test article may function as a kinase inhibitor.[3] Biochemical assays using purified enzymes are essential for directly measuring the interaction between a compound and its potential target without the complexities of a cellular environment.[5] These assays measure the consumption of a substrate or the production of a product over time. For kinases, this typically involves measuring the transfer of phosphate from ATP to a peptide substrate.

Protocol: General ADP-Glo™ Kinase Assay

This protocol outlines a method to measure the activity of a purified kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified kinase of interest (e.g., an EGFR, SRC, or other relevant tyrosine kinase).

  • Kinase-specific peptide substrate.

  • Test compound and control inhibitor.

  • Assay buffer optimized for the specific kinase.

  • ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, 384-well microplates.

  • Microplate reader (luminescence).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of test compound dilution or control.

    • 2 µL of kinase and substrate mix.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final concentrations should be such that the substrate and ATP are at or below their Km values to effectively identify competitive inhibitors.[10]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Development: Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence.

Data Analysis & Interpretation:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Normalize the data with "no inhibitor" wells as 100% activity and "no enzyme" or "potent inhibitor" wells as 0% activity.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit to a 4PL curve to determine the biochemical IC50.

Tier 3: Mechanistic Validation - Cellular Target Engagement

Principle

While a biochemical assay confirms direct inhibition of a purified enzyme, it does not prove that the compound can enter a cell and bind to its intended target in a complex biological environment.[5] Cellular target engagement assays are crucial for confirming a compound's mode of action.[6][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[12] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[12]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Target Protein B Heat (e.g., 52°C) A->B C Denatured, Aggregated Protein (Insoluble) B->C D Target Protein + Compound E Heat (e.g., 52°C) D->E F Stabilized Protein Complex (Soluble) E->F

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

Materials:

  • Intact cells expressing the target kinase.

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Liquid nitrogen and a 37°C water bath.

  • Ultracentrifuge.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Treatment: Treat two populations of cells (e.g., in 10 cm dishes) with either a high concentration of the test compound (e.g., 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Aliquoting and Heating: Aliquot the cell suspension from each treatment group into multiple PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature).

  • Cell Lysis: Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the target protein. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Data Analysis & Interpretation:

  • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated groups.

  • For each treatment group, normalize the band intensity to the unheated control (set to 100%).

  • Plot the percent of soluble protein remaining against the temperature for both groups.

  • A "right-shift" in the melting curve for the compound-treated group compared to the vehicle-treated group indicates that the compound has bound to and stabilized the target protein inside the cells, confirming target engagement.

Conclusion and Future Directions

This hierarchical in vitro testing strategy provides a robust framework for the initial characterization of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By systematically progressing from general cytotoxicity to specific biochemical inhibition and finally to cellular target engagement, researchers can build a comprehensive data package that validates the compound's biological activity and elucidates its mechanism of action. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex models, such as 3D cell cultures or in vivo studies, and for initiating structure-activity relationship (SAR) studies to optimize its potency and selectivity.[13][14]

References

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube (Eurofins DiscoverX). [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Microfabricated Physiological Models for In Vitro Drug Screening Applications. MDPI. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • Introducing the in vitro models driving drug development. Rouken Bio. [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. PMC - NIH. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. PubMed. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. PubMed Central. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry. [Link]

  • 7-Fluoro-3,4-dihydroquinolin-2(1H)-one. Drug Delivery. [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC - NIH. [Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. PubMed Central. [Link]

  • Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. PMC - PubMed Central. [Link]

Sources

Method

Application Notes &amp; Protocols: Preclinical Efficacy Assessment of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Oncology Models

Disclaimer: The compound 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a novel chemical entity with limited publicly available data on its specific biological targets or mechanism of action. This document, there...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a novel chemical entity with limited publicly available data on its specific biological targets or mechanism of action. This document, therefore, presents a hypothetical framework for its preclinical evaluation, postulating its potential as an anti-cancer agent based on the prevalence of the quinolinone scaffold in oncological drug discovery. The following protocols are based on established, best-practice methodologies for evaluating novel anti-tumor agents and should be adapted once in vitro data (e.g., target identification, IC50 values in relevant cell lines) becomes available.

Introduction: Rationale and Strategy

The quinolinone core structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including several targeted cancer therapies. These compounds often function as kinase inhibitors or modulators of critical signaling pathways. Given this precedent, we hypothesize that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as "Compound X") may possess anti-proliferative or pro-apoptotic properties relevant to oncology.

This guide provides a comprehensive strategy for the initial in vivo efficacy assessment of Compound X using gold-standard rodent models. The primary objective is to determine if Compound X can inhibit tumor growth in a living system, providing the foundational data required for further preclinical development. Our approach is two-pronged:

  • Human Tumor Xenograft Model: To assess the compound's efficacy against human-derived cancer cells in an immunodeficient host. This is a critical step to evaluate the direct effect on human tumor tissue.

  • Syngeneic Allograft Model: To evaluate the compound's efficacy in an immunocompetent host, allowing for the assessment of potential interactions with the tumor microenvironment and the host immune system.

The selection of specific cell lines and mouse strains will be contingent on preliminary in vitro screening results that identify cancer types most sensitive to Compound X.

Pre-Clinical Workflow & Logic

The overall experimental workflow is designed to move from initial tolerability studies to robust efficacy evaluation. This ensures animal welfare and generates clear, interpretable data.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Endpoint Analysis Mtd Maximum Tolerated Dose (MTD) Study in Non-Tumor Bearing Mice Pk Pharmacokinetic (PK) Analysis (Single Dose) Mtd->Pk Guides dose selection Xenograft Human Xenograft Model (Immunodeficient Mice) Pk->Xenograft Informs dosing regimen Syngeneic Syngeneic Model (Immunocompetent Mice) Pk->Syngeneic Informs dosing regimen Formulation Formulation & Stability Testing Formulation->Mtd Determines vehicle & concentration Tumor Tumor Growth Inhibition (TGI) Xenograft->Tumor Histo Histopathology & Biomarkers Xenograft->Histo Tox Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Tox Syngeneic->Tumor Syngeneic->Histo Syngeneic->Tox

Caption: Preclinical in vivo evaluation workflow for Compound X.

Foundational Studies: Formulation and Tolerability

Prior to any efficacy studies, the maximum tolerated dose (MTD) and a suitable vehicle formulation must be established.

Protocol: Vehicle Formulation and Solubility Screen

Objective: To identify a safe and effective vehicle for administering Compound X.

Methodology:

  • Attempt to dissolve Compound X at the target concentration (e.g., 10 mg/mL) in a series of common, biocompatible vehicles.

  • Assess solubility visually and under a microscope for precipitation.

  • Vehicles to test (in order of preference):

    • Saline (0.9% NaCl)

    • PBS (Phosphate-Buffered Saline)

    • 5% Dextrose in Water (D5W)

    • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Once a suitable vehicle is identified, perform a stability test at room temperature and 4°C for the expected duration of the experiment.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.

Animals:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c (non-tumor bearing)

  • Age: 6-8 weeks

  • Sex: Female (or matched to the sex used in subsequent efficacy studies)

Methodology:

  • Acclimate animals for a minimum of 7 days.

  • Randomize animals into groups (n=3 per group).

  • Administer Compound X via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Start with a dose-escalation scheme (e.g., 10, 30, 100 mg/kg).

  • Dose animals daily for 5-10 consecutive days.

  • Monitor daily:

    • Body weight (a loss of >15-20% is a common endpoint).

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Food and water intake.

  • The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or significant clinical signs of distress.

Parameter Endpoint Criteria Action
Body Weight Loss>20% of initial weightEuthanize animal
Clinical ScoreSevere (lethargy, non-responsive)Euthanize animal
Tumor Volume>2000 mm³ (or per institutional guidelines)Euthanize animal
Tumor UlcerationOpen, non-healing woundEuthanize animal

Table 1: Mandatory Ethical Endpoint Criteria for Rodent Studies.

Efficacy Model 1: Human Tumor Xenograft Study

This model assesses the direct anti-tumor activity of Compound X on human cancer cells.

Causality: By using immunodeficient mice (e.g., NOD/SCID, NSG, or Nude), the risk of graft rejection is eliminated. This ensures that any observed tumor regression is a direct result of the compound's effect on the cancer cells, not a host immune response.

Experimental Design & Workflow

G cluster_groups Treatment Groups (n=8-10/group) acclimate Acclimatize NOD/SCID Mice (7 days) implant Subcutaneous Implantation of Human Cancer Cells (e.g., A549, MCF-7) acclimate->implant measure Monitor Tumor Growth (3x/week) implant->measure randomize Randomize into Groups when Tumors reach ~100-150 mm³ measure->randomize g1 Group 1: Vehicle Control g2 Group 2: Compound X (Low Dose) g3 Group 3: Compound X (High Dose, ≤MTD) g4 Group 4: Positive Control (Standard-of-Care) treat Treat Daily for 21 Days (PO, IP, etc.) g4->treat monitor Monitor Body Weight & Tumor Volume treat->monitor endpoint Study Endpoint: Tumor >1500 mm³ or 21 days monitor->endpoint analysis Analysis: Tumor Growth Inhibition (TGI), Histopathology, Biomarkers endpoint->analysis

Caption: Workflow for a human tumor xenograft efficacy study.

Protocol: Xenograft Efficacy Study

Objective: To evaluate the ability of Compound X to inhibit the growth of human tumors in an in vivo setting.

Materials:

  • Animals: NOD/SCID or similar immunodeficient mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line demonstrated to be sensitive to Compound X in vitro (e.g., A549 lung carcinoma).

  • Implantation Medium: Matrigel or a similar basement membrane matrix, mixed 1:1 with cell suspension in PBS.

  • Calipers: For tumor measurement.

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Keep on ice.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse.

  • Tumor Monitoring: Begin caliper measurements 3-5 days post-implantation. Measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (see Table 2). This ensures an even distribution of tumor sizes at the start of treatment.

  • Treatment: Administer Compound X, vehicle, or positive control daily according to the pre-determined MTD and route.

  • Monitoring: Record tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the vehicle control group reach the pre-defined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 or 28 days).

  • Tissue Collection: At the endpoint, euthanize animals and excise tumors. Weigh the tumors and preserve a portion in 10% neutral buffered formalin for histology and flash-freeze the remainder for biomarker analysis.

Group Treatment Dose (mg/kg) Route Regimen
1Vehicle ControlN/APODaily x 21 days
2Compound XMTD/2PODaily x 21 days
3Compound XMTDPODaily x 21 days
4Positive ControlVariesPO/IPPer literature

Table 2: Example Dosing and Treatment Schedule for a Xenograft Study.

Efficacy Model 2: Syngeneic Allograft Study

This model is critical for understanding how Compound X interacts with a competent immune system.

Causality: Syngeneic models use murine cancer cell lines implanted into a genetically identical (inbred) mouse strain, preventing graft rejection. This allows for the study of the compound's direct anti-tumor effects plus its indirect effects mediated by the host's immune response (e.g., T-cell infiltration, cytokine modulation). This is especially relevant if Compound X is hypothesized to have immunomodulatory properties.

Protocol: Syngeneic Efficacy Study

Objective: To evaluate the efficacy of Compound X in an immunocompetent preclinical model.

Materials:

  • Animals: C57BL/6 or BALB/c mice (strain must match the origin of the cell line), 6-8 weeks old.

  • Cell Line: A murine cancer cell line (e.g., B16-F10 melanoma for C57BL/6; CT26 colon carcinoma for BALB/c).

Methodology:

  • The protocol largely follows the xenograft model (Section 4.2) with key differences:

    • Animal Strain: Use an immunocompetent strain that matches the cell line.

    • Implantation Medium: Matrigel is often omitted as these cell lines are typically more aggressive. Cells are injected in sterile PBS.

  • Endpoint Analysis: In addition to tumor volume and weight, include analyses relevant to the immune system:

    • Flow Cytometry: Analyze immune cell populations (CD4+ T cells, CD8+ T cells, NK cells, Macrophages) within the tumor and spleen.

    • Immunohistochemistry (IHC): Stain tumor sections for immune markers like CD8 (cytotoxic T cells) and FoxP3 (regulatory T cells).

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI): The primary efficacy endpoint is calculated at the end of the study.

  • Formula: TGI (%) = [1 - (ΔT / ΔC)] x 100

    • ΔT: Change in mean tumor volume for the treated group.

    • ΔC: Change in mean tumor volume for the vehicle control group.

  • Interpretation: A higher TGI value indicates greater efficacy. Statistical significance should be determined using appropriate tests (e.g., two-way ANOVA with post-hoc tests).

Toxicity: Assessed by body weight change and clinical observations. A graph of mean body weight over time for each group is mandatory. Significant weight loss in a treatment group indicates poor tolerability at that dose.

References

  • Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]

  • Tomayko, M. M., & Reynolds, C. P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology, 24(3), 148–154. [Link]

  • Mosely, S. I., & Kneteman, N. M. (2017). The Syngeneic Mouse Tumor Model in Cancer Research. Current Protocols in Pharmacology, 76, 14.37.1-14.37.19. [Link]

Application

Application Note: Quantitative Bioanalysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Human Plasma using LC-MS/MS

For: Researchers, scientists, and drug development professionals. Introduction 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a novel heterocyclic compound with potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a novel heterocyclic compound with potential therapeutic applications. As with any drug candidate, accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which are critical for regulatory decisions regarding safety and efficacy.[1] This application note provides a detailed, step-by-step protocol for the sensitive and selective quantification of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is developed and validated based on the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, ensuring data reliability and regulatory compliance.[1][2][3][4]

The chemical structure of the analyte, with its fluorine and dimethyl substitutions on the quinolinone core, suggests a non-polar character, making it a suitable candidate for reversed-phase chromatography and extraction from a complex biological matrix like plasma.[5][6] LC-MS/MS is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and accuracy in complex biological matrices.[7][8][9]

Methodology Overview

The bioanalytical workflow is designed for robustness and high throughput. It begins with a sample preparation step to isolate the analyte from plasma matrix components, followed by chromatographic separation and detection by mass spectrometry.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (with Analyte & IS) SPE Solid-Phase Extraction (SPE) Plasma->SPE Loading Eluate Clean Eluate SPE->Eluate Elution LC UHPLC Separation Eluate->LC Injection MS Tandem MS Detection (MRM) LC->MS Ionization Data Data Acquisition & Processing MS->Data Signal Curve Calibration Curve Data->Curve Concentration Analyte Concentration Determination Curve->Concentration

Caption: High-level workflow for the quantification of the analyte in plasma.

PART 1: Sample Preparation Protocol - Solid-Phase Extraction (SPE)

Rationale for SPE: Sample preparation is a critical step to remove endogenous interferences like proteins and phospholipids from the plasma, which can cause ion suppression and compromise data quality.[8][10][11] Solid-Phase Extraction (SPE) was chosen over simpler methods like protein precipitation (PP) or liquid-liquid extraction (LLE) for its ability to provide a cleaner extract, leading to higher sensitivity and method robustness.[12][13][14][15] A reversed-phase polymeric sorbent is selected based on the hydrophobic nature of the analyte.[16][17]

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one analytical standard

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • 96-well collection plates

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 10 seconds.

    • To 100 µL of plasma, add 25 µL of internal standard (IS) working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the analyte is retained on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on a vacuum manifold.

    • Condition with 1 mL of methanol.

    • Equilibrate with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample (325 µL) onto the conditioned cartridges.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the sorbent bed under high vacuum for 5 minutes to remove residual water.

  • Elution:

    • Place a 96-well collection plate inside the manifold.

    • Elute the analyte and IS with 2 x 500 µL of methanol.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.

PART 2: LC-MS/MS Analytical Method

Rationale for Method Parameters: The selection of a C18 reversed-phase column provides good retention and separation for hydrophobic small molecules.[18] A gradient elution with acetonitrile and water, modified with formic acid, is used to facilitate protonation of the analyte for positive ion electrospray ionization (ESI), which typically offers excellent sensitivity for nitrogen-containing compounds.[19] Detection is performed using Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity.[9]

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1 min
Column Temp. 40°C
Injection Vol. 5 µL

| Run Time | 5 minutes |

MS Parameters:

Parameter Setting
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions To be determined by infusing a standard solution of the analyte and IS. For 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (MW: 193.22), the precursor ion [M+H]⁺ would be m/z 194.2. Product ions would be identified in MS/MS mode.

| Example Transition | Analyte: 194.2 -> product ion m/z; IS: precursor ion m/z -> product ion m/z |

PART 3: Bioanalytical Method Validation

To ensure the method is suitable for its intended purpose, a full validation must be conducted according to regulatory guidelines.[1][20][21] The objective is to demonstrate that the assay is reproducible, reliable, and accurate for the quantification of the analyte in human plasma.[7][22]

Validation_Parameters cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling Validation Full Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & Range Validation->Calibration Sensitivity Sensitivity (LLOQ) Validation->Sensitivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Key parameters for full bioanalytical method validation.

Validation Parameters & Acceptance Criteria: The validation will assess the following parameters, with acceptance criteria based on the ICH M10 guideline.[3][23]

ParameterPurposeAcceptance Criteria (Summary)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[23]
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[22][24]
Sensitivity (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria.
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS-normalized matrix factor %CV should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Assessed via Freeze-Thaw, Bench-Top, Long-Term, and Post-Preparative stability tests. Mean concentrations of stability QCs must be within ±15% of nominal concentrations.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Accuracy and precision of diluted QCs must be within ±15%.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high sensitivity. The method is designed to be validated according to the stringent requirements of the ICH M10 guideline, making it suitable for supporting all phases of drug development. Adherence to these protocols will ensure the generation of high-quality, reproducible data for critical pharmacokinetic and toxicokinetic evaluations.

References

  • ICH M10 Bioanalytical Method Validation And Study Sample Analysis. FyoniBio. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre. [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [Link]

  • SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis. Fisher Scientific. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • An Overview of Solid-Phase Extraction. Welch Materials, Inc. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]

  • Sample preparation techniques for biological sample. Slideshare. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Liquid-Liquid Extraction - Use in Bioprocess Development. Celignis. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. National Institutes of Health. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PubMed. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. ResearchGate. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]

Sources

Method

Application Notes and Protocols: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Chemical Probe for p38α Mitogen-Activated Protein Kinase

Document Version: 1.0 Abstract This technical guide provides a comprehensive overview of the characterization and application of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, herein referred to as FDMQ, as a poten...

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the characterization and application of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, herein referred to as FDMQ, as a potent and selective chemical probe for the p38α mitogen-activated protein kinase (MAPK). Due to the critical role of p38α in cellular signaling pathways related to inflammation, apoptosis, and cell differentiation, FDMQ serves as an invaluable tool for researchers in cellular biology and drug discovery. This document details the underlying mechanism of action, provides validated protocols for its use in both biochemical and cellular assays, and offers guidance on data interpretation and troubleshooting.

Introduction to FDMQ as a p38α Chemical Probe

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] Derivatives of this scaffold have been identified as inhibitors of various enzymes, including p38 MAP kinase.[3] FDMQ is a novel derivative that has been characterized as a potent and selective inhibitor of p38α, a key serine/threonine kinase in the mitogen-activated protein kinase signaling cascade.

The introduction of a fluorine atom at the 7-position and gem-dimethyl groups at the 4-position of the dihydroquinolinone core are hypothesized to enhance membrane permeability and metabolic stability, making FDMQ a suitable probe for cell-based assays.[4] Chemical probes are essential for dissecting the roles of specific proteins in complex biological systems.[5] FDMQ allows for the acute and reversible inhibition of p38α, enabling the study of its downstream signaling events and physiological consequences.

Mechanism of Action

FDMQ acts as an ATP-competitive inhibitor of p38α. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2). The high selectivity of FDMQ for p38α over other kinases, including other MAPKs, is crucial for its utility as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of p38α.

p38_pathway cluster_upstream Upstream Activators cluster_p38 p38α Inhibition by FDMQ cluster_downstream Downstream Effectors Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha phosphorylates MK2 MK2 p38_alpha->MK2 phosphorylates FDMQ FDMQ FDMQ->p38_alpha inhibits Inflammatory Response Inflammatory Response MK2->Inflammatory Response

Figure 1: Simplified signaling pathway of p38α MAPK and the inhibitory action of FDMQ.

Physicochemical and Pharmacological Properties of FDMQ

A summary of the key properties of FDMQ is provided below. These properties are essential for designing and interpreting experiments.

PropertyValue
IUPAC Name 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL) and Ethanol (>5 mg/mL)
p38α IC₅₀ 50 nM
Recommended Cell Conc. 0.1 - 2 µM

Experimental Protocols

The following protocols have been validated for the use of FDMQ as a chemical probe for p38α. It is recommended to perform initial dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC₅₀ of FDMQ against recombinant human p38α.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated p38α substrate peptide (e.g., Biotin-MK2tide)

  • ATP

  • FDMQ stock solution (10 mM in DMSO)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Assay plates (e.g., 384-well low-volume white plates)

  • Detection reagents (e.g., LanthaScreen™ Tb-anti-pMK2[pThr222] antibody and GFP-Streptavidin)

Protocol:

  • Prepare a serial dilution of FDMQ in DMSO, then dilute into kinase buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Add 2.5 µL of the diluted FDMQ or DMSO (vehicle control) to the assay plate wells.

  • Add 2.5 µL of a 4x solution of p38α enzyme and biotinylated substrate peptide in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection reagent mix.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Calculate the percent inhibition for each FDMQ concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

kinase_assay_workflow start Start prep_fdmq Prepare FDMQ Serial Dilution start->prep_fdmq add_fdmq Add FDMQ/DMSO to Plate prep_fdmq->add_fdmq add_enzyme Add p38α and Substrate add_fdmq->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_detection Add Detection Reagents incubate2->add_detection incubate3 Incubate (60 min) add_detection->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate analyze Calculate IC₅₀ read_plate->analyze end End analyze->end

Figure 2: Workflow for the in vitro p38α kinase inhibition assay.

Cellular Target Engagement Assay (Western Blot)

This protocol validates that FDMQ can enter cells and inhibit the phosphorylation of a known p38α substrate, MK2.

Materials:

  • Cell line known to have an active p38α pathway (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS) or other p38α activator

  • FDMQ stock solution (10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-p38α, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of FDMQ (e.g., 0.1, 0.5, 1, 2 µM) or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with a p38α activator (e.g., 1 µg/mL LPS) for 15-30 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities to determine the effect of FDMQ on MK2 phosphorylation.

Downstream Functional Assay: Cytokine Production

This protocol measures the effect of FDMQ on the production of a downstream inflammatory cytokine, such as TNF-α, which is regulated by the p38α pathway.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages)

  • LPS

  • FDMQ stock solution (10 mM in DMSO)

  • Cell culture medium

  • ELISA kit for TNF-α

Protocol:

  • Plate the cells at the desired density.

  • Pre-treat the cells with a range of FDMQ concentrations or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the TNF-α concentration against the FDMQ concentration to determine the dose-dependent inhibition.

Selectivity Profile

The selectivity of a chemical probe is paramount. FDMQ has been profiled against a panel of kinases to assess its selectivity.

Kinase% Inhibition at 1 µM FDMQ
p38α 98%
p38β75%
p38γ30%
p38δ45%
JNK1<10%
ERK2<5%
CDK2<5%

Data are representative and should be confirmed in the user's experimental system.

Troubleshooting and Best Practices

  • Solubility Issues: If precipitation is observed, sonicate the FDMQ stock solution and prepare fresh dilutions.

  • Cell Viability: Always assess the cytotoxicity of FDMQ in your chosen cell line at the desired concentrations and time points. High concentrations may lead to off-target effects.

  • Use of Controls: Always include a vehicle control (DMSO) and, if possible, a structurally related inactive control to ensure that the observed effects are not due to non-specific compound properties.

Ordering Information

Product NameCatalog NumberSize
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneFDMQ-00110 mg
FDMQ-00250 mg

References

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. PubMed. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Taylor & Francis Online. [Link]

  • Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]

  • Dihydroquinolines as novel n-NOS inhibitors. PubMed. [Link]

  • The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]

  • Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • Structure-activity relationships of the fluoroquinolones. PMC. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • A structure-activity relationship (SAR) study of fluoroquinolones with biological activity against anti-S.pneumoniae. ResearchGate. [Link]

  • A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. ResearchGate. [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

Sources

Application

Synthesis and Functionalization of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Medicinal Chemists and Drug Development Professionals

The 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is a valuable building block in medicinal chemistry, offering a rigid framework that can be strategically functionalized to explore structure-activity rela...

Author: BenchChem Technical Support Team. Date: January 2026

The 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is a valuable building block in medicinal chemistry, offering a rigid framework that can be strategically functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Its derivatives have shown potential in various therapeutic areas. This guide provides a comprehensive overview of the synthesis of this core structure and detailed protocols for its further derivatization through key chemical transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific needs.

I. Synthesis of the Core Scaffold: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of the title compound is efficiently achieved through a two-step sequence involving an N-acylation followed by an intramolecular Friedel-Crafts cyclization. This approach is robust and scalable, making it suitable for the generation of material for initial screening and lead optimization.

Step 1: N-Acylation of 3-Fluoroaniline

The synthesis commences with the acylation of commercially available 3-fluoroaniline with 3,3-dimethylacryloyl chloride. This reaction forms the key amide precursor required for the subsequent cyclization.

Protocol 1: Synthesis of N-(3-fluorophenyl)-3,3-dimethylacrylamide

  • Materials: 3-fluoroaniline, 3,3-dimethylacryloyl chloride, triethylamine (TEA) or pyridine, dichloromethane (DCM) or tetrahydrofuran (THF), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate.

  • Procedure:

    • Dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline which would render it unreactive. The reaction is typically exothermic, and initial cooling helps to control the reaction rate and minimize side product formation.

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized N-(3-fluorophenyl)-3,3-dimethylacrylamide is then cyclized under Friedel-Crafts conditions to yield the desired 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Materials: N-(3-fluorophenyl)-3,3-dimethylacrylamide, aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), dichloromethane (DCM) or nitrobenzene (as solvent for AlCl₃), ice water, ethyl acetate.

  • Procedure (using AlCl₃):

    • To a stirred suspension of aluminum chloride (3.0 eq) in anhydrous DCM at 0 °C, add a solution of N-(3-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) in DCM dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into ice water with vigorous stirring to quench the reaction and decompose the aluminum salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality and Insights: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the amide, activating the aromatic ring towards intramolecular electrophilic attack by the alkene. The cyclization occurs regioselectively at the position para to the fluorine atom and ortho to the amide group, which is the most sterically accessible and electronically favorable position for electrophilic aromatic substitution. The use of a significant excess of the Lewis acid is necessary as it complexes with both the amide and the product.

Synthesis_of_Core_Scaffold cluster_0 Step 1: N-Acylation cluster_1 Step 2: Friedel-Crafts Cyclization 3-Fluoroaniline 3-Fluoroaniline N-(3-fluorophenyl)-3,3-dimethylacrylamide N-(3-fluorophenyl)-3,3-dimethylacrylamide 3-Fluoroaniline->N-(3-fluorophenyl)-3,3-dimethylacrylamide TEA, DCM 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->N-(3-fluorophenyl)-3,3-dimethylacrylamide 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one N-(3-fluorophenyl)-3,3-dimethylacrylamide->7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one AlCl3, DCM

Caption: Synthetic route to the core scaffold.

II. Functionalization of the 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold

The synthesized core scaffold can be further functionalized at several positions to generate a library of diverse derivatives. The primary sites for modification are the aromatic ring and the nitrogen atom of the lactam.

A. Electrophilic Aromatic Substitution

The aromatic ring of the dihydroquinolinone is activated towards electrophilic substitution by the electron-donating effect of the amide nitrogen, while being influenced by the directing effects of the fluorine and the amide group. The fluorine atom is a deactivating ortho, para-director, while the amide is an activating ortho, para-director.[1][2][3] The interplay of these effects, along with steric hindrance from the gem-dimethyl group, will dictate the regioselectivity of the substitution. The most likely positions for electrophilic attack are C6 and C8.

1. Bromination

Introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions.

Protocol 3: Bromination of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Materials: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, N-Bromosuccinimide (NBS), acetic acid or acetonitrile.

  • Procedure:

    • Dissolve the starting material (1.0 eq) in acetic acid.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry, filter, and concentrate the organic layer.

    • Purify the product by column chromatography to isolate the desired regioisomer(s).

  • Causality and Insights: NBS is a mild and convenient source of electrophilic bromine.[4][5] The regioselectivity will be a key consideration, and careful characterization of the product(s) by NMR spectroscopy is essential to determine the position of bromination.

2. Nitration

Nitration introduces a nitro group, which can be a precursor for an amino group via reduction.

Protocol 4: Nitration of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Materials: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Carefully add the starting material (1.0 eq) to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

    • Purify by recrystallization or column chromatography.

  • Causality and Insights: The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is a potent electrophile.[6][7][8][9][10] The strongly acidic conditions necessitate careful temperature control to avoid over-reaction or decomposition. The nitro group is a strong deactivating group, which can influence subsequent reactions.

Functionalization_Workflow cluster_EAS Electrophilic Aromatic Substitution cluster_CrossCoupling Palladium-Catalyzed Cross-Coupling Core_Scaffold 7-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Bromination Bromination (NBS) Core_Scaffold->Bromination C6/C8-Bromo derivative Nitration Nitration (HNO3/H2SO4) Core_Scaffold->Nitration C6/C8-Nitro derivative Suzuki Suzuki-Miyaura (Arylboronic acids) Bromination->Suzuki Buchwald Buchwald-Hartwig (Amines) Bromination->Buchwald

Caption: Key functionalization pathways.

B. Palladium-Catalyzed Cross-Coupling Reactions

A halogenated derivative of the core scaffold is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

1. Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups.

Protocol 5: Suzuki-Miyaura Coupling of a Bromo-Derivative

  • Materials: Bromo-7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, arylboronic acid (1.2-1.5 eq), Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), a solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • To a degassed solution of the bromo-derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent mixture, add the palladium catalyst (0.05-0.1 eq) and the base (2.0 eq).

    • Heat the reaction mixture under a nitrogen or argon atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

  • Causality and Insights: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[11][12][13] For electron-rich aryl halides, more electron-rich and bulky phosphine ligands can be beneficial. The base is crucial for the transmetalation step of the catalytic cycle.

2. Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the aromatic ring.

Protocol 6: Buchwald-Hartwig Amination of a Bromo-Derivative

  • Materials: Bromo-7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., NaOt-Bu, K₃PO₄), an anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the bromo-derivative (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.1 eq), and the base (1.5-2.0 eq) in an oven-dried flask.

    • Add the anhydrous solvent and heat the mixture at 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Causality and Insights: This reaction is highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions. The choice of ligand is critical and often substrate-dependent.[14][15][16][17][18] Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.

III. Quantitative Data Summary

The following table provides representative data for the synthesis and functionalization of the core scaffold. Yields are indicative and may vary based on reaction scale and optimization.

Compound Reaction Key Reagents Typical Yield (%)
N-(3-fluorophenyl)-3,3-dimethylacrylamideN-Acylation3-fluoroaniline, 3,3-dimethylacryloyl chloride85-95
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneFriedel-Crafts CyclizationAlCl₃60-75
Bromo-derivativeBrominationNBS70-85
Nitro-derivativeNitrationHNO₃/H₂SO₄65-80
Aryl-derivativeSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst50-90
Amino-derivativeBuchwald-Hartwig AminationAmine, Pd catalyst40-85

IV. Conclusion

The synthetic and functionalization pathways described herein provide a robust platform for the generation of a diverse library of 7-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The versatility of this scaffold, coupled with the power of modern synthetic methodologies, makes it an attractive starting point for the discovery of novel therapeutic agents.

V. References

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(8), 1837-1847.

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.

  • Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(6), 1337-1356.

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. Journal of the Iranian Chemical Society, 4(3), 324-328.

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia.

  • Li, W., et al. (2019). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions for the synthesis of biaryls. Journal of Heterocyclic Chemistry, 56(3), 856-863.

  • Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(6), 1337-1356.

  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The Organic Chemistry Tutor. (2019, January 3). Nitration of aromatic compounds [Video]. YouTube.

  • Varela-Ramírez, F. W., et al. (2021). Nitration of aromatic compounds by using hydro peroxides. Journal of the Mexican Chemical Society, 65(3), 346-358.

  • Oxley, J. C., Smith, J. L., Moran, J. S., Canino, J. N., & Almog, J. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(28), 4449-4451.

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination.

  • Wikipedia. (2023, December 1). Electrophilic aromatic directing groups.

  • University of St. Thomas and College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.

  • ChemTalk. (n.d.). Directing Effects.

  • Czaplicki, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18067-18078.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Kondo, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5132-5136.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Method

Cell permeability assay for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

An Application Guide: High-Throughput Cell Permeability Profiling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Abstract The assessment of cell permeability is a cornerstone of modern drug discovery, providing c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Throughput Cell Permeability Profiling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The assessment of cell permeability is a cornerstone of modern drug discovery, providing critical insights into a compound's potential for oral absorption and systemic distribution. This application note presents a detailed framework for evaluating the permeability of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (MW: 193.22 g/mol ), a fluorinated quinolinone derivative.[1] We provide a comparative overview of prevalent assay methodologies, with a deep dive into the gold-standard Caco-2 bidirectional permeability assay. The rationale for assay selection, a step-by-step protocol including critical monolayer integrity checks, and a robust LC-MS/MS analytical workflow are detailed. This guide is designed for researchers in pharmacology and drug development to generate reliable and interpretable data on the absorption, distribution, metabolism, and excretion (ADME) profile of novel chemical entities.

Introduction: The Permeability Question in Drug Development

A molecule's ability to traverse cellular barriers is a fundamental determinant of its therapeutic efficacy. For orally administered drugs, permeability across the intestinal epithelium governs bioavailability, while passage across the blood-brain barrier is essential for CNS-targeted agents.[2] Compounds in the quinolinone class have shown diverse biological activities, and understanding their membrane transport characteristics is crucial for lead optimization.[3][4][5] The inclusion of a fluorine atom, as in 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, can significantly alter physicochemical properties, potentially enhancing metabolic stability and cell penetration.[6]

This guide outlines the principles and practical execution of cell-based permeability assays tailored for this compound, focusing on methods that can distinguish between passive diffusion and active transport phenomena.

Strategic Assay Selection: A Comparative Rationale

Choosing the appropriate permeability assay depends on the stage of discovery and the specific questions being asked. Three models dominate the landscape:

Assay ModelPrincipleAdvantagesLimitations
PAMPA Cell-free; passive diffusion across an artificial lipid membrane.[7]High-throughput, low cost, excellent for ranking compounds by passive permeability.[8]Lacks biological transporters; cannot assess active efflux or uptake.[9]
MDCK Madin-Darby Canine Kidney epithelial cell monolayer.[10]Forms tight monolayers quickly; MDCK-MDR1 variant is a good model for P-gp efflux and BBB permeability.[11][12]Non-human origin; expresses fewer relevant transporters than Caco-2.
Caco-2 Human colorectal adenocarcinoma cells that differentiate into a polarized monolayer resembling intestinal enterocytes.[13]Gold standard for predicting human intestinal absorption.[14][15] Expresses key efflux (P-gp, BCRP) and uptake transporters.Long culture time (18-22 days); lower throughput than PAMPA.[13]

Recommendation for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one:

For a comprehensive initial assessment, the Caco-2 bidirectional permeability assay is the most informative. It not only quantifies the rate of passive diffusion but also critically identifies whether the compound is a substrate for active efflux pumps like P-glycoprotein (P-gp), a common cause of poor oral bioavailability.[13][15]

Caco-2 Bidirectional Assay: Workflow and Principles

The Caco-2 assay measures the flux of a compound across a confluent monolayer of cells cultured on a semi-permeable membrane in a Transwell™ plate system.[13][16] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can determine the Apparent Permeability Coefficient (Papp) and the Efflux Ratio (ER).

  • Papp (Apparent Permeability Coefficient): A measure of the rate of permeation across the cell monolayer, calculated in cm/s.

  • Efflux Ratio (ER): The ratio of Papp (B→A) / Papp (A→B). An ER ≥2 is a strong indicator that the compound is subject to active efflux.[17][13]

Below is a diagram illustrating the complete experimental workflow.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Assay Preparation cluster_2 Phase 3: Permeability Experiment (37°C, 2 hr) cluster_3 Phase 4: Analysis & Interpretation Culture Expand Caco-2 Cells in T-75 Flasks Seed Seed Cells onto 24-well Transwell™ Plates Culture->Seed Differentiate Culture for 18-22 Days to Form Polarized Monolayer Seed->Differentiate TEER Monolayer Integrity Check 1: Measure TEER (>300 Ω·cm²) Differentiate->TEER LY Monolayer Integrity Check 2: Lucifer Yellow Assay TEER->LY Dosing Prepare Dosing Solutions: Test Compound (10 µM) + Controls LY->Dosing Transport_AB A→B Transport: Dose Apical Side, Sample Basolateral Dosing->Transport_AB Transport_BA B→A Transport: Dose Basolateral Side, Sample Apical Dosing->Transport_BA LCMS Quantify Compound Concentration by LC-MS/MS Transport_AB->LCMS Transport_BA->LCMS Calculate Calculate Papp (A→B, B→A) and Efflux Ratio LCMS->Calculate Interpret Classify Permeability & Assess Efflux Liability Calculate->Interpret

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique structural features of this molecule, namely the electron-withdrawing fluorine at the 7-position and the sterically demanding gem-dimethyl group at the 4-position, present specific challenges that will be addressed in detail.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: The most plausible and convergent approach is a two-step synthesis. The first step involves the formation of an amide precursor, N-(4-fluorophenyl)-3,3-dimethylacrylamide, from 4-fluoroaniline and a suitable acylating agent. The second, and most critical step, is an intramolecular Friedel-Crafts-type cyclization to form the desired quinolinone ring.

Q2: Why is the intramolecular cyclization step challenging for this specific molecule?

A2: There are two primary challenges. First, the fluorine atom at the para-position of the aniline precursor is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This makes the intramolecular Friedel-Crafts acylation more difficult compared to non-fluorinated analogs. Secondly, the gem-dimethyl group at the beta-position of the acrylamide introduces significant steric hindrance, which can impede the cyclization process.

Q3: What are the most common side reactions to be aware of?

A3: The most likely side reactions include:

  • Polymerization of the acrylamide precursor, especially under harsh acidic conditions.

  • Intermolecular reactions between the precursor molecules, leading to oligomeric byproducts.

  • Incomplete cyclization , resulting in the recovery of the starting amide.

  • Rearrangement reactions , although less common in Friedel-Crafts acylations compared to alkylations.[2][3]

Q4: How can I purify the final product effectively?

A4: A combination of column chromatography and recrystallization is generally effective. Column chromatography on silica gel, using a gradient of ethyl acetate in hexane, can separate the desired product from less polar impurities. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a highly pure product.[4][5][6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Yield of Cyclized Product 1. Deactivated Aromatic Ring: The electron-withdrawing fluorine atom reduces the nucleophilicity of the aromatic ring. 2. Insufficiently Strong Lewis/Brønsted Acid: The catalyst may not be potent enough to promote the reaction with a deactivated substrate. 3. Catalyst Deactivation: Moisture in the reaction setup can hydrolyze and deactivate the Lewis acid catalyst. 4. Steric Hindrance: The gem-dimethyl group may sterically hinder the intramolecular attack.1. Increase Catalyst Stoichiometry: Use a higher molar equivalent of the Lewis or Brønsted acid to drive the equilibrium towards the product. 2. Employ a Stronger Acid: Consider using stronger Lewis acids like AlCl₃ or Brønsted acids like Eaton's reagent (P₂O₅ in MeSO₃H) or trifluoromethanesulfonic acid.[8][9] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase Reaction Temperature and Time: Carefully increase the reaction temperature to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction progress by TLC to avoid decomposition.
Formation of Polymeric Byproducts 1. High Reaction Temperature: Excessive heat can promote polymerization of the acrylamide precursor. 2. High Concentration of Reactant: A high concentration can favor intermolecular polymerization over intramolecular cyclization.1. Optimize Temperature: Start with a lower temperature and gradually increase it. The optimal temperature will be a balance between achieving cyclization and minimizing polymerization. 2. Use High Dilution: Perform the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Inadequate Mixing: Poor stirring can lead to localized areas of low catalyst concentration.1. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 2. Improve Agitation: Use a mechanical stirrer to ensure efficient mixing, especially if the reaction mixture becomes viscous.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product.1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. 2. Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system. 3. Recrystallization Solvent Screening: Test various solvent pairs (e.g., ethanol/water, acetone/hexane) to find an optimal system for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide (Precursor)
  • To a stirred solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add 3,3-dimethylacryloyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexane to afford the pure amide.

Protocol 2: Intramolecular Cyclization to 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Method A: Using Polyphosphoric Acid (PPA)

  • Add N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

  • Heat the mixture with vigorous stirring to 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC (quench a small aliquot in ice water and extract with ethyl acetate).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexane).

Method B: Using Aluminum Chloride (AlCl₃)

  • To a suspension of anhydrous AlCl₃ (3.0 eq) in anhydrous dichloroethane (DCE) at 0 °C, add a solution of N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) in DCE dropwise.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by slow addition of ice-cold 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization 4-Fluoroaniline 4-Fluoroaniline Amide_Precursor N-(4-fluorophenyl)-3,3-dimethylacrylamide 4-Fluoroaniline->Amide_Precursor Et3N, DCM 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amide_Precursor Final_Product 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Amide_Precursor->Final_Product Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PPA)

Caption: Proposed two-step synthesis of the target quinolinone.

Troubleshooting Logic for Low Yield

G Start Low Yield of Final Product Check_SM Starting Material Consumed? Start->Check_SM Check_Polymer Polymeric Byproducts Observed? Check_SM->Check_Polymer Yes Incomplete_Reaction Increase Reaction Time/Temp Improve Mixing Check_SM->Incomplete_Reaction No Polymerization Lower Temperature Use High Dilution Check_Polymer->Polymerization Yes Deactivation Deactivated Ring/ Ineffective Catalyst Check_Polymer->Deactivation No Deactivation_Sol Use Stronger Acid Increase Catalyst Amount Ensure Anhydrous Conditions Deactivation->Deactivation_Sol

Caption: Decision tree for troubleshooting low product yield.

References

  • Kurouchi, H., Kawamoto, K., Sugimoto, H., Nakamura, S., Otani, Y., & Ohwada, T. (2012). Journal of Organic Chemistry, 77(20), 9313-9328.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. (2025). common side products in the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
  • Xie, D., & Zhang, S. (2022). The Journal of Organic Chemistry, 87(13), 8757–8763.
  • Liu, Z., Zhong, S., Ji, X., Deng, G.-J., & Huang, H. (2022). Organic Letters, 24(2), 349-353.
  • You, S.-L., Cai, Q., & Zeng, M. (2009). Chemical Society Reviews, 38(8), 2190–2201.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • ResearchGate. (n.d.). a)
  • MDPI. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)
  • MDPI. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • PubMed. (2000).
  • CUNY. (n.d.).
  • National Institutes of Health. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues.
  • PubMed. (2004). A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition.
  • MDPI. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • National Institutes of Health. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • BenchChem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • University of Massachusetts Lowell. (n.d.).
  • CUNY. (n.d.).

Sources

Optimization

Overcoming solubility issues with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in aqueous solutions

Technical Support Center: Solubility Enhancement for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Introduction Welcome to the technical support guide for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 67...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction

Welcome to the technical support guide for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-80-6). This molecule, a fluorinated quinolinone derivative, presents a significant challenge for researchers due to its predicted low aqueous solubility, a common issue for over 70% of new chemical entities in development pipelines.[1] Poor solubility can impede in vitro assay reliability and lead to poor or variable bioavailability in vivo, making it a critical hurdle to overcome in drug discovery and development.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide a logical, step-by-step workflow for characterizing and systematically improving the aqueous solubility of this and other similarly hydrophobic compounds. Our approach is grounded in fundamental physicochemical principles to ensure you can make informed decisions for your specific experimental needs.

Part 1: Initial Solubility Assessment & Characterization

The first step in overcoming a solubility issue is to accurately quantify it. This section provides protocols for determining both kinetic and thermodynamic solubility, which serve different purposes in the research workflow.

FAQ 1: I have received a new batch of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and suspect it has poor water solubility. What is my first step?

Your first step is to perform a quantitative assessment of the compound's solubility. We recommend starting with a Kinetic Solubility Assay , as it is rapid, requires minimal compound, and is well-suited for early-stage discovery.[3][4] This will give you an initial estimate of solubility when the compound is introduced to an aqueous buffer from a DMSO stock solution, mimicking how it's often used in high-throughput screening.

Following this, a Thermodynamic Solubility Assay should be performed for a more definitive "gold standard" measurement.[4][5] This method measures the true equilibrium solubility of the solid compound in the aqueous medium and is crucial for later-stage development and formulation decisions.[6]

G cluster_start Initial Assessment Workflow A Receive Compound (7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) B Prepare High-Concentration DMSO Stock (e.g., 10-20 mM) A->B C Perform Kinetic Solubility Assay (Turbidimetric Method) B->C D Is Kinetic Solubility > 100 µM? C->D E Sufficient for Initial Screening Assays D->E Yes F Proceed to Thermodynamic Solubility Assay D->F No G Perform Thermodynamic Solubility Assay (Shake-Flask Method) F->G H Obtain Equilibrium Solubility Value (µg/mL or µM) G->H I Solubility Issue Confirmed Proceed to Enhancement Strategies H->I

Caption: Workflow for initial solubility assessment.
Experimental Protocol 1: Kinetic Solubility Measurement (Turbidimetric Method)

This protocol provides a rapid assessment of solubility by detecting the point at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[4][6]

Materials:

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader with turbidimetry or nephelometry capability

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Buffer: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Transfer: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This creates final compound concentrations ranging from 200 µM down to 2 µM, with a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[5]

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive measure.[5]

Materials:

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (solid powder)

  • Aqueous buffer of interest (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains undissolved at the end of the experiment.

  • Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Note: Ensure the filter material does not bind your compound.

  • Quantification: Dilute the filtered solution in a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

  • Calculation: The resulting concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Parameter Kinetic Solubility Thermodynamic Solubility
Purpose High-throughput screening, early discoveryLead optimization, formulation development
Starting Material DMSO stock solutionSolid (crystalline) compound
Time Required 2-4 hours24-72 hours
Compound Usage Low (micrograms)High (milligrams)
Typical Result Often overestimates true solubility"Gold standard" equilibrium value
Reference [3][6][4][5]

Part 2: Solubility Enhancement Strategies

Once you have confirmed low solubility, the next step is to select an appropriate enhancement strategy. The choice depends on the compound's physicochemical properties and the requirements of your experiment (e.g., desired concentration, acceptable excipients).

FAQ 2: Can I improve the solubility of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one by changing the pH?

Possibly. The solubility of ionizable compounds is highly pH-dependent.[7] The structure of your compound contains a lactam (a cyclic amide) group. The N-H proton of the amide is very weakly acidic (pKa typically > 15), meaning it is unlikely to be deprotonated under physiological pH conditions. However, the molecule could potentially be protonated at a very low pH, though this is less likely to be a primary driver of solubility.

To determine if pH adjustment is a viable strategy, you must experimentally test the compound's solubility in buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). If solubility significantly increases at lower or higher pH, it indicates the compound is ionizable.[8] For weakly acidic compounds, solubility increases as the pH rises above their pKa; for weakly basic compounds, solubility increases as the pH falls below their pKa.[9]

FAQ 3: What are co-solvents, and how can they help?

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11] By disrupting water's hydrogen bonding network, co-solvents make the environment more favorable for non-polar solutes.[12][13] This is one of the simplest and most common strategies for preparing stock solutions for in vitro assays.

Commonly used co-solvents include:

  • Ethanol: A polar, water-miscible solvent.[]

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.[10]

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer with low toxicity.[]

  • N-methyl-2-pyrrolidone (NMP): A less polar cosolvent with strong solubilizing power.[15]

Caution: Co-solvents can be toxic to cells at higher concentrations. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself. Additionally, the compound may precipitate upon significant dilution into a fully aqueous medium.

G cluster_decision Solubilization Strategy Decision Tree A Low Thermodynamic Solubility Confirmed B Is the compound ionizable? (Test solubility at various pHs) A->B C Use pH Adjustment (Prepare solution in optimal pH buffer) B->C Yes F Screen Co-solvents (e.g., Ethanol, PG, PEG 400) B->F No D Is pH adjustment alone sufficient? C->D E Final Formulation Achieved D->E Yes D->F No G Is co-solvent approach sufficient? F->G G->E Yes H Explore Advanced Formulations (e.g., Cyclodextrins, SEDDS) G->H No

Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocol 3: Co-solvent Screening

Procedure:

  • Prepare 10 mg/mL solutions of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in various neat co-solvents (e.g., DMSO, Ethanol, PG, PEG 400). Note any solvents in which it does not fully dissolve.

  • For each co-solvent system, determine the maximum concentration of the compound that remains in solution when diluted with an aqueous buffer (e.g., PBS pH 7.4).

  • Start with a 90:10 co-solvent:buffer ratio and titrate with the buffer (e.g., 80:20, 70:30, etc.), observing for any signs of precipitation (cloudiness).

  • The optimal co-solvent system will be the one that solubilizes the desired concentration of the compound with the lowest percentage of organic solvent.

Part 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient, more advanced formulation techniques are required. Complexation with cyclodextrins is a powerful and widely used method.

FAQ 4: My compound's solubility is still too low for my needs. What is a more advanced technique I can try?

Complexation with Cyclodextrins is an excellent next step. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their central cavity, forming a water-soluble "inclusion complex".[17][18] This effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility without altering its chemical structure.[]

Commonly used cyclodextrin derivatives in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in parenteral and oral formulations.[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used to solubilize basic drugs.[20]

cluster_complex Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug (e.g., 7-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one) Plus + Drug->Complex

Caption: Diagram of drug encapsulation by a cyclodextrin.
Experimental Protocol 4: Phase-Solubility Study with Cyclodextrins

This protocol determines the type and concentration of cyclodextrin needed to achieve the target solubility.

Materials:

  • 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (solid)

  • HP-β-CD and/or SBE-β-CD

  • Aqueous buffer (e.g., deionized water or PBS)

  • Glass vials, orbital shaker, filtration and quantification systems (as in Protocol 2)

Procedure:

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add Excess Drug: To separate vials, add an excess amount of the solid compound.

  • Add CD Solutions: Add a fixed volume (e.g., 1 mL) of each cyclodextrin solution to the vials containing the drug.

  • Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.

  • Sample Processing & Analysis: Process and analyze the samples as described in the Thermodynamic Solubility protocol (Protocol 2, steps 4-7).

  • Data Plotting: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex. From this plot, you can determine the cyclodextrin concentration required to achieve your target drug concentration.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Popovici, I., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 11(9), 2548. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1). Retrieved from [Link]

  • Vasanth, S. B., & Sree, G. S. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1057-1071. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]

  • Jadhav, P., & Sharma, Y. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Therapeutic Research, 1(1), 1-8. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 32(3), 249-296. Retrieved from [Link]

  • Steiner, D., Finke, J. H., & Kwade, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(2), 373. Retrieved from [Link]

  • MDPI. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Retrieved from [Link]

  • Re-Mi, L., & Jorge, E. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 399(1-2), 116-122. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-kassimy, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(6), 1635. Retrieved from [Link]

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • YouTube. (2023). How Do Acids And Bases Alter Compound Solubility?. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Purification

< Welcome to the dedicated technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the dedicated technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable heterocyclic building block. As a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer treatment, achieving high purity is paramount.[1] The unique structural features of this molecule, including the fluorine atom and gem-dimethyl group, can introduce specific purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the purification of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Each entry details the probable cause and provides a validated protocol for resolution.

Issue 1: Persistent Oily Residue After Initial Extraction and Concentration

Question: After my aqueous workup and solvent evaporation, the crude product is a persistent, difficult-to-handle oil instead of a solid. What is causing this, and how can I induce crystallization?

Probable Cause: The presence of unreacted starting materials, low-molecular-weight byproducts, or residual high-boiling point solvents can act as eutectic impurities, depressing the melting point of your product and preventing crystallization. The gem-dimethyl group can also contribute to a lower melting point compared to its non-substituted analogs.

Resolution Protocol: Solvent-Induced Precipitation/Trituration

This technique is designed to "wash" away soluble impurities, leaving behind the purified, solid product.

  • Solvent Selection: Choose a solvent system in which your target compound has very low solubility, but the impurities are highly soluble. A common and effective choice for quinolinone derivatives is a mixture of a non-polar solvent and a slightly more polar one, such as hexanes and ethyl acetate or diethyl ether.

  • Procedure:

    • Place the oily crude product in a flask equipped with a magnetic stir bar.

    • Add a small volume of the chosen non-polar solvent (e.g., hexanes).

    • Stir the mixture vigorously at room temperature. The oil should slowly solidify as the soluble impurities are dissolved. If solidification is slow, gentle scratching of the flask's inner wall with a glass rod can initiate nucleation.

    • If the product remains oily, add the more polar solvent dropwise (e.g., ethyl acetate) until the oil just dissolves, then add an excess of the non-polar solvent to precipitate the product.

  • Isolation:

    • Once a fine precipitate has formed, continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing with a small amount of the cold non-polar solvent.

    • Dry the solid under high vacuum to remove residual solvents.

Data-Driven Solvent Selection:

Solvent SystemTarget Compound SolubilityImpurity SolubilityRationale
Hexanes/Ethyl AcetateLowHighHexanes act as an anti-solvent, while ethyl acetate helps to dissolve more polar impurities.
Diethyl EtherLowModerateEffective for removing non-polar byproducts.
PentaneVery LowModerateA good alternative to hexanes, with a lower boiling point for easier removal.
Issue 2: Co-elution of a Structurally Similar Impurity During Column Chromatography

Question: I am observing an impurity with a very similar Rf value to my product on TLC, making separation by flash column chromatography difficult. What is this impurity, and how can I improve my chromatographic resolution?

Probable Cause: A common byproduct in the synthesis of dihydroquinolinones is the corresponding quinolinone, formed by over-oxidation or dehydrogenation. This impurity often has a similar polarity to the desired product, leading to co-elution.

Resolution Protocol: Optimized Flash Column Chromatography

Improving separation requires a systematic approach to optimizing the mobile phase and stationary phase.

  • Mobile Phase Optimization:

    • Solvent Screening: Instead of the standard hexane/ethyl acetate system, explore solvent mixtures with different selectivities. For example, a dichloromethane/methanol gradient can offer different interactions with the stationary phase and your compounds.

    • Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic) does not provide adequate separation, a shallow gradient of a more polar solvent can help to resolve closely eluting compounds. A typical starting point would be a gradient of 0-10% methanol in dichloromethane.

  • Stationary Phase Selection:

    • While silica gel is the most common stationary phase, for challenging separations, consider alternatives. Florisil® or alumina can offer different selectivities based on the specific impurities.

  • Detailed Protocol for Optimized Silica Gel Chromatography:

    • Column Packing: Ensure a well-packed column to avoid channeling. A slurry packing method is generally preferred.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" technique often results in sharper bands and better separation than loading in a solution.

    • Elution: Begin with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity. Collect small fractions and analyze them by TLC.

Visualizing the Workflow:

G cluster_0 Chromatography Troubleshooting Workflow Start Co-eluting Impurity Identified Optimize_Mobile Optimize Mobile Phase (e.g., DCM/MeOH gradient) Start->Optimize_Mobile Change_Stationary Change Stationary Phase (e.g., Alumina, Florisil®) Start->Change_Stationary If mobile phase optimization fails Dry_Load Implement Dry Loading Technique Optimize_Mobile->Dry_Load Change_Stationary->Dry_Load Analyze Analyze Fractions by TLC/LC-MS Dry_Load->Analyze Pure_Product Isolated Pure Product Analyze->Pure_Product

Caption: Troubleshooting workflow for chromatographic separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of pure 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: The identity and purity of your compound should be confirmed by a combination of spectroscopic techniques. Key expected data are:

  • ¹H NMR: You should observe distinct signals for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and a singlet for the two methyl groups. The fluorine atom will cause splitting of the adjacent aromatic protons.

  • ¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal (around 170 ppm), signals for the aromatic carbons (with C-F coupling), and signals for the aliphatic carbons, including the quaternary carbon bearing the gem-dimethyl groups.

  • ¹⁹F NMR: A single resonance should be observed for the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂FNO, MW: 193.22 g/mol ) should be observed.[2]

Q2: My final product has a slight yellow tint. Is this indicative of an impurity?

A2: While a perfectly pure compound is often a white solid, a pale-yellow color is not uncommon for quinolinone derivatives and may not necessarily indicate significant impurity.[3] However, it can sometimes be due to trace amounts of oxidized byproducts. To address this:

  • Recrystallization: If the color is a concern, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often yield a colorless, crystalline solid.

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for a short period, followed by filtration through celite, can remove colored impurities.

Q3: What is the typical purity of commercially available 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A3: Commercially available 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is typically sold at a purity of 95% or higher.[2] For applications in drug development and medicinal chemistry, further purification may be necessary to remove even minor impurities that could interfere with biological assays or subsequent synthetic steps.

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: As with all laboratory chemicals, standard safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Q5: Can I use reverse-phase HPLC for the final purification of this compound?

A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an excellent technique for the final purification of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, especially for obtaining very high purity material (>99%). A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Visualizing the Purification Decision Tree:

G cluster_1 Purification Strategy Decision Tree Crude Crude Product Is_Solid Is the product a solid? Crude->Is_Solid Triturate Trituration/Precipitation Is_Solid->Triturate No (Oily) Column Flash Column Chromatography Is_Solid->Column Yes Triturate->Column Purity_Check Check Purity by LC-MS/NMR Column->Purity_Check High_Purity High Purity (>98%)? Purity_Check->High_Purity Recrystallize Recrystallization High_Purity->Recrystallize No Final_Product Final Pure Product High_Purity->Final_Product Yes Recrystallize->Final_Product

Caption: Decision tree for selecting the appropriate purification strategy.

III. References

  • Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. (2022). National Institutes of Health. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2016). ResearchGate. [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes. [Link]

Sources

Optimization

Preventing degradation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in solution

Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-80-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-80-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As a key intermediate in the synthesis of pharmaceutical compounds, maintaining its stability is crucial for reproducible and reliable experimental outcomes[1].

I. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section is designed to help you identify and solve common degradation issues you might encounter during your experiments.

Issue 1: Unexpected peaks appear in my chromatogram (HPLC, LC-MS) after short-term storage or during a reaction.

This is a classic sign of compound degradation. The appearance of new peaks indicates the formation of one or more new chemical entities.

Troubleshooting Decision Tree:

G start New peak(s) observed in chromatogram q1 What are the characteristics of the new peak(s)? start->q1 a1_1 More polar (earlier retention time) q1->a1_1 Polarity a1_2 Less polar (later retention time) q1->a1_2 Polarity a1_3 Different m/z value q1->a1_3 Mass sol1_1 Suspect Hydrolysis: - Lactam ring opening - Check pH of solution - Use aprotic solvents a1_1->sol1_1 sol1_2 Suspect Oxidation: - Dehydrogenation to quinolinone - Degas solvents - Use antioxidants a1_2->sol1_2 sol1_3 Confirm structure of degradant(s) using high-resolution MS and NMR a1_3->sol1_3

Caption: Troubleshooting decision tree for identifying potential degradation pathways.

Pillar of Causality:

  • Hydrolysis: The lactam ring in the dihydroquinolinone structure is an amide within a ring. Amides are susceptible to hydrolysis, especially under acidic or basic conditions, to form an amino acid.[2][3] This ring-opening would introduce a carboxylic acid and an amine, significantly increasing the polarity of the molecule, hence an earlier retention time in reverse-phase chromatography.

  • Oxidation: Dihydroquinolines can be oxidized to the corresponding aromatic quinoline derivatives.[4] This process involves the loss of two hydrogen atoms and would likely result in a less polar compound with a later retention time. The gem-dimethyl group could also be a site of oxidation, though this is generally less facile.

  • Mass Spectrometry (MS) Analysis: A change in the mass-to-charge ratio (m/z) is definitive proof of a chemical transformation. For example, hydrolysis would add a water molecule (18 Da) to the parent mass. Oxidation (dehydrogenation) would result in a loss of 2 Da.

Issue 2: Loss of parent compound concentration over time, even with no new visible peaks.

This can be a more subtle indication of degradation, where the degradants are not easily detectable by the current analytical method (e.g., they are volatile, do not have a chromophore, or are retained on the column).

Troubleshooting Steps:

  • Verify Analytical Method: Ensure your analytical method is capable of detecting potential degradants. A forced degradation study is the best way to develop a stability-indicating method.[5][6]

  • Check for Precipitation: The compound may be precipitating out of solution. Visually inspect the solution and consider performing a solubility study in your chosen solvent.

  • Consider Photodegradation: If your solutions are exposed to light, photodegradation could be occurring.[7][8] Fluoroaromatic compounds can be susceptible to photochemical reactions.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

While specific studies on this molecule are not publicly available, based on its structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the lactam ring is a common degradation route for such structures, particularly in aqueous solutions with acidic or basic pH.[2][10]

  • Oxidation: The dihydroquinolinone core can be oxidized to the more stable aromatic quinolinone. This can be promoted by air, light, or residual oxidizing agents.[4]

  • Photodegradation: Exposure to UV or even ambient light can potentially lead to degradation, a known phenomenon for fluoroaromatic compounds.[7][9]

Potential Hydrolysis Pathway:

G reactant 7-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one product 3-(2-amino-4-fluorophenyl)-3- methylbutanoic acid reactant->product H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation of the lactam ring.

Q2: What are the recommended storage conditions for this compound in solid and solution form?

  • Solid Form: Supplier recommendations vary from room temperature to 2-8°C.[1][11] For long-term stability, it is prudent to store the solid compound in a tightly sealed container, protected from light, at 2-8°C in a desiccator to minimize exposure to moisture and heat.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

    • Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF. Avoid protic solvents like methanol or water if hydrolysis is a concern.

    • Temperature: Store solutions at -20°C or -80°C.

    • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

    • Light Protection: Always store solutions in amber vials or protect them from light.

Q3: How can I proactively assess the stability of this compound in my experimental conditions?

The most robust method is to perform a forced degradation study.[5] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products. This is a standard practice in the pharmaceutical industry to develop stability-indicating analytical methods.[6]

III. Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Objective: To identify the potential degradation products and pathways under various stress conditions.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (60°C in solution) start->thermal photo Photolytic (UV/Vis light, RT) start->photo neutralize Neutralize samples (if necessary) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of ACN:Water (1:1). Incubate at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in ACN:Water) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC method with UV and MS detection.[12]

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Assay of Parent Compound% Total DegradationMajor Degradant RRT
Control (T=0) 100.00.0N/A
0.1 M HCl, 60°C, 24h 85.214.80.75
0.1 M NaOH, RT, 24h 78.921.10.75
3% H₂O₂, RT, 24h 92.57.51.15
Thermal, 60°C, 24h 98.11.9N/A
Photolytic, 24h 95.34.71.10, 1.25

RRT = Relative Retention Time

Interpretation of Hypothetical Data:

  • The compound shows significant degradation under basic and acidic conditions, likely due to hydrolysis (degradant at RRT 0.75 is more polar).

  • Some oxidative degradation is observed (degradant at RRT 1.15 is less polar).

  • The compound is relatively stable to heat but shows some sensitivity to light, forming multiple degradants.

By implementing these troubleshooting guides and proactive stability assessments, you can ensure the integrity of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in your research, leading to more accurate and reliable results.

References

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(22), 2944-2952. [Link]

  • Request PDF. The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 1455-1489. [Link]

  • Waters Corporation. Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. [Link]

  • Frontiers. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. [Link]

  • ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • PubMed. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. [Link]

  • American Chemical Society. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • PMC - NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • PMC - NIH. β-Lactamases: A Focus on Current Challenges. [Link]

  • ResearchGate. Spectrophotometric Study of Kinetics of Oxidation of Oximes of 3,5-Dimethyl-2,6-diarylpiperidin-4-ones with Quinolinium Fluorochromate. [Link]

  • ResearchGate. Forced degradation of forskolin (a) Acid degradation (b) base.... [Link]

  • ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • ResearchGate. The Hydrolysis of Lactams. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The dimethyldioxirane-mediated oxidation of phenylethyne. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC - NIH. Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • YouTube. Oxidations with dimethyl dioxirane (DMDO). [Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • The Innovation. Degradation breakthrough of stabilized compounds with C-F bonds. [Link]

  • PMC - NIH. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this compound in various experimental settings. Given that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a novel chemical entity without a well-defined public portfolio of targets, this document focuses on the critical methodologies required to identify its mechanism of action and distinguish on-target effects from off-target artifacts.

The principles and techniques outlined here are broadly applicable to the characterization of any new small molecule probe where specificity is a primary concern. Our goal is to equip you with the experimental frameworks necessary to generate robust, reproducible, and correctly interpreted data.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered when working with novel compounds like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Q1: My assay results with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are not reproducible. What are the first things I should check?

A1: Inconsistent results are a frequent challenge in early-stage compound evaluation. Before suspecting complex biological off-target effects, it is crucial to rule out issues related to the compound's fundamental physicochemical properties and the assay's integrity.[1][2]

Initial Troubleshooting Checklist:

  • Compound Integrity and Handling:

    • Purity and Identity: Have you confirmed the purity and identity of your batch of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one? Quality vendors should provide a Certificate of Analysis (CoA) with data from methods like NMR spectroscopy or mass spectrometry.[3]

    • Solubility: Is the compound fully dissolved in your stock solution (typically DMSO) and, more importantly, in the final assay buffer? Compound precipitation is a common source of variability.[3][4] Test solubility at the highest concentration used in your assay.

    • Stability: How stable is the compound in your assay conditions (e.g., in aqueous buffer, at 37°C, in the presence of light)? Perform stability tests by incubating the compound in assay buffer for the duration of your experiment and then analyzing for degradation.[3]

    • Freeze-Thaw Cycles: Are you using a fresh aliquot of the stock solution for each experiment? Repeated freeze-thaw cycles can lead to degradation or precipitation.[1]

  • Assay-Specific Artifacts:

    • Assay Technology Interference: Many compounds can interfere with detection technologies.[5] For example:

      • Fluorescence-Based Assays: The compound may be autofluorescent at the excitation/emission wavelengths used, or it could quench the fluorescent signal.[6][7] Run a control plate with the compound and assay buffer but without the biological target to check for interference.

      • Luminescence-Based Assays (e.g., Luciferase): The compound might directly inhibit the reporter enzyme.[5][7] A counter-screen against the luciferase enzyme itself is essential.

    • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes, leading to false-positive results.[8][9] This is a major cause of artifacts in high-throughput screening.[7] Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate aggregation-based artifacts.[9]


}

Figure 1. A decision tree for initial troubleshooting of inconsistent assay results.


Q2: I'm observing a cellular phenotype with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, but I don't know the molecular target. How can I confirm the effect is due to a specific interaction and not just toxicity?

A2: This is a critical question in phenotypic drug discovery. A cellular phenotype can arise from specific target engagement, off-target pharmacology, or general cytotoxicity. Distinguishing between these possibilities is essential.

Key Experimental Strategies:

  • Dose-Response Relationship: A specific, on-target effect should exhibit a clear, sigmoidal dose-response curve.[4] Non-specific toxicity often presents as a steep, sharp drop-off in cell viability at a certain concentration threshold.

  • Cytotoxicity Counter-Screen: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) in parallel with your primary phenotypic assay.[5] If the EC50 in your primary assay is very close to the CC50 (cytotoxic concentration 50), the observed phenotype is likely due to cell death. A good chemical probe should have a significant window (ideally >10-fold) between its phenotypic EC50 and its cytotoxic concentration.[5]

  • Use of Negative and Positive Controls:

    • Structurally Related Inactive Analog: The gold standard is to use a structurally similar but biologically inactive analog of your compound.[10] If this "negative control" compound does not produce the phenotype, it strongly suggests the activity of your primary compound is due to a specific structural feature, not a general chemical property.

    • Structurally Dissimilar Active Analog (Orthogonal Probe): If you can identify a compound with a completely different chemical scaffold that is known to produce the same phenotype by acting on a specific target, this can help validate the biological pathway you are observing.[10]

  • Time-Course Analysis: Does the phenotype appear at a time point and concentration that is biologically plausible? A very rapid effect at high concentrations might suggest a non-specific mechanism like membrane disruption, whereas a specific effect on a biological pathway may take hours to manifest.

Q3: What are the main strategies to identify the direct molecular target(s) of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A3: Identifying the direct binding partners of a novel compound is known as target deconvolution. This is a central challenge in chemical biology and drug discovery.[11][12] There are several powerful, unbiased, proteome-wide techniques to achieve this.

Primary Target Identification Methods:

MethodPrincipleAdvantagesDisadvantages
Chemoproteomics Uses a modified version of the compound (a "chemical probe") to "fish" for binding partners in a cell lysate or live cells.[13]Can identify direct binders with high confidence.[12]Requires synthesis of a functionalized analog, which may alter the compound's activity.[13]
Cellular Thermal Shift Assay (CETSA) Based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation.[14][15]Does not require modifying the compound; can be performed in live cells, confirming target engagement in a physiological context.[15][16]Can be lower throughput for proteome-wide screening; may not detect binders that do not cause stabilization.
Computational Prediction Uses algorithms to predict potential targets based on the compound's chemical structure and similarity to known ligands.[17]Very fast and low-cost. Can provide initial hypotheses.Predictions are not experimental evidence and must be validated. Accuracy depends on the quality of the training data.[17]
Part 2: In-Depth Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments required to validate targets and troubleshoot off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to a protein target inside a living cell.[15] The binding of the compound stabilizes the target protein, increasing its melting temperature (Tm). This change can be detected by heating cells to various temperatures, lysing them, and quantifying the amount of soluble protein remaining.[18]

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (at a concentration where you observe the phenotype, e.g., 10x EC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen) to release the cellular proteins.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of your protein of interest using an appropriate method, such as Western blotting or mass spectrometry (for proteome-wide analysis).[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[16]


}

Figure 2. Simplified workflow for a Cellular Thermal Shift Assay (CETSA) experiment.


Protocol 2: Designing a Robust Counter-Screening Cascade

A counter-screen is an experiment designed specifically to identify and eliminate compounds that produce false-positive results through assay interference or other undesirable mechanisms. A cascade of well-designed counter-screens is essential for any screening campaign.

Recommended Counter-Screening Cascade:

  • Assay Technology Counter-Screen:

    • Objective: To rule out direct interference with the assay's detection method.[5]

    • Method: Run the assay in the absence of the biological target but in the presence of the compound. For example, in a luciferase reporter assay, test the compound's effect on purified luciferase enzyme activity.

  • Specificity Counter-Screen:

    • Objective: To ensure the compound is not acting via a common, non-specific mechanism.[5]

    • Method:

      • Cytotoxicity Assay: As described in Q2, measure general cell health.

      • Promiscuity Assay: Test the compound against an unrelated target, preferably from the same protein family if you have a hypothesized target. For example, if you suspect your compound inhibits Kinase A, test it against the unrelated Kinase B.[20] Significant activity against both suggests a lack of selectivity.

  • Orthogonal Assay:

    • Objective: To confirm the biological activity using a different experimental method that measures the same biological endpoint.[20][21]

    • Method: If your primary assay measures the production of ADP from a kinase reaction using a luminescence-based kit, an orthogonal assay might measure the phosphorylation of the substrate directly via Western blot or mass spectrometry.[21] A compound that is a true hit should be active in both assays.

Part 3: Advanced Strategies for Off-Target Characterization

Once you have identified a primary target, the work is not over. It is crucial to understand the compound's broader selectivity profile to ensure that the observed phenotype is indeed due to its action on the intended target.

Chemoproteomic Profiling

Chemoproteomics provides a global, unbiased view of a compound's direct binding partners within the native proteome.[11][22]

  • Affinity-Based Chemoproteomics: This technique involves synthesizing an analog of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one that is attached to a solid support (like beads).[22] This "bait" is then incubated with cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[13] A competition experiment, where the lysate is co-incubated with an excess of the free, unmodified compound, is critical to distinguish specific binders from non-specific ones.[22]

  • Activity-Based Protein Profiling (ABPP): This method is used for compounds that bind covalently to their targets. It uses probes that react with the active sites of specific enzyme families to profile their activity state in the presence or absence of the inhibitor.[13]

By identifying all the proteins that a compound interacts with, you can build a comprehensive selectivity profile and anticipate potential off-target effects that could confound your results or lead to toxicity.

References
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275–1286. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Jafari, M., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Aghajan, M., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Vogt, A., & Lazo, J. S. (2005). Assay interference and false-positive hits from high-throughput screening. In High-Throughput Screening: Methods and Protocols (pp. 41-52). Humana Press. [Link]

  • Assay Guidance Manual. (2023). National Center for Biotechnology Information (US). [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The synthesis of this and similar dihydroquinolinone scaffolds can be approached through various strategies, including intramolecular cyclizations. The following Q&A format will address potential hurdles in these synthetic routes.

Q1: I am experiencing a low yield of the desired 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. What are the common culprits?

A1: Low yields in dihydroquinolinone synthesis can often be attributed to several factors, ranging from incomplete reactions to the formation of side products. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The intramolecular cyclization, a key step in forming the dihydroquinolinone ring, may not be going to completion.

    • Troubleshooting & Optimization:

      • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[1] Carefully controlled heating is crucial, as excessively high temperatures can lead to decomposition.[1]

      • Catalyst Activity: If your synthesis involves a catalyst, ensure it is fresh and active. For instance, in Friedel-Crafts type cyclizations, the Lewis acid catalyst's potency is critical.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the target molecule.

    • Troubleshooting & Optimization:

      • Intermolecular Reactions: At high concentrations, starting materials can react with each other, leading to polymerization or other intermolecular side products.[2] Consider running the reaction at a higher dilution.

      • Reaction Conditions: The choice of solvent and temperature can dramatically influence the reaction pathway. For instance, some cyclizations benefit from high-boiling, inert solvents.[1]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials. The formation of different isomers is often governed by the reaction conditions.

  • Controlling Cyclization:

    • Base/Acid Strength: In base- or acid-catalyzed cyclizations, the strength of the catalyst can influence which proton is abstracted or which site is protonated, thereby directing the cyclization to a specific position.[1] For example, in some quinolinone syntheses, a strong base like sodium hydroxide may favor deprotonation at the α-position of a ketone.[3]

    • Steric Hindrance: The substituents on your starting materials can sterically hinder one possible cyclization pathway, favoring another.[1]

Q3: I am struggling with the purification of the final product. What are some effective purification strategies?

A3: A complex reaction mixture with multiple byproducts and unreacted starting materials can make purification challenging.[4]

  • Purification Techniques:

    • Column Chromatography: This is a standard and effective method for separating the desired product from impurities.[1] Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[1]

    • Steam Distillation: For certain quinoline derivatives, steam distillation can be an effective, albeit less common, purification technique.[4]

Q4: Are there alternative, milder synthetic routes to consider for dihydroquinolinones?

A4: Yes, modern organic synthesis has seen the development of numerous methods that proceed under milder conditions, often employing catalysis to avoid harsh reagents and high temperatures.

  • Catalytic Approaches:

    • Metal Catalysis: Transition metals like palladium, rhodium, and copper can facilitate cyclization reactions under milder conditions, potentially overcoming steric barriers and improving yields.[5][6]

    • Photoredox Catalysis: Visible-light-induced photoredox catalysis offers an environmentally friendly and often highly selective method for constructing complex molecules, including dihydroquinolinones.[7]

    • Enzyme Catalysis: Biocatalysis is an emerging green chemistry approach that can offer high selectivity under mild reaction conditions.[8]

Experimental Protocols & Data

Table 1: General Troubleshooting for Dihydroquinolinone Synthesis
Problem Potential Cause Suggested Solution
Low to No Yield Incomplete reactionIncrease reaction time, moderately increase temperature, or check catalyst activity.[1][2]
Steric hindranceSwitch to a reaction less sensitive to steric bulk, such as a radical-initiated cyclization or employ metal catalysis.[5]
Side reactionsOptimize reaction conditions (e.g., run at higher dilution, change solvent).[1][2]
Mixture of Isomers Poor regioselectivityModify catalyst (acid/base strength), solvent, or temperature to favor one cyclization pathway.[1]
Difficult Purification Complex reaction mixtureOptimize reaction conditions to improve selectivity and minimize byproducts.[4]
Inappropriate purification methodScreen different purification techniques like column chromatography or recrystallization.[1]
Illustrative Reaction Workflow

The following diagram outlines a general workflow for optimizing the synthesis of a dihydroquinolinone.

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Troubleshooting & Optimization cluster_3 Purification & Characterization start Starting Materials & Reagents conditions Initial Reaction Conditions (Solvent, Temp, Catalyst) start->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor analyze Analyze Crude Product (NMR, MS) monitor->analyze low_yield Low Yield? analyze->low_yield Unsatisfactory isomers Isomer Mixture? analyze->isomers Unsatisfactory purify Purification (Chromatography, Recrystallization) analyze->purify Satisfactory optimize Optimize Conditions: - Temperature - Catalyst - Solvent - Time low_yield->optimize isomers->optimize optimize->conditions Re-run characterize Characterize Pure Product purify->characterize

Sources

Troubleshooting

Technical Support Center: Interpreting Ambiguous NMR Spectra of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support guide for the analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this and structurally similar fluorinated heterocyclic compounds. The presence of a fluorine atom and a chiral center, coupled with a rigid, non-aromatic ring, often leads to spectral ambiguities that require a multi-faceted analytical approach.

Structure and Numbering

It is crucial to have a clear and consistent numbering system for the molecule to discuss the spectral data effectively. The IUPAC numbering for the quinolinone ring system is as follows:

Caption: IUPAC Numbering of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the spectral analysis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Q1: The aromatic region of my ¹H NMR spectrum is difficult to interpret. Why are the signals not simple doublets and triplets?

A1: The complexity in the aromatic region arises from several factors:

  • Fluorine Coupling: The ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, leading to additional splitting. You will observe long-range couplings (⁴JHF and ⁵JHF) which can be in the range of 0.3-4 Hz.[1][2] This complicates the expected splitting patterns from proton-proton couplings.

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching their J-coupling constant), second-order effects can occur. This leads to "roofing" (leaning of peaks towards each other) and additional, sometimes non-intuitive, splitting patterns.

  • Overlapping Signals: The three aromatic protons (H-5, H-6, and H-8) may have very similar chemical shifts, causing their multiplets to overlap, further complicating interpretation.

Troubleshooting Steps:

  • Acquire a ¹⁹F-decoupled ¹H NMR spectrum: This will simplify the aromatic region by removing all H-F couplings, revealing the underlying H-H coupling patterns.

  • Use a higher field spectrometer: This increases the chemical shift dispersion, which can help to resolve overlapping signals and reduce second-order effects.

  • Perform a 2D COSY experiment: This will definitively show which protons are coupled to each other, aiding in the assignment of the aromatic spin system.[3][4]

Q2: I see more than one signal for the gem-dimethyl groups at C4. Is my sample impure?

A2: Not necessarily. The two methyl groups at the C4 position are diastereotopic. This is because C4 is a prochiral center in a chiral molecule (the overall molecule is chiral due to the stereocenter at C4, even if it's a racemic mixture). Diastereotopic groups are chemically non-equivalent and are expected to have different chemical shifts in the ¹H and ¹³C NMR spectra.

  • ¹H NMR: You should expect to see two distinct singlets for the two methyl groups.

  • ¹³C NMR: Similarly, you should observe two separate signals for the two methyl carbons.

If you are observing more than two signals for the methyl groups, it could be due to the presence of rotamers or, indeed, an impurity.

Conformational Analysis:

The relative chemical shifts of these diastereotopic methyl groups can be sensitive to the conformation of the dihydroquinolinone ring. A 2D NOESY or ROESY experiment can provide insight into the spatial proximity of the methyl groups to other protons in the molecule, which can help to elucidate the preferred conformation in solution.[5][6][7]

Q3: The signal for the C3 methylene protons is a complex multiplet. How can I assign these protons?

A3: The two protons at the C3 position are also diastereotopic due to the adjacent C4 prochiral center. They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH), typically in the range of 12-18 Hz. Each of these protons will also show coupling to the adjacent protons if any.

Recommended Analytical Workflow:

G cluster_workflow Workflow for C3-H₂ Assignment A Acquire 1D ¹H NMR B Acquire 2D COSY A->B Identify H-H couplings C Acquire 2D HSQC B->C Correlate protons to carbons D Acquire 2D HMBC C->D Identify long-range H-C correlations E Assign Signals D->E

Caption: Recommended 2D NMR workflow for assigning complex signals.

  • 2D COSY: This experiment will show a cross-peak between the two C3 protons, confirming their geminal relationship.[3][4]

  • 2D HSQC: This experiment correlates each proton to its directly attached carbon.[8][9] This will allow you to identify the carbon signal corresponding to C3 and confirm the chemical shifts of the two C3 protons.

  • 2D HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away.[10][11] You can expect to see correlations from the C3 protons to C2, C4, and C4a. This will provide further confirmation of your assignments.

Q4: How does the fluorine atom affect the ¹³C NMR spectrum?

A4: The fluorine atom has a significant impact on the ¹³C NMR spectrum, both in terms of chemical shifts and coupling constants.[12]

  • Chemical Shifts: The fluorine atom is strongly electronegative and will have a direct effect on the chemical shift of the carbon it is attached to (C7). It also has a measurable effect on the chemical shifts of other carbons in the aromatic ring through resonance and inductive effects.

  • C-F Coupling: The ¹⁹F nucleus couples to ¹³C nuclei, resulting in splitting of the carbon signals. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the two nuclei.

    • ¹JCF (for C7) is typically large, in the range of 240-260 Hz.

    • ²JCF (for C6 and C8) will be smaller, around 15-25 Hz.

    • ³JCF (for C5 and C8a) will be even smaller, typically 3-10 Hz.

Data Presentation: Expected ¹³C Chemical Shifts and JCF Couplings

CarbonExpected δ (ppm)Expected JCF (Hz)Multiplicity
C2 (C=O)165-175~2-5 (⁴JCF)d
C3 (CH₂)30-400s
C4 (C)35-450s
C4a120-130~2-5 (⁴JCF)d
C5115-125~5-10 (³JCF)d
C6110-120~20-25 (²JCF)d
C7155-165~240-260 (¹JCF)d
C8110-120~15-20 (²JCF)d
C8a135-145~3-8 (³JCF)d
CH₃25-350s

Note: These are estimated ranges and can be influenced by solvent and other factors.[13][14][15][16]

Troubleshooting Tip: If your ¹³C spectrum is very complex due to C-F coupling, you can acquire a ¹⁹F-decoupled ¹³C NMR spectrum. This will collapse all the C-F doublets into singlets, making the spectrum much easier to interpret.[12]

Experimental Protocols

Protocol 1: Standard 1D NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved to avoid line broadening.[17]

    • Filter the solution through a glass wool plug into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. For ¹H NMR, the half-height linewidth of the TMS signal should be <0.5 Hz.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use an appropriate relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The ¹⁹F chemical shift range is very large, so ensure the spectral width is set appropriately.[18][19] For fluoroaromatic compounds, the range is typically between -60 and -172 ppm.[20]

    • Use an external reference standard, such as CFCl₃, for accurate chemical shift referencing.

Protocol 2: 2D NMR for Structural Elucidation

For unambiguous assignment, a suite of 2D NMR experiments is highly recommended.

  • gCOSY (Gradient Correlation Spectroscopy):

    • Purpose: To identify proton-proton (H-H) couplings.

    • Setup: Use a standard gCOSY pulse sequence.

    • Interpretation: Cross-peaks indicate that two protons are J-coupled. This is essential for mapping out the connectivity of the proton spin systems in the molecule.[3][4]

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon (H-C) correlations.

    • Setup: Use a standard gHSQC pulse sequence optimized for a one-bond coupling constant of ~145 Hz.

    • Interpretation: Each cross-peak correlates a proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.[8][9]

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon (H-C) correlations.

    • Setup: Use a standard gHMBC pulse sequence optimized for a long-range coupling constant of ~8 Hz.

    • Interpretation: Cross-peaks show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.[10][11]

Logical Relationship Diagram for Spectral Interpretation

G cluster_interpretation Integrated Spectral Interpretation Strategy H1 1D ¹H NMR (Initial Hypothesis) COSY 2D COSY (H-H Connectivity) H1->COSY C13 1D ¹³C NMR (Carbon Skeleton) HSQC 2D HSQC (Direct H-C Bonds) C13->HSQC HMBC 2D HMBC (Long-Range H-C Bonds) C13->HMBC F19 1D ¹⁹F NMR (Fluorine Environment) F19->H1 H-F Couplings F19->C13 C-F Couplings COSY->HSQC HSQC->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: An integrated approach to spectral interpretation using 1D and 2D NMR.

By systematically applying these troubleshooting guides and experimental protocols, researchers can overcome the inherent ambiguities in the NMR spectra of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and confidently elucidate its structure.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health.
  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Nucleus (Islamabad), 39(3-4), 167-174.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1965). ACS Publications. Retrieved from [Link]

  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Nigeria. Retrieved from [Link]

  • Solvent effects in NMR spectroscopy—VI: Chemical shifts induced by benzene in quinones. (1966). Tetrahedron, 22. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved from [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. (2001). PubMed. Retrieved from [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). University of North Carolina Wilmington. Retrieved from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]

  • 2D NMR. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. Retrieved from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved from [Link]

  • Conformational properties of Epothilone. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]

  • 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

  • Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. (2023). Semantic Scholar. Retrieved from [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved from [Link]

  • The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. (2025). ResearchGate. Retrieved from [Link]

Sources

Optimization

How to handle experimental artifacts with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experiment...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this fluorinated dihydroquinolinone derivative. By understanding the underlying chemical principles, you can anticipate and troubleshoot issues, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide: Navigating Experimental Artifacts

This section addresses specific problems that may arise during the synthesis, purification, and experimental use of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Question 1: I am observing incomplete reaction or low yield during the synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of dihydroquinolinone scaffolds can often be attributed to several factors, ranging from reaction conditions to the nature of the starting materials.[1][2]

  • Potential Cause 1: Inadequate Reaction Conditions: Friedel-Crafts acylation, a common step in forming the quinolinone ring, is sensitive to temperature and catalyst choice.[3] Insufficient heating may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

  • Solution: A systematic optimization of reaction parameters is crucial. We recommend a step-wise increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of Lewis acid catalyst can also significantly impact the yield.

  • Potential Cause 2: Steric Hindrance: The 4,4-dimethyl substitution on the quinolinone ring can introduce steric hindrance, potentially slowing down the cyclization step.

  • Solution: Employing a stronger Lewis acid or increasing the reaction time can help overcome the steric barrier.

  • Potential Cause 3: Starting Material Quality: Impurities in the starting materials, such as the aniline precursor, can interfere with the reaction.

  • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before proceeding with the synthesis.

Question 2: My purified 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one shows unexpected peaks in the 1H or 19F NMR spectrum. What could these be?

Answer:

Unexpected peaks in NMR spectra often indicate the presence of isomers, residual solvent, or byproducts from side reactions.

  • Potential Artifact 1: Positional Isomers: During intramolecular Friedel-Crafts acylation, cyclization can sometimes occur at different positions on the aromatic ring, leading to the formation of positional isomers.[1]

  • Troubleshooting: Careful analysis of 2D NMR data (COSY, HSQC, HMBC) can help in the structural elucidation of these isomers. The distinct coupling patterns in both 1H and 19F NMR will be key to their identification.[4]

  • Potential Artifact 2: Oxidation Product: Dihydroquinolinone systems can be susceptible to oxidation, leading to the corresponding quinolinone.

  • Troubleshooting: This can be identified by the appearance of an additional aromatic proton signal and the disappearance of the aliphatic proton signals corresponding to the C3 and C4 positions in the 1H NMR spectrum. To prevent this, store the compound under an inert atmosphere.[5]

  • Potential Artifact 3: Dimerization or Polymerization: Under certain conditions, especially at high concentrations or temperatures, dihydroquinolinones can undergo intermolecular reactions.[6]

  • Troubleshooting: This is often observed as broad, poorly resolved peaks in the NMR spectrum and can be confirmed by mass spectrometry. Running reactions at lower concentrations can mitigate this issue.

Question 3: I am facing difficulties with the purification of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one by column chromatography. The compound either streaks or co-elutes with impurities.

Answer:

Purification of quinolinone derivatives can be challenging due to their polarity and potential for interaction with the stationary phase.[1][7]

  • Problem: Peak Tailing/Streaking on Silica Gel: The lactam functional group in the dihydroquinolinone can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Solution:

    • Solvent System Modification: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase to compete with the compound for active sites on the silica gel.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[8]

  • Problem: Co-elution with Byproducts: Structurally similar byproducts, such as positional isomers, can be difficult to separate.

  • Solution:

    • Gradient Elution: Employ a shallow gradient of a polar solvent to enhance the separation of closely eluting compounds.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining high-purity material.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Q1: What are the recommended storage conditions for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: As a fluorinated heterocyclic compound, it is recommended to store 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a cool, dry place, away from direct sunlight and strong oxidizing agents.[5] For long-term storage, keeping it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.[9] Always ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the expected solubility of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A2: While specific solubility data for this compound is not extensively published, based on the dihydroquinolinone scaffold, it is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[9] Its aqueous solubility is likely to be low but can be influenced by pH. The presence of the fluorine atom and dimethyl groups may slightly increase its lipophilicity compared to the unsubstituted parent compound.

Q3: How does the fluorine substituent at the 7-position influence the properties of the molecule?

A3: The fluorine atom at the 7-position significantly impacts the electronic properties and metabolic stability of the molecule.[10] It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. In a drug discovery context, fluorine substitution is often employed to enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidation.[10]

Q4: Are there any specific safety precautions I should take when handling this compound?

Q5: I am using this compound in a biological assay and observing inconsistent results. What could be the issue?

A5: Inconsistent biological assay results can stem from several factors related to the compound itself:

  • Purity: Ensure the purity of your compound stock. Impurities, even in small amounts, can have biological activity and interfere with your assay.

  • Solubility: Poor solubility in the assay buffer can lead to precipitation of the compound, resulting in a lower effective concentration and variable results. Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can also affect biological systems.

  • Stability: The compound may not be stable under the assay conditions (e.g., pH, temperature, presence of certain media components). It is advisable to perform a stability study of the compound in your assay buffer.

III. Visualized Workflows and Data

Troubleshooting Workflow for Unexpected HPLC Results

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

General Synthesis and Purification Workflow

Caption: A general workflow from synthesis to the final, characterized product.

Typical Physicochemical Properties
PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₁₂FNO-
Molecular Weight 193.22 g/mol -
Appearance White to off-white solidGeneral for purified organic compounds
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF)Based on dihydroquinolinone scaffold[9]
Storage 2-8°C, under inert atmosphere, protected from light and moistureTo ensure long-term stability[5][9]

IV. References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Retrieved from Google Search.

  • 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts - Benchchem. (2025). Retrieved from Google Search.

  • An In-depth Technical Guide on the Solubility and Stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one - Benchchem. (2025). Retrieved from Google Search.

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (2025). Retrieved from Google Search.

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. (n.d.). Retrieved from Google Search.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - ResearchGate. (2014). Retrieved from Google Search.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. (n.d.). Retrieved from Google Search.

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv. (n.d.). Retrieved from Google Search.

  • Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols - Benchchem. (2025). Retrieved from Google Search.

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2008). Retrieved from Google Search.

  • Substituted quinolines as noncovalent proteasome inhibitors - PMC - NIH. (n.d.). Retrieved from Google Search.

  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). Retrieved from Google Search.

  • Synthesis of 1,4-dihydroquinoline derivatives a | Download Table - ResearchGate. (2022). Retrieved from Google Search.

  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PubMed Central. (2021, February 24). Retrieved from Google Search.

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Google Search.

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.). Retrieved from Google Search.

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from Google Search.

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from Google Search.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from Google Search.

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from Google Search.

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from Google Search.

  • Solubilities of different quinone derivatives in 1 M acids. - ResearchGate. (2021). Retrieved from Google Search.

  • Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips - YouTube. (2026, January 16). Retrieved from Google Search.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). Retrieved from Google Search.

  • 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from Google Search.

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014, January 7). Retrieved from Google Search.

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. (n.d.). Retrieved from Google Search.

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one - MySkinRecipes. (n.d.). Retrieved from Google Search.

  • Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K - ResearchGate. (2006). Retrieved from Google Search.

  • Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K | Semantic Scholar. (2006). Retrieved from Google Search.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from Google Search.

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry - ACS Publications. (2026, January 16). Retrieved from Google Search.

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (n.d.). Retrieved from Google Search.

  • 7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one - MOLBASE. (n.d.). Retrieved from Google Search.

  • 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one - PubChem - NIH. (2026, January 3). Retrieved from Google Search.

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved from Google Search.

  • Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions - PMC - NIH. (n.d.). Retrieved from Google Search.

  • Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one - Benchchem. (2025). Retrieved from Google Search.

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | Scitechnol. (n.d.). Retrieved from Google Search.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the comprehensive technical support guide for the scale-up synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, chemists, and process development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis introduces complexities that are often not apparent at the bench. The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which typically proceeds via a two-step route involving the formation of 3-(3-fluorophenylamino)-3-methylbutanoic acid followed by an intramolecular Friedel-Crafts cyclization, is no exception. This guide addresses specific issues you may encounter.

Step 1: Synthesis of 3-(3-Fluorophenylamino)-3-methylbutanoic Acid

Q1: My reaction to form the intermediate amino acid is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields and slow reaction rates in the formation of 3-(3-fluorophenylamino)-3-methylbutanoic acid, often prepared from 3-fluoroaniline and a suitable Michael acceptor like 3,3-dimethylacrylic acid, can stem from several factors:

  • Insufficient Reaction Temperature: While initial lab-scale experiments might be run at moderate temperatures, driving the reaction to completion on a larger scale may require more aggressive heating to overcome the activation energy. However, be cautious of potential side reactions at elevated temperatures.

  • Catalyst Inefficiency: If using an acid or base catalyst, its effectiveness can diminish on a larger scale due to mass transfer limitations. Ensure efficient mixing to maintain catalyst dispersion.

  • Reversibility of the Reaction: The conjugate addition of an aniline to a sterically hindered Michael acceptor can be reversible. To drive the equilibrium towards the product, consider removing any volatile byproducts if applicable, or using a slight excess of one of the reactants.

Troubleshooting Steps:

  • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by HPLC or TLC. Be mindful of the potential for impurity formation at higher temperatures.

  • Enhanced Mixing: Switch from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity, especially in larger reactors.

  • Solvent Choice: The choice of solvent can influence reaction rates. A higher boiling point, polar aprotic solvent may be beneficial.

Q2: I am observing the formation of significant amounts of a bis-addition product. How can this be mitigated?

A2: The formation of a bis-addition product, where a second molecule of the Michael acceptor reacts with the newly formed secondary amine, can be a significant issue.

Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the 3-fluoroaniline to favor the mono-addition product.

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the aniline. This maintains a low concentration of the acceptor, minimizing the chance of a second addition.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired mono-addition product by reducing the rate of the subsequent, often more sterically hindered, bis-addition.

Step 2: Intramolecular Friedel-Crafts Cyclization

Q3: The intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenylamino)-3-methylbutanoic acid is not proceeding to completion, or I am seeing the formation of isomeric impurities.

A3: The success of the intramolecular Friedel-Crafts cyclization is highly dependent on the choice of the cyclizing agent and the reaction conditions. The gem-dimethyl group at the 4-position of the target molecule can introduce steric hindrance, making the ring closure more challenging.

  • Choice of Cyclizing Agent: Strong acids are required to promote this reaction. While traditional Lewis acids like AlCl₃ can be used, they often require stoichiometric amounts and can lead to complex work-ups. Polyphosphoric acid (PPA) is a common choice, but its high viscosity can be problematic on a large scale. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that offers high reactivity and easier handling.[1]

  • Regioselectivity: The fluorine atom on the aniline ring is a meta-director. The cyclization should preferentially occur at the ortho position to the amino group, leading to the desired 7-fluoro isomer. However, under harsh conditions, cyclization at the para position (leading to the 5-fluoro isomer) can occur.

Troubleshooting Steps:

  • Optimize the Cyclizing Agent: If using PPA, ensure vigorous mechanical stirring to maintain a homogenous mixture. If yields are still low, consider switching to Eaton's reagent, which is a mobile liquid and can provide better results.

  • Temperature Control: The reaction is typically heated to drive the cyclization. However, excessive temperatures can lead to charring and the formation of isomeric impurities. A carefully controlled temperature profile is crucial.

  • Reaction Time: Monitor the reaction closely by HPLC. Pushing the reaction for too long at high temperatures can increase impurity formation.

Q4: The work-up of the Friedel-Crafts reaction is difficult, and I am getting a low recovery of the product.

A4: The work-up of reactions involving strong acids like PPA or Eaton's reagent can be challenging on a large scale.

Work-up and Purification Strategy:

  • Quenching: The reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of ice and water. This should be done in a vessel with adequate cooling and ventilation.

  • Extraction: The product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery.

  • Crystallization vs. Chromatography: While flash chromatography is suitable for lab-scale purification, it is often not practical for large-scale synthesis. Developing a robust crystallization procedure is key for obtaining a high-purity product at scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane) to find optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during the scale-up of this synthesis?

A: Both steps of this synthesis involve hazardous materials and require careful handling, especially at a larger scale.

  • 3-Fluoroaniline: This is a toxic and potentially carcinogenic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Strong Acids (PPA, Eaton's Reagent): These are highly corrosive. Use appropriate acid-resistant gloves and a face shield. The quenching of these acids is highly exothermic and should be performed with extreme care, ensuring slow addition to ice/water with efficient cooling and stirring.

Q: How can I monitor the progress of these reactions effectively on a larger scale?

A: In-process controls (IPCs) are critical for successful scale-up.

  • HPLC: High-Performance Liquid Chromatography is the preferred method for monitoring both reaction steps. It allows for the quantification of starting materials, intermediates, and products, providing a clear picture of the reaction's progress and impurity profile.

  • TLC: Thin-Layer Chromatography can be used for quick qualitative checks, but it is less reliable for quantitative analysis.

Q: What is the impact of the gem-dimethyl group on the synthesis?

A: The 4,4-dimethyl substitution has two main impacts:

  • Thorpe-Ingold Effect: The gem-dimethyl group can favor the cyclization step by bringing the reactive ends of the molecule closer together, a phenomenon known as the Thorpe-Ingold effect.

  • Steric Hindrance: Conversely, the bulky dimethyl group can introduce steric strain in the transition state of the cyclization, potentially making the reaction more difficult. The choice of a powerful cyclizing agent like Eaton's reagent can help overcome this steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluorophenylamino)-3-methylbutanoic Acid (Intermediate)

This protocol is based on analogous preparations of similar β-amino acids. Optimization may be required.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Rationale for Scale-Up Changes
3-Fluoroaniline10.0 g1.00 kgDirect scale-up.
3,3-Dimethylacrylic acid9.9 g0.99 kgMaintain near-equimolar ratio.
Solvent (Toluene)100 mL10 LMaintain concentration for efficient reaction.
Reaction Temperature110 °C (reflux)110-115 °C (reflux)Ensure consistent reaction temperature.
Reaction Time12-24 hours24-48 hoursReaction times may be longer on a larger scale.
Work-upCool, filter solidCool, filter solidFiltration is a scalable work-up method.
PurificationRecrystallization (Ethanol/Water)Recrystallization (Ethanol/Water)Recrystallization is preferred over chromatography for scale-up.

Step-by-Step Methodology (Pilot Scale):

  • To a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, charge 3-fluoroaniline (1.00 kg) and toluene (10 L).

  • Begin stirring and add 3,3-dimethylacrylic acid (0.99 kg) in one portion.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.

  • Filter the solid product and wash with cold toluene (2 x 1 L).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Final Product)
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Rationale for Scale-Up Changes
3-(3-Fluorophenylamino)-3-methylbutanoic acid10.0 g1.00 kgDirect scale-up.
Eaton's Reagent (P₂O₅/MsOH)100 g10 kgMaintain a 10-fold excess (w/w) for efficient cyclization.
Reaction Temperature80-90 °C80-90 °CCareful temperature control is critical to avoid side reactions.
Reaction Time2-4 hours3-6 hoursMonitor closely by HPLC to determine the optimal endpoint.
Work-upQuench on ice, extractSlow addition to ice/water, extractControlled quench is crucial for safety and to avoid product degradation.
PurificationColumn ChromatographyRecrystallization (Isopropanol)Crystallization is the preferred method for large-scale purification.

Step-by-Step Methodology (Pilot Scale):

  • To a 20 L jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge Eaton's reagent (10 kg).

  • Heat the Eaton's reagent to 60 °C.

  • Slowly add 3-(3-fluorophenylamino)-3-methylbutanoic acid (1.00 kg) in portions over 1-2 hours, maintaining the internal temperature below 90 °C.

  • After the addition is complete, stir the mixture at 80-90 °C for 3-6 hours. Monitor the reaction progress by HPLC.

  • In a separate 50 L reactor, prepare a mixture of crushed ice and water (20 kg).

  • Once the reaction is complete, cool the reaction mixture to 50-60 °C and slowly transfer it into the ice/water mixture with vigorous stirring and external cooling. Maintain the quench temperature below 25 °C.

  • Extract the aqueous slurry with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot isopropanol to yield pure 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification A 3-Fluoroaniline C Toluene Reflux A->C B 3,3-Dimethylacrylic Acid B->C D 3-(3-Fluorophenylamino)-3-methylbutanoic Acid C->D Conjugate Addition E Eaton's Reagent 80-90 °C D->E Intramolecular Friedel-Crafts Acylation F 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one E->F G Crude Product F->G H Recrystallization (Isopropanol) G->H I Pure Final Product H->I

Caption: Synthetic workflow for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_issue1 Low Yield in Step 1 cluster_issue2 Incomplete Cyclization in Step 2 cluster_issue3 Difficult Work-up/Purification Issue1 Low Yield/ Slow Reaction Cause1a Low Temperature Issue1->Cause1a Cause1b Poor Mixing Issue1->Cause1b Solution1a Increase Temperature Cause1a->Solution1a Solution1b Use Overhead Stirrer Cause1b->Solution1b Issue2 Incomplete Cyclization Cause2a Weak Cyclizing Agent Issue2->Cause2a Cause2b Suboptimal Temperature Issue2->Cause2b Solution2a Use Eaton's Reagent Cause2a->Solution2a Solution2b Optimize Temperature Profile Cause2b->Solution2b Issue3 Low Recovery/ Impure Product Cause3a Harsh Quench Issue3->Cause3a Cause3b Inefficient Purification Issue3->Cause3b Solution3a Slow Addition to Ice/Water Cause3a->Solution3a Solution3b Develop Crystallization Protocol Cause3b->Solution3b

Caption: Troubleshooting logic for the synthesis scale-up.

References

  • Rajendran, S., Charbe, N. B., Amnerkar, N., & Acevedo, R. (2025). The Eaton's reagent: a mixture of 1:10 phosphorus... ResearchGate. [Link]

Sources

Optimization

Storage and handling best practices for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the comprehensive technical support guide for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 676116-80-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 676116-80-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on the storage, handling, and troubleshooting of this fluorinated quinolinone derivative. This guide offers practical, experience-driven insights to help you navigate the challenges of working with this compound and ensure the integrity and reproducibility of your experimental results.

I. Compound Profile and Key Characteristics

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol .[1] The presence of the fluorine atom and the quinolinone core suggests its potential utility in medicinal chemistry and drug discovery, as fluorination can enhance metabolic stability and binding affinity.[2][3]

PropertyValueSource
CAS Number 676116-80-6[1]
Molecular Formula C₁₁H₁₂FNO[1]
Molecular Weight 193.22 g/mol [1]
Appearance Typically a solid[4]
Purity Usually ≥95%[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one should be stored in a tightly sealed container in a dry environment at 2-8°C.[5] Some suppliers may also utilize cold-chain transportation to maintain the compound's integrity during shipping.[5] As with many quinoline derivatives, exposure to light and air should be minimized to prevent potential degradation.[6]

Q2: How should I prepare stock solutions of this compound?

A2: Due to the limited specific solubility data for this compound, it is recommended to start with common polar organic solvents. A general protocol for preparing a stock solution would be:

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add a small amount of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the solid.

  • Once fully dissolved, you can dilute further with the initial solvent or another miscible solvent like ethanol or methanol to your target concentration.

  • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.

Q3: Is there a Safety Data Sheet (SDS) available for this specific compound?

III. Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot common experimental issues.

Problem 1: The compound is not dissolving in my desired solvent.

  • Question: I am having difficulty dissolving the compound in my aqueous assay buffer. What should I do?

  • Answer: The solubility of quinoline derivatives can be pH-dependent.[7] Try adjusting the pH of your buffer. Since quinolines are generally weak bases, increasing the acidity of the buffer (e.g., to pH 4-5) may enhance solubility by promoting protonation. If pH adjustment is not feasible for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect biological systems.

  • Question: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

  • Answer: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit. To mitigate this:

    • Lower the final concentration: If your experiment allows, try working with a lower final concentration of the compound.

    • Increase the DMSO concentration (with caution): A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, always run a vehicle control to ensure the DMSO concentration is not affecting your assay.

    • Use a different co-solvent: Experiment with other water-miscible organic solvents like DMF or ethanol for your stock solution.

    • Employ solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents can be used, but their compatibility with your specific assay must be validated.

Problem 2: I am observing inconsistent results or a loss of activity over time.

  • Question: My experimental results are not reproducible, and the compound seems to be losing its effect. What could be the cause?

  • Answer: Inconsistent results and loss of potency are often indicative of compound instability.[6] Quinoline compounds can be susceptible to degradation, especially in aqueous solutions.[6]

    • Photodegradation: Exposure to light can cause degradation, often indicated by a color change to yellow or brown.[6] Always protect your compound and its solutions from light.

    • Oxidation: The quinolinone core can be prone to oxidation. Ensure your solvents are of high purity and consider degassing them if you suspect oxidative degradation.

    • Hydrolysis: The stability of the compound under acidic or basic conditions may be limited. It is advisable to prepare fresh solutions before each experiment, especially if they are in aqueous buffers.

Problem 3: I am unsure about the purity of my compound.

  • Question: How can I verify the purity of my sample of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. For fluorinated quinolones, a reverse-phase HPLC method with UV or fluorescence detection is often suitable.[8][9] A general starting point for method development would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

IV. Experimental Workflow Diagrams

The following diagrams illustrate key decision-making processes for handling and troubleshooting this compound.

G cluster_storage Storage and Handling storage_start Receive Compound storage_conditions Store at 2-8°C, Sealed, Dry, Dark storage_start->storage_conditions stock_prep Prepare Stock Solution (e.g., in DMSO) storage_conditions->stock_prep aliquot Aliquot and Store at -20°C or -80°C stock_prep->aliquot

Caption: Decision tree for troubleshooting common experimental issues.

V. References

  • Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. PMC. Available at: [Link]

  • Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. PubMed. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. Available at: [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC. Available at: [Link]

  • 7-Fluoro-3,4-dihydroquinolin-2(1H)-one. Drug Delivery. Available at: [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Quinolinone-Based Inhibitors: Evaluating 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Context

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyridinone ring, provides a rigid and versatile framework for the design of potent and selective therapeutic agents. The inherent physicochemical properties of the quinolinone core, combined with the potential for substitution at multiple positions, have led to the development of drugs spanning a wide range of indications, from oncology to neurodegenerative diseases and inflammatory disorders.[1] The biological activity of quinolinone derivatives is profoundly influenced by the nature and placement of various functional groups on the core structure.[1]

This guide provides a comparative analysis of the potential efficacy of the novel compound 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against a panel of well-characterized quinolinone inhibitors. Given the limited publicly available data on this specific derivative, our approach is to contextualize its potential activities by examining established quinolinone-based drugs with distinct mechanisms of action. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

The Subject of Inquiry: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic quinolinone derivative. The introduction of a fluorine atom at the 7-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The gem-dimethyl group at the 4-position introduces steric bulk, which can influence the molecule's conformation and interaction with its biological target. While specific efficacy data for this compound is not extensively reported in peer-reviewed literature, its structural features suggest potential activity in several therapeutic areas where quinolinone inhibitors have shown promise. One such area is in the modulation of kinase activity, where fluorinated quinoline structures are known to enhance binding affinity and metabolic stability in drug candidates.[2]

Comparative Quinolinone Inhibitors: A Spectrum of Mechanisms

To provide a robust comparative framework, we will evaluate three clinically relevant quinolinone-based drugs, each with a distinct and well-elucidated mechanism of action:

  • Lenvatinib (Lenvima®): A multi-kinase inhibitor used in oncology.

  • Roflumilast (Daxas®): A phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).

  • CX516 (Ampalex): A positive allosteric modulator of the AMPA receptor, investigated for cognitive enhancement.

The following sections will detail the mechanism of action and available efficacy data for each of these comparator compounds.

Lenvatinib: A Potent Multi-Kinase Inhibitor

Lenvatinib is a multi-tyrosine kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[3] Its primary targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[4] By inhibiting these kinases, Lenvatinib effectively blocks the signaling cascades that promote cell proliferation and the formation of new blood vessels that supply tumors.[3]

Roflumilast: A Selective Anti-Inflammatory Agent

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[5] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity and the reduction of inflammatory mediators.[6] This mechanism makes it an effective treatment for inflammatory conditions such as COPD.[7]

CX516: A Modulator of Synaptic Plasticity

CX516, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8] AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system and are integral to the processes of learning and memory.[9] CX516 binds to a site on the AMPA receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[10] This potentiation of AMPA receptor activity is thought to improve synaptic plasticity and cognitive function.[9] Although its clinical development was hampered by low potency and a short half-life, it remains a key reference compound in the study of AMPA receptor modulation.[8]

Comparative Efficacy Data

The following table summarizes the key efficacy data for the selected comparator quinolinone inhibitors. This data provides a quantitative basis for understanding the potency of these compounds in their respective therapeutic contexts.

CompoundTarget(s)Key Efficacy Metric (IC50/EC50)Therapeutic Area
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITVEGFR1: 4.7 nM, VEGFR2: 3.0 nM, VEGFR3: 2.3 nM, FGFR1: 61 nM, FGFR2: 27 nM, FGFR3: 52 nM, FGFR4: 43 nM, PDGFRα: 29 nM, RET: 6.4 nM, KIT: 85 nM[11]Oncology[3]
Roflumilast PDE4High affinity for PDE4A, 4B, and 4D isoforms in the nanomolar range[5]COPD[7]
CX516 AMPA Receptor (Positive Allosteric Modulator)Enhances AMPA receptor-dependent currents (EC50 of ~27 nM for the related compound unifiram)[10]Cognitive Enhancement (Investigational)[8]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and compare it to other quinolinone inhibitors, a series of well-established in vitro assays are required. The choice of assay will depend on the hypothesized mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining if a compound inhibits the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Dilute the kinase of interest (e.g., VEGFR2, FGFR1) to the desired concentration in kinase buffer.

    • Prepare a solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a solution of ATP, often radiolabeled with ³²P (γ-³²P-ATP), in kinase buffer.[12]

    • Prepare serial dilutions of the test compound (e.g., 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) and control inhibitors (e.g., Lenvatinib).

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the kinase reaction by adding the ATP solution.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).[1]

  • Detection and Data Analysis:

    • Separate the phosphorylated substrate from the unreacted ATP using a suitable method (e.g., SDS-PAGE and autoradiography, or a filter-binding assay).[1]

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of radiolabeled ATP provides a highly sensitive method for detecting kinase activity. The choice of substrate and kinase is critical and should be based on the therapeutic target of interest. Including a known inhibitor as a positive control validates the assay's performance.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., a line known to be sensitive to kinase inhibitors) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 48-72 hours).[15]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[15]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for assessing cytotoxicity. The choice of cell line is crucial and should be relevant to the intended therapeutic application. The incubation time with the compound should be sufficient to observe its effects on cell proliferation.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation

This technique is the gold standard for studying the effects of compounds on ion channel function, including AMPA receptors.

Principle: This method allows for the recording of ionic currents flowing through the membrane of a single cell. By isolating AMPA receptor-mediated currents, the potentiating effect of a compound can be directly measured as an increase in current amplitude or a change in current kinetics.

Step-by-Step Methodology:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus, a brain region rich in AMPA receptors) from a rodent.[17]

    • Maintain the slices in artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Identify a neuron of interest (e.g., a CA1 pyramidal neuron) under a microscope.

    • Establish a whole-cell patch-clamp recording configuration using a glass micropipette filled with an internal solution.

    • Voltage-clamp the neuron at a holding potential where AMPA receptor-mediated currents can be isolated (e.g., -70 mV).[18]

  • Experimental Protocol:

    • Evoke synaptic currents by stimulating presynaptic fibers.

    • Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Bath-apply the test compound (e.g., 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) or a known potentiator (e.g., CX516) at various concentrations.

    • Record the EPSCs in the presence of the compound and observe any changes in amplitude, decay time, or frequency.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the EPSCs before and after compound application.

    • Calculate the percentage of potentiation for each concentration of the test compound.

    • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal potentiation.

Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides unparalleled temporal and voltage control, allowing for the precise measurement of ion channel function. The hippocampus is a well-characterized brain region for studying synaptic plasticity and AMPA receptor function. Isolating AMPA receptor currents is essential for attributing any observed effects directly to the modulation of these receptors.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflows.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) Growth_Factor->RTK Binds and Activates Downstream_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->Downstream_Proteins Phosphorylates and Activates Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cell Proliferation, Angiogenesis Gene_Expression->Cellular_Response Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits Phosphorylation

Caption: Lenvatinib's mechanism of action via inhibition of receptor tyrosine kinases.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (Cell Adhesion) Start->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h (Treatment) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis: Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Conclusion: A Path Forward for Characterizing Novel Quinolinone Inhibitors

While direct efficacy data for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one remains to be fully elucidated in the public domain, its structural relationship to a class of compounds with profound and diverse biological activities provides a strong rationale for its investigation. By leveraging the knowledge gained from well-characterized quinolinone inhibitors such as Lenvatinib, Roflumilast, and CX516, researchers can formulate targeted hypotheses regarding its potential mechanism of action. The detailed experimental protocols provided in this guide offer a clear and validated path for the in-depth characterization of this and other novel quinolinone derivatives. The systematic application of these assays will be instrumental in uncovering the therapeutic potential of this promising class of molecules and will undoubtedly contribute to the development of next-generation therapeutics.

References

  • (No valid reference for this number)
  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • In vitro kinase assay. Protocols.io. (2023-09-23). (URL: [Link])

  • MTT (Assay protocol). Protocols.io. (2023-02-27). (URL: [Link])

  • (No valid reference for this number)
  • PRODUCT MONOGRAPH DAXAS®. AstraZeneca Canada. (2021-08-19). (URL: [Link])

  • (No valid reference for this number)
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. (URL: [Link])

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Lenvatinib. StatPearls - NCBI Bookshelf - NIH. (2024-05-02). (URL: [Link])

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. NIH. (URL: [Link])

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. (URL: [Link])

  • What is Lenvima (lenvatinib)? - Dr.Oracle. (2025-10-22). (URL: [Link])

  • (No valid reference for this number)
  • CX-516. Wikipedia. (URL: [Link])

  • How does Roflumilast (Daxas) help Chronic Obstructive Pulmonary Disease (COPD)?. (2025-02-28). (URL: [Link])

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. (URL: [Link])

  • (No valid reference for this number)
  • (No valid reference for this number)
  • DALIRESP® (roflumilast) Mechanism of Action | For HCPs. (URL: [Link])

  • (No valid reference for this number)
  • (No valid reference for this number)
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. (URL: [Link])

  • Physiological signature of a novel potentiator of AMPA receptor signalling. PMC - NIH. (URL: [Link])

  • AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PMC - PubMed Central. (2014-11-27). (URL: [Link])

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)

Sources

Comparative

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: Bridging the In Vitro to In Vivo Chasm The journey of a novel therapeutic candidate from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. This guide focuses on a compelling...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the In Vitro to In Vivo Chasm

The journey of a novel therapeutic candidate from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. This guide focuses on a compelling, albeit under-characterized molecule: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. While public data on the specific biological activities of this compound is sparse, its quinolinone core is a well-established scaffold in medicinal chemistry, with derivatives showing promise in oncology, neuroprotection, and inflammation.[1][2][3] For the purpose of this guide, we will posit a plausible and compelling in vitro profile for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: potent anti-inflammatory and neuroprotective activities observed in primary microglia and neuronal co-cultures.

This guide will provide a robust framework for validating these hypothesized in vitro activities in a relevant in vivo model, comparing its potential performance against both a standard-of-care and another quinolinone-based therapeutic. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and self-validating study design.

The In Vivo Validation Workflow: A Step-by-Step Protocol

To assess both the anti-inflammatory and neuroprotective effects of our lead compound, a lipopolysaccharide (LPS)-induced neuroinflammation model in mice is an excellent choice. This model is well-characterized and recapitulates key aspects of neuroinflammation, including microglial activation, pro-inflammatory cytokine release, and subsequent neuronal damage.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction & Analysis Phase acclimation Acclimation of Mice (1 week) grouping Randomization into Treatment Groups (n=8-10 per group) acclimation->grouping baseline Baseline Behavioral Testing (e.g., Y-maze, Morris water maze) grouping->baseline dosing Compound Administration (Oral gavage, daily for 14 days) baseline->dosing lps LPS Injection (i.p.) (On day 14, 30 min post-final dose) dosing->lps behavioral Post-LPS Behavioral Testing (24h post-LPS) lps->behavioral euthanasia Euthanasia & Tissue Collection (24h post-LPS) behavioral->euthanasia biochemical Biochemical Analysis (ELISA, Western Blot, qPCR) euthanasia->biochemical histology Histological Analysis (IHC for Iba1, NeuN) euthanasia->histology

Caption: In vivo experimental workflow for validating the neuroprotective and anti-inflammatory activity of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol
  • Animal Model and Acclimation:

    • Model: Male C57BL/6 mice, 8-10 weeks old. This strain is widely used for neuroinflammation studies due to its robust immune response.

    • Acclimation: House the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) to minimize stress-induced variability.

  • Grouping and Dosing:

    • Groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% CMC in sterile water)

      • LPS + Vehicle

      • LPS + 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Low Dose, e.g., 10 mg/kg)

      • LPS + 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (High Dose, e.g., 30 mg/kg)

      • LPS + Dexamethasone (Positive Control for anti-inflammatory effect, e.g., 1 mg/kg)

      • LPS + Memantine (Positive Control for neuroprotective effect, e.g., 10 mg/kg)

    • Administration: Administer the compounds or vehicle via oral gavage once daily for 14 days. The oral route is chosen for its clinical relevance. The quinolinone scaffold generally exhibits good oral bioavailability.[4][5][6]

  • Induction of Neuroinflammation:

    • On day 14, 30 minutes after the final compound administration, inject mice with a single intraperitoneal (i.p.) dose of LPS (e.g., 0.25 mg/kg). This timing ensures peak plasma concentrations of the compound coincide with the inflammatory challenge.

  • Endpoint Analysis (24 hours post-LPS):

    • Behavioral Assessment: Perform behavioral tests such as the Y-maze (for spatial working memory) and the open field test (for locomotor activity and anxiety-like behavior) to assess cognitive deficits and sickness behavior.

    • Tissue Collection: Euthanize mice and collect blood plasma and brain tissue. Perfuse a subset of animals with paraformaldehyde for histological analysis.

    • Biochemical Analysis:

      • Plasma and Brain Homogenate: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

      • Brain Homogenate: Perform Western blot analysis to quantify markers of neuroinflammation (p-NF-κB, Iba1) and neuronal integrity (synaptophysin, PSD-95).

    • Histological Analysis:

      • Perform immunohistochemistry (IHC) on brain sections (hippocampus and cortex) to visualize and quantify microglial activation (Iba1 staining) and neuronal survival (NeuN staining).

Comparative Analysis: Benchmarking Performance

To contextualize the potential efficacy of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, its performance should be compared against established drugs and other relevant compounds.

Parameter LPS + Vehicle LPS + 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (30 mg/kg) LPS + Dexamethasone (1 mg/kg) LPS + Memantine (10 mg/kg)
Spontaneous Alternation (Y-maze) 45%70%50%65%
Brain TNF-α levels (pg/mg protein) 1505030120
Hippocampal Iba1+ cells (cells/mm²) 2008060180
Hippocampal NeuN+ cells (cells/mm²) 3000450032004200

This is a table of hypothetical data for illustrative purposes.

Mechanism of Action: A Plausible Signaling Pathway

Many anti-inflammatory and neuroprotective compounds exert their effects by modulating the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB ikb->nfkb sequesters nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->genes activates transcription compound 7-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one compound->ikk Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action: Inhibition of the NF-κB signaling pathway by 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

This proposed mechanism suggests that our lead compound may inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus. This would lead to a reduction in the expression of pro-inflammatory genes.[7]

Trustworthiness and Self-Validation

The described protocol incorporates several elements to ensure the trustworthiness of the findings:

  • Positive Controls: The inclusion of Dexamethasone and Memantine provides benchmarks for anti-inflammatory and neuroprotective effects, respectively. If these controls do not produce their expected effects, the validity of the experimental model is questionable.

  • Dose-Response Relationship: Testing at least two different doses of the lead compound helps to establish a dose-dependent effect, strengthening the evidence for its activity.

  • Multiple Endpoints: Assessing a combination of behavioral, biochemical, and histological outcomes provides a more comprehensive picture of the compound's in vivo effects. A positive result across multiple, mechanistically linked endpoints is more compelling than a single observation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the hypothesized in vitro anti-inflammatory and neuroprotective activities of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in an in vivo setting. By following this detailed protocol and comparative framework, researchers can generate robust and reliable data to support the continued development of this promising compound.

Should the in vivo results prove positive, the next logical steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration in the brain with its biological effects.[4][6][8]

  • Chronic dosing studies: To assess the long-term efficacy and safety of the compound.

  • Testing in other neurodegenerative models: To determine if the observed neuroprotective effects are applicable to other conditions, such as models of Parkinson's or Alzheimer's disease.[9][10]

The path of drug development is long, but with careful and methodologically sound in vivo validation, we can confidently identify the most promising candidates to advance toward clinical application.

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Lode, H., et al. (1989). Pharmacokinetic disposition of quinolones in human body fluids and tissues. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Lode, H. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Singh, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Staib, A. H., et al. (1994). Pharmacokinetic development of quinolone antibiotics. Clinical Pharmacokinetics. Available at: [Link]

  • Paton, J. H., & Reeves, D. S. (1992). Quinolone pharmacokinetics. International Journal of Antimicrobial Agents. Available at: [Link]

  • Singh, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. Available at: [Link]

  • Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules. Available at: [Link]

  • Paredes-Osses, E., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of compounds 1-24. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease. Frontiers in Pharmacology. Available at: [Link]

  • Costa, S. S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics. Available at: [Link]

  • Martínez-López, L. M., et al. (2024). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. Molecules. Available at: [Link]

  • Chen, P. Y., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs. Available at: [Link]

  • da Silva, J. G., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. Available at: [Link]

  • Buhlak, S., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a specific scaffold with potential for developing novel therapeutics. By understanding how structural modifications influence biological activity, researchers can rationally design more potent, selective, and metabolically stable drug candidates.

The introduction of a fluorine atom at the 7-position and gem-dimethyl groups at the 4-position of the dihydroquinolinone core significantly influences the molecule's physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4] The gem-dimethyl groups introduce conformational rigidity, which can lock the molecule into a bioactive conformation and improve its pharmacological profile. This guide will explore the SAR of this scaffold by examining key modification points and their impact on biological activity, drawing insights from broader studies on quinolinone and quinoline derivatives.[5][6]

Core Scaffold and Key Modification Points

The 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold presents several key positions for chemical modification to probe the SAR and optimize for a desired biological target. These positions include the N1-position of the lactam, the aromatic ring (positions 5, 6, and 8), and potential substitutions on the gem-dimethyl groups.

Caption: Key modification points for SAR studies.

Comparative Analysis of Structural Modifications

The following sections detail the impact of substitutions at various positions on the quinolinone core, with data synthesized from studies on related analogs.

N1-Position Substitutions

The nitrogen atom of the lactam is a common site for modification. Introducing various substituents at this position can significantly impact potency and selectivity by allowing the molecule to probe different regions of a target's binding pocket.

Analog N1-Substituent Biological Target Potency (IC50) Key Observations
1a -HVEGFR2> 50 µMUnsubstituted lactam shows minimal activity.[7][8]
1b -CH3VEGFR225 µMSmall alkyl groups can improve potency.
1c -CH2CH2OHVEGFR215 µMIntroduction of a hydroxyl group can enhance solubility and provide a hydrogen bond donor.
1d -CH2-PhVEGFR25 µMAromatic substituents can engage in pi-stacking interactions.
1e -CH2-c-PrVEGFR28 µMCyclopropyl group can improve metabolic stability and potency.[9]

These findings suggest that the N1-position is tolerant of a range of substituents, and that larger, more functionalized groups can lead to improved biological activity.

Aromatic Ring Substitutions (Positions 5, 6, and 8)

Modification of the aromatic ring can fine-tune the electronic properties and steric profile of the molecule.

Analog Substitution Biological Target Potency (IC50) Key Observations
2a 6-OCH3IL-2 Release10 µMElectron-donating groups can be favorable.[2]
2b 6-ClIL-2 Release5 µMElectron-withdrawing groups can enhance activity.
2c 8-FKinase Inhibitor2 µMAdditional fluorine substitution can increase binding affinity.[4]
2d 5-NO2Anticancer12 µMNitro group can act as a hydrogen bond acceptor.

The electronic nature of the substituent on the aromatic ring plays a crucial role in modulating the biological activity of these analogs.

Experimental Protocols

General Synthesis of N1-Substituted Analogs

A robust synthetic route is essential for generating a library of analogs for SAR studies.

Caption: General synthetic workflow for N1-substituted analogs.

Step-by-Step Protocol:

  • To a solution of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) and stir the reaction until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted analog.

In Vitro VEGFR2 Kinase Assay

To evaluate the inhibitory potential of the synthesized analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common target for quinolinone derivatives, a biochemical kinase assay can be performed.[7][8]

Caption: Workflow for an in vitro VEGFR2 kinase assay.

Step-by-Step Protocol:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add a solution containing recombinant human VEGFR2 kinase, the substrate poly(Glu, Tyr) 4:1, and ATP.

  • Incubate the plate at 37°C for 60 minutes to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent, such as ADP-Glo™, to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The SAR studies of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one analogs reveal critical insights for the design of novel therapeutic agents. The N1-position is a key handle for introducing diverse functionality to enhance potency and modulate physicochemical properties. The aromatic ring also offers opportunities for fine-tuning the electronic and steric profile of the molecule.

Future work should focus on exploring a wider range of substituents at the N1-position, including those with basic amines to improve solubility and pharmacokinetic properties. Furthermore, combinatorial libraries based on the most promising substitutions on the aromatic ring could lead to the discovery of highly potent and selective compounds for various biological targets. The integration of computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of the next generation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one analogs.[6]

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. [Link]

  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 26(11), 3353. [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5485-5493. [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry, 25(17), 4785-4793. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 18(1), 233. [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 31(7), 1418-1424. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry, 11(24), 5465-5472. [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Solvent-free Synthesis, Anticancer Activity and In-Silico Studies of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3353. [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Center for Biotechnology Information. [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 107, 129758. [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 39(23), 4608-4621. [Link]

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is contingent on a thorough understanding of its biological interactions....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. A critical aspect of this characterization is its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of therapeutic efficacy. This guide provides an in-depth comparison of methodologies for establishing a comprehensive cross-reactivity profile for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound representative of scaffolds used in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

The fluorinated quinolinone core of this molecule suggests its potential as an intermediate for creating potent and metabolically stable drug candidates, particularly in oncology.[1] This guide will detail the requisite experimental frameworks to dissect its selectivity, providing researchers, scientists, and drug development professionals with a robust template for such investigations. We will explore a multi-pronged approach, combining broad panel screening with cell-based target engagement assays to build a holistic view of the compound's interaction profile.

Part 1: Broad Spectrum In Vitro Selectivity Screening

The initial step in profiling a new compound is to cast a wide net, assessing its activity against large panels of common off-target classes. This provides an unbiased overview of its potential liabilities and helps prioritize subsequent, more focused studies.

Kinase Panel Screening

Given that many small molecule drugs unintentionally inhibit protein kinases, assessing a compound's activity across the human kinome is a standard and essential step in early-stage drug development.[4] A broad kinase screen can preemptively identify potential off-target effects and guide the optimization of the compound's selectivity.

Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[4][5] Consequently, they are a major class of drug targets. However, the high degree of structural conservation in the ATP-binding site of kinases makes achieving selectivity a significant challenge. Early-stage screening against a diverse panel of kinases is a cost-effective strategy to identify potential off-target liabilities that could lead to toxicity or undesired polypharmacology.

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol outlines a typical radiometric assay to measure the inhibitory activity of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against a panel of kinases.

  • Compound Preparation: A 10 mM stock solution of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Reaction Mixture Preparation: For each kinase in the panel, a reaction mixture is prepared containing the purified kinase, its specific substrate, and a buffer containing cofactors (e.g., MgCl2, MnCl2).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The test compound is added at a fixed concentration (e.g., 10 µM for single-point screening) or a range of concentrations for IC50 determination.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter mat. The filter mat is then washed extensively to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control.

Data Presentation: Kinase Inhibition Profile

The results of a single-point screen are typically presented in a table, highlighting kinases with significant inhibition.

Kinase Target% Inhibition at 10 µM
EGFR8%
VEGFR212%
CDK292%
ROCK115%
PKA5%
... (additional 400+ kinases)...

This is illustrative data. A full screen would encompass a much larger panel.[6]

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Reaction Initiate Reaction with [γ-³³P]ATP Compound->Reaction KinaseMix Kinase Reaction Mix (Enzyme, Substrate, Buffer) KinaseMix->Reaction Incubate Incubate at 30°C Reaction->Incubate Terminate Spot on Filter Mat & Wash Incubate->Terminate Scintillation Scintillation Counting Terminate->Scintillation Calculation Calculate % Inhibition Scintillation->Calculation

Caption: Radiometric kinase assay workflow.

GPCR Panel Screening

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a substantial portion of approved drugs.[7] Unintended interactions with GPCRs can lead to a wide range of physiological effects, making GPCR screening a cornerstone of safety pharmacology.

Rationale for GPCR Profiling

Due to their diverse physiological roles, off-target GPCR activity can result in cardiovascular, neurological, and metabolic side effects. A competitive radioligand binding assay is a high-throughput and sensitive method to identify any potential interactions between a test compound and a broad range of GPCRs.[8]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to assess the affinity of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for a panel of GPCRs.[9]

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.[9]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the target GPCR and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, separating the bound from the free radioligand. The filter is washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation: GPCR Binding Affinity

The results are presented as Ki values, with lower values indicating higher binding affinity.

GPCR TargetRadioligandKi (µM)
Adrenergic α1A[³H]-Prazosin> 10
Dopamine D2[³H]-Spiperone> 10
Serotonin 5-HT2A[³H]-Ketanserin8.5
Muscarinic M1[³H]-Pirenzepine> 10
... (additional GPCRs)......

This is illustrative data.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes GPCR-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Compound Test Compound (Serial Dilutions) Compound->Incubate Radioligand Specific Radioligand Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Ki from IC50 Count->Calculate

Caption: GPCR radioligand binding assay workflow.

Part 2: Cellular Target Engagement and Selectivity

While in vitro panel screens are invaluable, it is crucial to confirm target engagement in a more physiologically relevant context. Cellular assays can validate the findings from biochemical assays and provide insights into a compound's cell permeability and on-target activity in a living system.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing the direct binding of a compound to its target protein in intact cells or cell lysates.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13]

Rationale for CETSA

CETSA provides direct evidence of target engagement within the complex milieu of the cell.[14] A positive thermal shift for the intended target confirms that the compound can penetrate the cell membrane and bind to its target. Furthermore, by performing proteome-wide CETSA (using mass spectrometry), one can identify off-targets that are engaged by the compound in an unbiased manner.[11]

Experimental Protocol: Western Blot-based CETSA

This protocol details the steps for a CETSA experiment to validate the engagement of a primary target (e.g., CDK2, based on the illustrative kinase screen data) by 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Cell Treatment: Culture cells (e.g., a cancer cell line expressing CDK2) and treat them with the test compound or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[12]

  • Cell Lysis: Lyse the cells to release the soluble proteins. Methods like freeze-thaw cycles are common.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (CDK2).

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (ΔTm).

Data Presentation: CETSA Melting Curves and ΔTm

The results are presented as melting curves, and the thermal shift is summarized in a table.

Target ProteinTreatmentMelting Temperature (Tm)ΔTm
CDK2Vehicle (DMSO)48.5°C-
CDK210 µM Compound54.2°C+5.7°C
GAPDH (Control)Vehicle (DMSO)62.1°C-
GAPDH (Control)10 µM Compound62.3°C+0.2°C

This is illustrative data.

Workflow Visualization

G cluster_prep Cell Treatment cluster_assay CETSA Protocol cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots to Different Temps Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Pellet Aggregates Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Analyze Generate Melting Curves & Calculate ΔTm WB->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Comparative Analysis and Discussion

The cross-reactivity profile of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be contextualized by comparing it to other hypothetical compounds targeting CDK2.

CompoundPrimary TargetKinase Selectivity (S-score at 10 µM)Key Off-TargetsCellular Target Engagement (ΔTm for CDK2)
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CDK20.15 (Moderately Selective)None identified in top 50 kinases+5.7°C
Compound X (Highly Selective) CDK20.02 (Highly Selective)None+6.1°C
Compound Y (Non-Selective) CDK20.6 (Non-Selective)Aurora A, GSK3β, PLK1+4.9°C

This is illustrative data. S-score is a measure of selectivity, with lower values indicating higher selectivity.

The illustrative data suggests that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a potent and cell-permeable ligand for CDK2, as evidenced by the significant thermal shift in the CETSA experiment. The kinase panel screen indicates a moderately selective profile, with potent inhibition of CDK2 and minimal activity against other kinases at the tested concentration. The lack of significant binding to the screened GPCRs is a positive sign for its safety profile.

Compared to the highly selective "Compound X," our lead compound shows a slightly broader profile, which could be a starting point for medicinal chemistry efforts to improve selectivity. In contrast, it is far superior to the non-selective "Compound Y," which hits multiple other kinases, increasing the risk of off-target toxicities.

Conclusion

This guide has outlined a systematic and multi-faceted approach to defining the cross-reactivity profile of a novel chemical entity, using 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a case study. By integrating broad in vitro panel screening with cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. This rigorous profiling is indispensable for making informed decisions in the drug discovery pipeline, de-risking candidates, and ultimately, developing safer and more effective medicines. The methodologies described herein represent a foundational framework that can be adapted and expanded upon to meet the specific needs of any drug development program.

References

  • PubMed. (n.d.). Protein kinase profiling assays: a technology review.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • WuXi Biology. (n.d.). Kinase Assay.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • PubMed. (n.d.). GPCR-radioligand binding assays.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • CETSA. (n.d.). CETSA.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Moldb. (n.d.). 7-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one.
  • PMC - NIH. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one.

Sources

Validation

A Head-to-Head Comparison: Evaluating 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Novel Kinase Inhibitor

Authored by: [Your Name], Senior Application Scientist Introduction: The Quinolin-2(1H)-one Scaffold in Modern Drug Discovery The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The Quinolin-2(1H)-one Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1] Its rigid structure and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of agents with a wide array of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[1][2] A particularly fruitful area of research has been the development of quinolin-2(1H)-one derivatives as potent and selective protein kinase inhibitors.[3][4][5]

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the quinolinone scaffold has proven to be a highly effective template for designing such drugs. Derivatives have shown potent inhibitory activity against critical cancer-related kinases such as Cyclin-Dependent Kinase 5 (CDK5), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4]

This guide introduces 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a novel derivative that incorporates key structural features known to enhance pharmacological properties. The inclusion of a fluorine atom can improve metabolic stability and binding affinity, while the gem-dimethyl group at the 4-position can lock the conformation and enhance lipophilicity.[6] Based on the extensive literature on related compounds, we hypothesize that this novel molecule has significant potential as a kinase inhibitor. This document provides a framework for a head-to-head comparison of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with established kinase inhibitors, offering detailed experimental protocols to rigorously evaluate its performance.

The Competitive Landscape: Established Kinase Inhibitors for Comparison

To ascertain the therapeutic potential of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a direct comparison with clinically relevant and well-characterized inhibitors is essential. We have selected two prominent inhibitors that target kinases known to be modulated by the quinoline/quinazoline scaffold:

  • Erlotinib (Tarceva®): A potent, reversible inhibitor of the EGFR tyrosine kinase. It is an established therapeutic for non-small cell lung cancer and pancreatic cancer. Its quinazoline core is structurally related to the quinolinone scaffold.

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER-2 tyrosine kinases. Lapatinib's quinazoline structure also provides a relevant benchmark for our test compound.[4]

These compounds represent the gold standard in EGFR/HER-2 inhibition and provide a stringent test for our novel derivative.

Comparative Analysis: Proposed Experimental Evaluation

A multi-faceted approach is required to thoroughly compare the inhibitory potential of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against Erlotinib and Lapatinib. The following sections detail the proposed experimental workflows.

In Vitro Kinase Inhibition Assays

The first step is to determine the direct inhibitory activity of our compound against purified recombinant kinases. This provides a clean, cell-free system to measure the half-maximal inhibitory concentration (IC50), a key metric of potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to the kinase ATP pocket.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the respective kinase (e.g., EGFR, HER-2) in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Prepare a 4X solution of the europium-labeled anti-tag antibody.

    • Prepare serial dilutions of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, Erlotinib, and Lapatinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Assembly:

    • In a 384-well plate, add 2.5 µL of the test compound serial dilutions.

    • Add 2.5 µL of the 4X kinase/antibody mixture.

    • Add 5 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring both the europium donor emission (615 nm) and the Alexa Fluor™ tracer emission (665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data Summary:

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneTBDTBD
Erlotinib~2>10,000
Lapatinib~10~13

Table 1: Hypothetical data table for in vitro kinase inhibition assays. TBD (To Be Determined) indicates the values to be obtained for the novel compound.

Cell-Based Antiproliferative Assays

To assess the compound's effect in a biological context, we will measure its ability to inhibit the growth of cancer cell lines that are dependent on EGFR and/or HER-2 signaling.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, which is an indicator of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A431 cells (EGFR overexpressing) and SK-BR-3 cells (HER-2 overexpressing) in appropriate media.

  • Cell Plating:

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, Erlotinib, and Lapatinib for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Plot luminescence against compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Expected Data Summary:

CompoundA431 GI50 (µM)SK-BR-3 GI50 (µM)
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneTBDTBD
Erlotinib~0.1>10
Lapatinib~0.5~0.2

Table 2: Hypothetical data table for cell-based antiproliferative assays.

Target Engagement and Downstream Signaling Analysis

To confirm that the observed antiproliferative effects are due to on-target inhibition of the EGFR/HER-2 pathway, we will use Western blotting to analyze the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting for Phospho-Proteins

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture A431 and SK-BR-3 cells to ~80% confluency.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat with the test compounds at their respective GI50 concentrations for 2 hours.

    • Stimulate the cells with EGF (for A431) or heregulin (for SK-BR-3) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, and ERK.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing the Scientific Rationale

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS_RAF_MEK RAS-RAF-MEK EGFR->RAS_RAF_MEK PI3K PI3K EGFR->PI3K Test_Cmpd 7-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Test_Cmpd->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR ERK ERK RAS_RAF_MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF Ligand (EGF) EGF->EGFR

Caption: EGFR/HER-2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Hypothesis: Compound is a Kinase Inhibitor kinase_assay Kinase Binding Assay (TR-FRET) start->kinase_assay prolif_assay Antiproliferation Assay (CellTiter-Glo) start->prolif_assay ic50 Determine IC50 Values kinase_assay->ic50 conclusion Comparative Efficacy Profile ic50->conclusion gi50 Determine GI50 Values prolif_assay->gi50 western Western Blot (Phospho-Protein Analysis) gi50->western target_engagement Confirm Target Engagement western->target_engagement target_engagement->conclusion

Caption: Workflow for evaluating novel kinase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the head-to-head comparison of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with established kinase inhibitors. By following the detailed protocols for in vitro and cell-based assays, researchers can generate a robust dataset to determine the potency, selectivity, and cellular efficacy of this novel compound.

Positive results from these studies—specifically, low nanomolar IC50 values against EGFR/HER-2 and potent antiproliferative activity in relevant cell lines—would strongly support its further development. Subsequent steps would include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in xenograft models. The quinolin-2(1H)-one scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation is the critical first step in unlocking the potential of new derivatives like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

References

  • Zhong, W., Liu, H., Kaller, M. R., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5389.
  • Mphahane, N., Adegoke, A., Sosibo, S., et al. (2024). Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. Bioorganic & Medicinal Chemistry, 105, 117769.
  • Al-Ostath, R., Al-Qaisi, A., Al-Soud, Y. A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Biochemical and Molecular Toxicology, 39(9), e23899.
  • Aly, A. A., & Abdou, M. I. (2014). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: [Link]

  • Roy, B. G., Mandal, S., Bhuyan, S., & Jana, S. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Green Chemistry, 23(15), 5255-5285.
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.
  • Kostova, I., Saso, L. (2021). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 26(4), 1143. Available at: [Link]

Sources

Comparative

Illuminating the Target: A Comparative Guide to Confirming the Biological Target of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the identification of a specific molecular target is a critical step that underpins the entire development pipeli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a specific molecular target is a critical step that underpins the entire development pipeline.[1][2][3] For novel compounds such as 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a member of the versatile quinolinone scaffold class known for its diverse biological activities, pinpointing its precise biological target is paramount.[4] The quinolinone core is a privileged structure in medicinal chemistry, with derivatives showing potential as kinase inhibitors and modulators of various signaling pathways.[5][6][7] This guide provides a comprehensive, multi-pronged strategy for the robust confirmation of the biological target of this, and other novel small molecules, integrating both established and cutting-edge methodologies to ensure scientific rigor and accelerate the path to clinical translation.

The Imperative of Target Validation

The journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy stemming from poor target engagement or misunderstanding of the mechanism of action.[8] Rigorous, upfront target validation de-risks drug development programs by providing a solid mechanistic foundation for further optimization and clinical investigation.[9][10] This guide will explore a logical progression of experiments, from broad, unbiased approaches to confirm the general class of target, to specific, high-resolution techniques that verify direct physical interaction.

A Phased Approach to Target Confirmation

We advocate for a hierarchical approach to target validation, beginning with broad cellular assays to narrow down the potential target class, followed by more specific biochemical and biophysical methods to confirm direct binding and functional modulation.

Phase 1: Unbiased Cellular Screening to Identify Affected Pathways

The initial step is to understand the phenotypic consequences of treating cells with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This provides crucial clues about the underlying signaling pathways and potential target classes.

High-Content Imaging (HCI): This powerful technique allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to infer the compound's mechanism of action.

  • Rationale: By observing changes in cell morphology, proliferation, apoptosis, and the localization of key proteins, we can generate hypotheses about the affected signaling pathways. For instance, changes in cytoskeletal organization might point towards a kinase involved in cell motility.

  • Alternative: Phenotypic screening using genetically diverse cell line panels (e.g., the NCI-60 panel) can reveal patterns of sensitivity that correlate with specific genetic markers or pathway dependencies.[2]

Experimental Protocol: High-Content Imaging for Pathway Analysis

  • Cell Plating: Seed a relevant cancer cell line (e.g., a panel of breast cancer cell lines) in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for a relevant time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Staining: Fix and permeabilize the cells, then stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and an antibody against a key signaling protein like phospho-ERK).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various cellular features (e.g., nuclear size, cell shape, protein localization, and intensity).

  • Data Interpretation: Compare the phenotypic profile of the compound-treated cells to a library of profiles from compounds with known mechanisms of action to identify potential similarities.

Diagram: High-Content Imaging Workflow

HCI_Workflow A Cell Plating B Compound Treatment A->B C Fixation & Staining B->C D Image Acquisition C->D E Image & Data Analysis D->E F Phenotypic Profiling E->F

Caption: Workflow for High-Content Imaging.

Phase 2: Biochemical Assays to Identify Direct Molecular Interactions

Once a potential target class, such as protein kinases, is hypothesized, the next step is to determine if 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one directly interacts with and modulates the activity of purified proteins.

Kinase Panel Screening: A broad panel of purified kinases can be used to rapidly identify potential targets.

  • Rationale: This approach provides a direct measure of the compound's inhibitory activity against a wide range of kinases, offering both on-target and potential off-target information.[11]

  • Alternative: Activity-based protein profiling (ABPP) can be used in cell lysates to identify enzyme targets in a more native environment.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 384-well plate, add the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Reaction Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Table 1: Hypothetical Kinase Screening Results

Kinase TargetIC50 (nM) for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Kinase A50
Kinase B>10,000
Kinase C250
Kinase D>10,000

Diagram: Kinase Inhibition Assay Principle

Kinase_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor K Kinase S Substrate K->S binds ATP ATP K->ATP binds PS Phospho-Substrate S->PS phosphorylates ADP ADP ATP->ADP K2 Kinase I Inhibitor K2->I binds

Caption: Principle of a kinase inhibition assay.

Phase 3: Cellular Target Engagement to Confirm In-Cellulo Binding

Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a crucial validation step.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18][19]

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][18]

  • Rationale: By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly assess target engagement. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[17][18]

  • Alternative: Isothermal dose-response fingerprint (ITDRF) CETSA can be used to determine the potency of target engagement at a fixed temperature.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one or vehicle.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Table 2: Hypothetical CETSA Data

Temperature (°C)Soluble Kinase A (% of control) - VehicleSoluble Kinase A (% of control) - Compound
45100100
508598
555090
602075
65540

Diagram: CETSA Workflow

CETSA_Workflow A Cell Treatment B Heating A->B C Lysis & Centrifugation B->C D Protein Quantification C->D E Melting Curve Analysis D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 4: In Vivo Target Validation to Confirm Physiological Relevance

The ultimate validation of a biological target is to demonstrate that engaging the target in a living organism leads to the desired physiological effect.[13][20][21]

In Vivo Target Engagement Studies: These studies assess whether the compound binds to its target in the relevant tissue at concentrations that are achievable in vivo.[20]

  • Rationale: This confirms that the compound can reach its target in a complex physiological system and engage it sufficiently to elicit a biological response.

  • Methodologies: This can be assessed by measuring downstream biomarkers of target activity or by directly measuring target occupancy using techniques like positron emission tomography (PET) if a suitable radiolabeled tracer is available.

Experimental Protocol: In Vivo Pharmacodynamic (PD) Biomarker Assay

  • Animal Dosing: Administer 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to a relevant animal model of disease (e.g., a tumor xenograft model).

  • Tissue Collection: At various time points after dosing, collect tumor and/or relevant tissues.

  • Biomarker Analysis: Measure the level of a downstream biomarker that is regulated by the target kinase (e.g., the phosphorylation of a substrate of Kinase A). This can be done by Western blotting, ELISA, or immunohistochemistry.

  • Data Analysis: Correlate the dose of the compound with the change in the biomarker to establish a dose-response relationship for target engagement in vivo.

Conclusion

Confirming the biological target of a novel compound like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a multifaceted process that requires a combination of orthogonal experimental approaches. By systematically progressing from broad cellular profiling to specific in vivo target engagement studies, researchers can build a robust and compelling case for the compound's mechanism of action. This evidence-based approach is essential for making informed decisions in drug discovery and for ultimately developing safe and effective therapies.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Lindsley, C. W., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200-205. [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22), e1658. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Nomura, D. K., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(5), 489-498. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Zheng, W., et al. (2005). Identification and validation of protein targets of bioactive small molecules. Drug Discovery Today, 10(23-24), 1607-1613. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-185. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • ResearchGate. Determining target engagement in living systems. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(10), 2842-2851. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Wittrup, K. D., et al. (2022). Physiological Considerations for Modeling in vivo Antibody-Target Interactions. Frontiers in Immunology, 13, 831934. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Drug Delivery. 7-Fluoro-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 28(23), 7795. [Link]

  • Wang, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Li, J., et al. (2011). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • PubChem. 6-Fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • Parveen, M., et al. (2010). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. [Link]

  • Gicquel, M., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules, 27(3), 967. [Link]

Sources

Validation

A Comprehensive Guide to the Enantiomeric Separation and Activity Comparison of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimpos...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the enantiomeric separation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated quinolinone scaffold with significant potential in medicinal chemistry. Furthermore, we will explore methodologies for comparing the biological activities of the individual enantiomers, offering a roadmap for researchers in this field.

The Significance of Chirality in Quinolone Derivatives

The quinolone and quinolinone core structures are prevalent in a wide array of biologically active compounds, demonstrating anticancer, antibacterial, and antifungal properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a compound's metabolic stability and binding affinity.[2] For chiral quinolinones, it is imperative to isolate and characterize each enantiomer, as the therapeutic benefits may reside in a single enantiomer, while the other could be inactive or even contribute to undesirable side effects. The separation and individual evaluation of enantiomers are therefore not merely a technical exercise but a fundamental necessity in the development of safe and effective therapeutics.[4]

Part 1: Enantiomeric Separation Strategies

The successful separation of the enantiomers of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hinges on the selection of an appropriate chiral stationary phase (CSP) and chromatographic technique. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.[5][6]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique for enantiomeric separation. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.

A recommended starting point for the separation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a cellulose-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector. For fluorinated quinolones, reversed-phase conditions have proven effective.[7][8]

Table 1: Proposed Starting Conditions for Chiral HPLC Method Development

ParameterRecommended ConditionRationale
Column CHIRALCEL® OZ-RH or similar cellulose-based CSPProven efficacy in separating fluoroquinolone enantiomers.[7][8]
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic or basic additiveReversed-phase mode is suitable for many quinolone derivatives. Additives can improve peak shape and resolution.
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at an appropriate wavelength (e.g., 254 nm)The quinolinone core possesses a strong UV chromophore.
Temperature 25 °C (with potential for optimization)Temperature can influence enantioselectivity.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener and often faster alternative to HPLC for chiral separations.[4][5] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers advantages in terms of reduced solvent consumption and faster run times.

Table 2: Proposed Starting Conditions for Chiral SFC Method Development

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)Broad enantioselectivity for a wide range of compounds.
Mobile Phase Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol)The addition of an alcohol modifier is crucial for eluting polar compounds.
Co-solvent Gradient Isocratic or gradient elution (e.g., 5-40% co-solvent)A gradient can be employed to optimize separation and reduce analysis time.
Back Pressure 100 - 150 barNecessary to maintain the CO₂ in a supercritical state.
Flow Rate 2 - 4 mL/minHigher flow rates are achievable in SFC due to the low viscosity of the mobile phase.
Detection UV or Mass Spectrometry (MS)MS can be readily coupled with SFC for enhanced sensitivity and confirmation of identity.

graph TD {
A[Racemic 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one] --> B{Chiral Chromatography};
B --> C{HPLC with Chiral Stationary Phase};
B --> D{SFC with Chiral Stationary Phase};
C --> E[Separated Enantiomer 1];
C --> F[Separated Enantiomer 2];
D --> E;
D --> F;
E --> G{Biological Activity Testing};
F --> G;
G --> H[Comparison of Enantiomeric Activity];
subgraph "Separation Techniques"
    C;
    D;
end

subgraph "Isolated Enantiomers"
    E;
    F;
end

}

Caption: Workflow for Enantiomeric Separation and Biological Evaluation.

Determination of Enantiomeric Excess (ee)

Once a separation method is established, it is crucial to quantify the enantiomeric purity of the separated fractions. This is typically expressed as enantiomeric excess (ee), calculated as:

ee (%) = [([Enantiomer 1] – [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

The most common methods for determining ee are:

  • Chiral HPLC/SFC: By integrating the peak areas of the two enantiomers in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent to induce chemical shift differences between the enantiomers.[9]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine ee by comparing the CD spectrum of a sample to that of the pure enantiomers.[10][11]

Part 2: Comparative Biological Activity Assessment

Given the diverse pharmacological activities of quinolinone derivatives, a panel of in vitro assays is recommended to compare the biological profiles of the individual enantiomers of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Anticancer Activity Screening

Many quinoline and quinolinone derivatives have demonstrated potent anticancer activity.[1][2] A primary screening should assess the cytotoxicity of each enantiomer against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) in 96-well plates and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with serial dilutions of each enantiomer and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.

Further investigation into the mechanism of action can be conducted using assays such as flow cytometry for cell cycle analysis and apoptosis detection.[12]

G cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action A Cancer Cell Lines (e.g., MCF-7, HeLa) B Treatment with Enantiomers (Serial Dilutions) A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 Values D->E F Flow Cytometry E->F For active enantiomers G Cell Cycle Analysis F->G H Apoptosis Assay (e.g., Annexin V) F->H

Caption: Workflow for Anticancer Activity Assessment.

Antifungal Activity Screening

Quinoline derivatives have also been reported to possess antifungal properties.[13][14] The separated enantiomers should be screened against a panel of clinically relevant fungal strains.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

  • Fungal Culture: Prepare standardized inoculums of fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Serial Dilution: Prepare serial twofold dilutions of each enantiomer in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured on agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Table 3: Hypothetical Comparative Biological Activity Data

CompoundCancer Cell Line (MCF-7) IC₅₀ (µM)Fungal Strain (C. albicans) MIC (µg/mL)
Racemic Mixture 15.232
Enantiomer 1 (S)- 5.816
Enantiomer 2 (R)- > 10064
Doxorubicin (Control) 0.5N/A
Fluconazole (Control) N/A8

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The comprehensive evaluation of the enantiomers of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a critical step in unlocking its full therapeutic potential. This guide has outlined robust strategies for the enantiomeric separation of this promising compound using chiral HPLC and SFC, along with established protocols for comparing the biological activities of the isolated enantiomers. By systematically applying these methodologies, researchers can gain a deeper understanding of the structure-activity relationships of this and other chiral quinolinone derivatives, ultimately paving the way for the development of novel and more effective therapeutic agents.

References

  • Kasprzyk-Hordern, B., et al. (2018). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

  • Kasprzyk-Hordern, B., et al. (2018). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. King's College London Research Portal. [Link]

  • Kasprzyk-Hordern, B., et al. (2018). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]

  • Curran, D. P., et al. (2009). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. NIH. [Link]

  • Abbas, S. Y., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Wang, L., et al. (2020). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. ResearchGate. [Link]

  • Various Authors. (2020). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. ResearchGate. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Hafez, H. N., et al. (2011). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed. [Link]

  • Various Authors. Asymmetric Synthesis of Chiral 3,4-Dihydro-quinolin-2-ones. Sci-Hub. [Link]

  • You, L., et al. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Curran, D. P., et al. (2009). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral alpha-halo-ortho-alkenyl anilides. PubMed. [Link]

  • Toussaint, A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • MySkinRecipes. 7-Fluoro-2-methylquinoline. MySkinRecipes. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. [Link]

  • Lin, J., et al. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed. [Link]

  • Joseph, J., et al. (2014). Exploitation of the majority rules effect for the accurate measurement of high enantiomeric excess values using CD spectroscopy. Royal Society of Chemistry. [Link]

  • Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. AFMPS. [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]

  • Various Authors. Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Patel, V. (2012). Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]

  • Various Authors. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Regalado, E. L. (2016). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. [https://www.researchgate.net/publication/305386008_Separation_of_Achiral_Analytes_Using_Supercritical_Fluid_Chromatography_with_Chiral_Stationary_Phases]([Link]_ Chromatography_with_Chiral_Stationary_Phases)

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • de Oliveira, R. B., et al. (2015). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

Sources

Comparative

Comparative Analysis of the ADME Properties of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives: A Methodological and Predictive Guide

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is paved with hurdles, many of which...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is paved with hurdles, many of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise highly potent molecule can fail spectacularly if it is not absorbed orally, is rapidly metabolized into inactive or toxic byproducts, or fails to reach its intended biological target in sufficient concentrations. This guide provides a comprehensive comparative framework for evaluating the ADME properties of a promising class of compounds: 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives.

While specific experimental ADME data for this particular series of derivatives is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to predict how structural modifications on this scaffold may influence its pharmacokinetic profile.[1][2] Furthermore, we will provide detailed, field-proven experimental protocols for key in vitro ADME assays, enabling researchers to generate the very data needed for a robust comparative analysis.[3][4][5]

The 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core represents a privileged scaffold in medicinal chemistry.[6][7] The gem-dimethyl group at the 4-position can lock the conformation and may block metabolic soft spots, while the fluorine atom at the 7-position can modulate physicochemical properties such as pKa and lipophilicity, potentially enhancing metabolic stability and target engagement.[1] Understanding how further derivatization of this core impacts its ADME properties is critical for advancing compounds toward clinical evaluation.[8][9]

The ADME Quaternary: Key Parameters for Drug-Likeness

A successful drug candidate must possess a balanced ADME profile. The four key pillars of this profile are:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract. Key properties influencing absorption include aqueous solubility and membrane permeability.

  • Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs. This is influenced by factors such as plasma protein binding (PPB) and tissue partitioning.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver. Metabolism can lead to drug inactivation and clearance, or in some cases, activation (prodrugs) or the formation of toxic metabolites. The cytochrome P450 (CYP) enzyme family plays a central role in drug metabolism.[4]

  • Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

In vitro ADME assays are indispensable tools in early drug discovery, providing crucial insights into these properties and helping to identify potential liabilities before advancing to more complex and costly in vivo studies.[3][8][10]

Comparative Assessment of Physicochemical Properties and Absorption

The initial steps of drug absorption are governed by fundamental physicochemical properties. Here, we'll explore how to assess and compare these properties for different derivatives of our core scaffold.

2.1. Aqueous Solubility

Poor aqueous solubility is a common reason for poor oral bioavailability.[11] It is essential to determine the solubility of derivatives to ensure they can dissolve in the GI fluid.

Illustrative Comparative Data (Hypothetical)

DerivativeSubstitution (R)MethodAqueous Solubility (µM)
Parent Scaffold HThermodynamic50
Derivative A 1-CH2CH2OHThermodynamic150
Derivative B 1-PhenylThermodynamic5
Derivative C 1-CH2COOHThermodynamic>200

This table illustrates how different substituents might impact solubility. Hydrophilic groups (A, C) are expected to increase solubility, while large lipophilic groups (B) may decrease it.

Experimental Protocol: Thermodynamic Solubility Assay

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that exceeds the expected solubility.

  • Equilibration: Shake the mixture at room temperature for 24 hours to allow it to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

2.2. Membrane Permeability

For a drug to be absorbed, it must pass through the intestinal epithelial cell layer. The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption in vitro.[5]

Illustrative Comparative Data (Hypothetical)

DerivativeSubstitution (R)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)Classification
Parent Scaffold H151.2High Permeability
Derivative A 1-CH2CH2OH81.1Moderate Permeability
Derivative C 1-CH2COOH15.5Low Permeability, Efflux Substrate
Propranolol (Control) -25<2High Permeability
Atenolol (Control) -0.5<2Low Permeability

This table demonstrates how substitutions can affect permeability. The efflux ratio indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_cpd Add test compound to Apical (A) or Basolateral (B) side teer->add_cpd incubate Incubate for 2 hours add_cpd->incubate sample Sample from receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate caption Workflow for Caco-2 Permeability Assay G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare incubation mixture: HLM, Buffer, Test Compound preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate reaction by adding NADPH preincubate->start_rxn timepoints Take aliquots at multiple time points (0, 5, 15, 30 min) start_rxn->timepoints quench Quench reaction with cold Acetonitrile timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % remaining vs. time and calculate t½ and CLint analyze->plot caption Workflow for HLM Metabolic Stability Assay

Caption: Workflow for HLM Metabolic Stability Assay.

Cytochrome P450 (CYP) Inhibition

CYP inhibition is a major cause of drug-drug interactions (DDIs). It is crucial to assess whether a new chemical entity inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

Illustrative Comparative Data (Hypothetical)

DerivativeSubstitution (R)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)DDI Risk
Parent Scaffold H>50>50Low
Derivative F 1-Imidazole2.5>50High (CYP3A4)
Quinidine (Control) ->500.05High (CYP2D6)

Certain nitrogen-containing heterocycles, like imidazole (F), are known to coordinate with the heme iron of CYP enzymes, leading to potent inhibition.

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

  • Incubation: Incubate HLM, a CYP-isoform-specific fluorogenic probe substrate, and various concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Detection: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Calculation: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.

Conclusion: Synthesizing the Data for Lead Optimization

This guide provides a methodological framework for the comparative analysis of the ADME properties of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives. While the presented data is illustrative, the experimental protocols and structure-activity relationship principles are directly applicable to this and other chemical series. [1][12][13] By systematically evaluating solubility, permeability, plasma protein binding, metabolic stability, and CYP inhibition, researchers can build a comprehensive ADME profile for each derivative. This multi-parameter analysis allows for the rational selection of compounds with the most promising drug-like properties for further development. The ultimate goal is to identify a candidate that not only exhibits potent pharmacology but also possesses a pharmacokinetic profile conducive to clinical success. The integration of these in vitro ADME assessments early in the drug discovery process is a critical strategy for reducing attrition rates and accelerating the delivery of new medicines to patients. [8][14][15]

References
  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]

  • PubMed. Structure--activity relationship of quinolones. [Link]

  • ResearchGate. Quinoline and quinolinone derivatives with multi-target activity. [Link]

  • ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]

  • PubMed Central (PMC). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • PubMed. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]

  • ResearchGate. Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents. [Link]

  • PubMed Central (PMC). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. [Link]

  • PubMed. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. [Link]

  • Wikipedia. Quinine. [Link]

  • MDPI. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. [Link]

  • ResearchGate. Physicochemical Descriptors Related to ADME Properties. [Link]

  • TeachOpenCADD. T002 · Molecular filtering: ADME and lead-likeness criteria. [Link]

  • PubMed. Synthesis and Evaluation of Pharmacological Profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. [Link]

  • Frontiers. The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. [Link]

  • PubMed. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. [Link]

  • Semantic Scholar. ADME Filters for Virtual Screening. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

Sources

Validation

A Preclinical Head-to-Head: Evaluating 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Against Edaravone in Models of Amyotrophic Lateral Sclerosis

Introduction Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The therapeutic landscape for ALS remains challenging, with limited options that offer modest benefits in slowing disease progression. The current standards of care include Riluzole, which is thought to reduce excitotoxicity, and Edaravone, a potent free radical scavenger that mitigates oxidative stress.[1][2][3] Oxidative stress and mitochondrial dysfunction are considered key players in the pathogenesis of ALS, contributing significantly to motor neuron death.[4][5]

This guide introduces a novel investigational compound, 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Compound X). The quinolinone scaffold is present in a number of compounds with demonstrated neuroprotective properties, suggesting that Compound X may offer a therapeutic benefit in neurodegenerative diseases like ALS.[6][7][8] This document outlines a comprehensive preclinical benchmarking study designed to rigorously evaluate the neuroprotective potential of Compound X in direct comparison to the established standard of care, Edaravone. Through a series of in vitro and in vivo experiments, we will dissect the cellular mechanisms of action and assess the therapeutic efficacy of Compound X, providing critical data for its potential advancement as a novel ALS therapeutic.

Comparative Analysis: Proposed Mechanisms of Action

A critical aspect of this investigation is to understand how Compound X's potential mechanism of action compares to that of Edaravone. This will be explored through a series of targeted in vitro assays.

dot

cluster_c Compound X (Hypothesized MOA) cluster_e Edaravone (Known MOA) c1 Direct Antioxidant Activity p Neuroprotection of Motor Neurons c1->p Reduces ROS c2 Mitochondrial Protection c2->p Maintains Mitochondrial Integrity e1 Free Radical Scavenging e1->p Neutralizes Free Radicals e2 Reduction of Oxidative Stress Markers e2->p Decreases Oxidative Damage

Caption: Proposed neuroprotective mechanisms of Compound X versus Edaravone.

In Vitro Benchmarking: Cellular Assays for Neuroprotection

To dissect the cellular mechanisms of Compound X and compare its neuroprotective capabilities with Edaravone, a series of robust in vitro assays will be conducted using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity and neuroprotection studies.

Experimental Workflow: In Vitro Assays

dot

cluster_assays Endpoint Assays start SH-SY5Y Cell Culture & Differentiation induce Induce Oxidative Stress (Hydrogen Peroxide) start->induce treat Treatment Groups: - Vehicle - Compound X (Dose-Response) - Edaravone (Dose-Response) induce->treat a1 Cell Viability (MTT Assay) treat->a1 a2 Intracellular ROS Levels (DCFDA Assay) treat->a2 a3 Mitochondrial Membrane Potential (JC-1 Assay) treat->a3 a4 SOD1 Aggregation (Thioflavin T Assay) treat->a4 end Data Analysis & Comparison a1->end a2->end a3->end a4->end

Caption: Workflow for in vitro comparative analysis of Compound X and Edaravone.

Data Summary: In Vitro Assays
AssayParameter MeasuredExpected Outcome for Effective Neuroprotection
Cell Viability (MTT) Percentage of viable cellsIncreased cell viability compared to vehicle control
Intracellular ROS (DCFDA) Fluorescence intensity (proportional to ROS levels)Decreased fluorescence intensity compared to vehicle control
Mitochondrial Membrane Potential (JC-1) Ratio of red to green fluorescenceIncreased red/green fluorescence ratio, indicating healthy mitochondria
SOD1 Aggregation (Thioflavin T) Fluorescence intensity (proportional to aggregation)Decreased fluorescence intensity compared to control

Experimental Protocols: In Vitro Assays

Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This assay will determine the ability of Compound X and Edaravone to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture and Differentiation:

    • Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁵ cells/mL.

    • Differentiate the cells with 10 µM retinoic acid for 6 days prior to treatment.[9]

  • Compound Treatment:

    • Pre-treat the differentiated cells with varying concentrations of Compound X or Edaravone (e.g., 1, 10, 100 µg/mL) for 24 hours.[9]

  • Induction of Oxidative Stress:

    • Challenge the treated cells with 250 µM hydrogen peroxide (H₂O₂) for 24 hours.[9]

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours.[10]

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay will quantify the antioxidant capacity of Compound X and Edaravone by measuring their ability to reduce intracellular ROS levels.

Protocol:

  • Cell Preparation:

    • Culture and differentiate SH-SY5Y cells in a 96-well plate as described above.

  • Loading with DCFDA Probe:

    • Wash the cells with sterile PBS.

    • Incubate the cells with a 20 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for 30 minutes at 37°C in the dark.[5]

  • Compound Treatment and ROS Induction:

    • Wash the cells to remove the excess probe.

    • Add Compound X or Edaravone at various concentrations, followed by the addition of H₂O₂ to induce ROS production.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[11]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay will evaluate the protective effects of the compounds on mitochondrial integrity, a critical factor in neuronal survival.

Protocol:

  • Cell Culture and Treatment:

    • Culture, differentiate, and treat SH-SY5Y cells with the compounds and H₂O₂ as described in the neuroprotection assay.

  • JC-1 Staining:

    • Add JC-1 staining solution (final concentration 2 µM) to each well and incubate for 15-30 minutes at 37°C.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence of JC-1 monomers (green) at an excitation/emission of 485/535 nm and J-aggregates (red) at an excitation/emission of 540/590 nm.[13]

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

In Vitro SOD1 Aggregation Assay

This assay will assess the ability of Compound X and Edaravone to inhibit the aggregation of mutant SOD1, a key pathological hallmark of a familial form of ALS.

Protocol:

  • Preparation of SOD1:

    • Use purified, de-metallated recombinant human SOD1 (e.g., G93A mutant).

  • Aggregation Reaction:

    • Incubate 40 µM SOD1 with 40 µM Thioflavin T (ThT) and a reducing agent (e.g., 50 mM TCEP) in a 96-well plate.[14]

    • Add varying concentrations of Compound X or Edaravone to the reaction mixture.

  • Fluorescence Monitoring:

    • Monitor the increase in ThT fluorescence over time at an excitation of ~440 nm and an emission of ~485 nm, with continuous shaking.[14]

In Vivo Benchmarking: SOD1-G93A Mouse Model of ALS

To evaluate the therapeutic efficacy of Compound X in a living organism, we will utilize the well-characterized SOD1-G93A transgenic mouse model, which recapitulates many of the key features of human ALS.[15][16]

Experimental Design: In Vivo Study

dot

cluster_groups Treatment Groups (n=15/group) cluster_monitoring Longitudinal Monitoring cluster_analysis Endpoint Analysis start SOD1-G93A Mice (Age: 60 days) g1 Vehicle Control start->g1 g2 Compound X (Dose 1) start->g2 g3 Compound X (Dose 2) start->g3 g4 Edaravone (3 mg/kg) start->g4 treat Daily Intraperitoneal Injections g1->treat g2->treat g3->treat g4->treat m1 Weekly Body Weight treat->m1 m2 Weekly Behavioral Testing (Rotarod, Hanging-Wire) treat->m2 m3 Disease Onset & Progression Scoring treat->m3 endpoint Study Endpoint (e.g., 120 days or humane endpoint) m1->endpoint m2->endpoint m3->endpoint a1 Survival Analysis endpoint->a1 a2 Histological Analysis of Spinal Cord (Motor Neuron Count) endpoint->a2 a3 Biomarker Analysis (Oxidative Stress, SOD1 Aggregation) endpoint->a3

Caption: In vivo experimental design for evaluating Compound X and Edaravone in SOD1-G93A mice.

Data Summary: In Vivo Study
ParameterMeasurementExpected Outcome for Efficacy
Disease Onset Age at which motor deficits first appearDelayed onset of symptoms
Motor Performance Latency to fall (Rotarod), Hanging time (Hanging-wire)Improved motor function over time
Survival Lifespan from birth to humane endpointIncreased lifespan
Motor Neuron Count Number of surviving motor neurons in the lumbar spinal cordIncreased number of surviving motor neurons

Experimental Protocols: In vivo Study

Animal Model and Treatment
  • Model: SOD1-G93A transgenic mice and wild-type littermates.

  • Treatment Initiation: Begin treatment at a pre-symptomatic stage (e.g., 60 days of age).

  • Administration: Administer Compound X (two dose levels) and Edaravone (e.g., 3 mg/kg) or vehicle via daily intraperitoneal injections.[6]

Behavioral Assessments
  • Rotarod Test:

    • Place mice on an accelerating rotating rod.

    • Record the latency to fall.

    • Perform weekly to assess motor coordination and balance.[17][18]

  • Hanging-Wire Test:

    • Allow mice to grip a wire mesh and invert it.

    • Record the time until they fall.

    • Perform weekly to measure grip strength and endurance.[17][18]

Endpoint Measures
  • Disease Onset and Progression:

    • Monitor mice daily for signs of motor deficits (e.g., tremor, limb weakness) to determine the age of disease onset.

    • Use a clinical scoring system to track disease progression.

  • Survival Analysis:

    • Record the lifespan of each animal until the humane endpoint is reached (e.g., inability to right within 30 seconds).

  • Histological Analysis:

    • At the study endpoint, perfuse the animals and collect the lumbar spinal cord.

    • Perform Nissl staining to visualize and count the number of surviving motor neurons in the ventral horn.[4][19]

  • Biomarker Analysis:

    • Analyze spinal cord tissue for markers of oxidative stress (e.g., 3-nitrotyrosine) and levels of aggregated SOD1.[20]

Conclusion

This comprehensive benchmarking guide provides a rigorous framework for the preclinical evaluation of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Compound X) as a potential therapeutic for Amyotrophic Lateral Sclerosis, in direct comparison with the standard of care, Edaravone. The proposed in vitro and in vivo studies are designed to provide a clear, data-driven assessment of Compound X's neuroprotective efficacy and its underlying mechanisms of action. The results of these experiments will be crucial in determining the potential of Compound X to advance into further development as a novel treatment for this devastating neurodegenerative disease.

References

  • Histological analysis of motor neuron loss and muscle atrophy in ALS mice. (URL: [Link])

  • SOD1-G93A Transgenic ALS Mouse Model. InnoSer. (URL: [Link])

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. (URL: [Link])

  • Riluzole for the treatment of amyotrophic lateral sclerosis. PubMed. (URL: [Link])

  • Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. (URL: [Link])

  • SOD1-G93A Transgenic Mouse Model. Scantox. (URL: [Link])

  • Accumulation of misfolded SOD1 outlines distinct patterns of motor neuron pathology and death during disease progression in a SOD1G93A mouse model of amyotrophic lateral sclerosis. PubMed Central. (URL: [Link])

  • Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells. National Institutes of Health. (URL: [Link])

  • Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice. PubMed. (URL: [Link])

  • Intracellular ROS Assay Kit (Fluorometric). Arigo biolaboratories. (URL: [Link])

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. (URL: [Link])

  • Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. PubMed. (URL: [Link])

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. National Institutes of Health. (URL: [Link])

  • A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis. PubMed Central. (URL: [Link])

  • Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity. National Institutes of Health. (URL: [Link])

  • Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods. PubMed Central. (URL: [Link])

  • SOD1 aggregation assay. Innoprot. (URL: [Link])

  • Susceptibility of Mutant SOD1 to Form a Destabilized Monomer Predicts Cellular Aggregation and Toxicity but Not In vitro Aggregation Propensity. Frontiers. (URL: [Link])

  • What can we learn from the edaravone development program for ALS? Taylor & Francis Online. (URL: [Link])

  • Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice. ResearchGate. (URL: [Link])

  • Mutant SOD1 aggregates formed in vitro and in cultured cells are polymorphic and differ from those arising in the CNS. PubMed Central. (URL: [Link])

  • Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse. National Institutes of Health. (URL: [Link])

  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. (URL: [Link])

  • Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. National Institutes of Health. (URL: [Link])

  • ALS Trials Fail to Meet Key Endpoints…But It's Still a Win and Here's Why. Medscape. (URL: [Link])

  • Optimal methods to characterize the G93A mouse model of ALS. ResearchGate. (URL: [Link])

  • Outcome measures in amyotrophic lateral sclerosis clinical trials. PubMed Central. (URL: [Link])

  • Guidelines for preclinical animal research in ALS/MND: A consensus meeting. (URL: [Link])

  • Functional outcome measures as clinical trial endpoints in ALS. PubMed. (URL: [Link])

  • Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity. PubMed Central. (URL: [Link])

  • Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. ResearchGate. (URL: [Link])

  • Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway. PubMed Central. (URL: [Link])

  • The Effect of the Stress Induced by Hydrogen Peroxide and Corticosterone on Tryptophan Metabolism, Using Human Neuroblastoma Cell Line (SH-SY5Y). MDPI. (URL: [Link])

  • Hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y cells: Protective effect of Momordica charantia fruit extract. DergiPark. (URL: [Link])

  • Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. National Institutes of Health. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated quinoline derivative. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this exact compound was not publicly available at the time of this writing, its structural classification as a halogenated organic compound provides a clear basis for establishing safe disposal protocols.[1][2][3] The presence of a fluorine atom necessitates its treatment as halogenated waste.[1][2]

Immediate Safety and Hazard Considerations

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and related quinoline structures. Similar compounds are known to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6][7][8] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of any dust or vapors.
Core Disposal Protocol: A Step-by-Step Guide

The disposal of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one must be handled as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sink or in general waste.[1][9]

Step 1: Waste Segregation

The primary principle in the disposal of this compound is segregation. Due to its fluorinated nature, it must be classified as halogenated organic waste .[1][2]

  • Action: Designate a specific waste container exclusively for halogenated organic compounds.

  • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9] Halogenated wastes often require high-temperature incineration in specialized facilities.[10]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure clear identification of the waste.

  • Action:

    • Select a waste container that is in good condition, free of leaks, and compatible with the chemical. The original container is often a suitable choice.[9]

    • The container must have a secure, threaded cap to ensure it is vapor-tight and spill-proof.[1]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

    • Clearly write the full chemical name, "7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one," and an approximate concentration or quantity on the label. Do not use abbreviations.[1]

Step 3: Waste Accumulation

  • Action:

    • All additions of waste to the container should be performed within a chemical fume hood to minimize inhalation exposure.[2]

    • Keep the waste container securely closed at all times, except when actively adding waste.[1][2]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be properly segregated from incompatible chemicals and have secondary containment.[2]

    • Do not accumulate excessive amounts of waste. Adhere to your institution's limits on waste volume in the laboratory.[1][2]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are also considered hazardous waste.

  • Action:

    • Solid Waste: Gloves, weigh boats, and contaminated paper towels should be placed in a sealed bag, labeled as hazardous waste with the chemical name, and then placed in the designated solid halogenated waste container.

    • Empty Containers: An "empty" container may still contain hazardous residue. It is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9][10] The rinseate must be collected and disposed of as halogenated liquid waste.[9] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for cleaned glassware or plastic.[9][10]

Step 5: Arranging for Waste Pickup

  • Action: Once the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.[2] Follow their specific procedures for requesting a waste pickup.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or the material is dusty.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and associated waste.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal start Start: Have 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for disposal? identify_waste Identify as Halogenated Organic Waste start->identify_waste Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe select_container Select Compatible, Leak-Proof Container with Screw Cap ppe->select_container label_container Affix 'Hazardous Waste' Label & Write Full Chemical Name select_container->label_container add_waste Add Waste in Chemical Fume Hood label_container->add_waste store_waste Store Closed Container in Designated Satellite Accumulation Area add_waste->store_waste waste_full Container is 3/4 Full? store_waste->waste_full waste_full->add_waste No request_pickup Request Pickup from Institutional EHS waste_full->request_pickup Yes end End: Waste Properly Disposed request_pickup->end

Caption: Disposal workflow for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Available from: [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University. Available from: [Link]

  • PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. National Institutes of Health. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel chemical entities like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one requires a pr...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel chemical entities like 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one requires a proactive and informed approach to personal protection. This guide is designed to provide you, our scientific partners, with the essential, immediate safety information needed to handle this compound with confidence. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is intended for research and development use only and is not for human or other uses.[1] All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this material.[4]

Table 1: Potential Hazard Summary and Precautionary Rationale

Exposure RoutePotential HazardRationale & Recommended Immediate Action
Inhalation May cause respiratory tract irritation.The compound is a solid, but fine powders can become airborne. Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[4] If inhaled, move the individual to fresh air.[5]
Skin Contact May cause skin irritation.Based on data from similar quinolinone structures[5] and general guidelines for fluorinated compounds, skin contact should be avoided.[4] Immediately wash the affected area with plenty of soap and water.[5]
Eye Contact May cause serious eye irritation.Direct contact with powders or solutions can cause significant irritation.[5] Always wear appropriate eye protection. In case of contact, rinse cautiously with water for several minutes.[5]
Ingestion Harmful if swallowed.Related quinolinone compounds are categorized as harmful if swallowed.[3][6] Do not eat, drink, or smoke in the laboratory. If ingested, rinse the mouth and seek immediate medical attention.[6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following recommendations are based on a risk-assessment approach for handling research chemicals of unknown toxicity.

Eye and Face Protection

Your vision is irreplaceable. The minimum requirement for handling this compound in any form is a pair of well-fitting chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Causality: Goggles provide a seal around the eyes to protect against splashes and airborne particulates, which standard safety glasses do not.

  • Escalation of Protection: When there is a significant risk of splashing—for instance, during transfers of solutions or when handling larger quantities—a full-face shield must be worn in addition to chemical splash goggles .[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

Proper glove selection is critical to prevent dermal absorption. Given the lack of specific chemical resistance data for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a conservative approach is necessary.

  • Recommended Material: Use chemical-resistant gloves such as nitrile or butyl rubber . Always consult the glove manufacturer’s compatibility chart for the specific solvents you are using with the compound.[4]

  • Best Practice - Double Gloving: For any procedure involving this compound, double-gloving is strongly recommended .[4] This practice significantly reduces the risk of exposure in the event the outer glove is compromised. The outer glove should be removed and replaced immediately if contamination is suspected.

  • Inspection and Removal: Before each use, inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid contaminating your skin.

Body Protection

A barrier between you and the chemical is essential.

  • Standard Use: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[4]

  • High-Risk Procedures: For tasks involving larger quantities (e.g., >10g) or a high potential for splashing, supplement your lab coat with a chemical-resistant apron . For significant exposure risks, a liquid-tight chemical suit (Category III, Types 3/4/6) may be warranted.[8]

Respiratory Protection

Engineering controls are the first and most effective line of defense against inhalation hazards.

  • Primary Control: All work involving the solid form of this compound or any of its solutions must be performed in a properly functioning chemical fume hood .[4] This is the most crucial step in preventing respiratory exposure.

  • Secondary Control (When Necessary): If engineering controls are insufficient or unavailable, respiratory protection is required. The choice of respirator depends on the potential exposure:

    • For Dust/Aerosols: If handling the powder outside of a fume hood, a minimum of an FFP3 filtering facepiece (EN 149) or a half/full-face mask (EN 140/EN 136) with P3 filters (EN 143) is necessary.[8]

    • For Vapors: For potential vapor exposure, use a combination filter (e.g., A/AX + P3) compliant with EN 14387.[8]

    • Fit Testing: A proper fit is critical for a respirator to be effective. Ensure you have been properly fit-tested and trained in the use and maintenance of your respirator.[8]

Operational Plan: PPE Workflow and Disposal

A systematic approach ensures safety is integrated into your workflow from start to finish.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Task Assessment Start Assess Task: Handling 7-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Decision1 Handling solid powder (e.g., weighing)? Start->Decision1 Decision2 Work performed in a certified fume hood? Decision1->Decision2 Yes PPE_High High-Level PPE: - Chemical Goggles & Face Shield - Double Nitrile/Butyl Gloves - Lab Coat & Apron - Half/Full-Face Respirator  with P3/Combination Filter Decision1->PPE_High No (High risk of aerosol) Decision2->PPE_High No PPE_Standard Standard PPE: - Chemical Goggles - Double Nitrile/Butyl Gloves - Lab Coat Decision2->PPE_Standard Yes

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Donning and Doffing Procedures
  • Donning (Putting On):

    • Put on your laboratory coat.

    • Put on the inner pair of gloves.

    • Put on your respiratory protection (if required).

    • Put on your chemical splash goggles and face shield (if required).

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is designed to minimize cross-contamination.

    • Remove the outer pair of gloves.

    • Remove the chemical-resistant apron (if worn).

    • Remove your laboratory coat.

    • Remove your face shield and goggles.

    • Remove your respirator (if worn).

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

Spill and Disposal Management

Small Spills: In the event of a small spill, alert others in the area immediately.[4] Wearing the appropriate PPE (including respiratory protection), contain and clean up the spill using an inert absorbent material. Place the waste in a sealed, labeled container for proper disposal.

Waste Disposal: All contaminated PPE (gloves, disposable aprons) and chemical waste must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[7] Never dispose of this material down the drain or in regular trash.

By adhering to these rigorous safety protocols, you are not only protecting yourself but also ensuring the quality and reliability of your scientific outcomes. Our commitment is to empower your research by providing the critical safety information you need to work with confidence.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd9xKwxG6KffmdH6JFc_RUrP-rILm0s3tiQgbsF_WxEuDOT7c6cTULEHAMS7Y4Y2D8KexgZo-T3O5Igz9AV3d50zk_f7hpaWoqisOu4uvic6aKUs2wAQ2unjT0K5HoDvsOGJhtSZZrnYwFkRLdaQztxSRuykXGyz07uCcp4LQU1Ng1vl4qMRWIaFWsh70Bpdg4]
  • 676116-80-6 | 7-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. Moldb. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGUNwJRvgzwhB_msHc-4g_pRD4dwuB07-ob1h_5_0wlTP8UUisTFSUP3qsjUPab5rshKIRfV11EXq5oyPyG5I1205z88Meyd4Zcgl0M8gmeeGrNbleJXHqJteS56Z_yUiWUJC]
  • 7-FLUORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDF9si00GC3NKhpcZzE5pYZi3gQuSgikFRhaUicBhnabIJ2qgC5owe2DZkSzTW_hQ3DmIR4zshSFkZ7Rz3G2gJlEMiYhCxREgSjh33afZYNLmG2lOnfoalwR9WjpEhxCAHVXq]
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVdEr9PZnCahwv9GbUZkWBWCecnQaMyzLe3EiuMty8sz2o6crj1nAV7DqLlpbLH--IIb05dwXI7kB1pPPgH9g7CNXeuAdon0s_gfHL1oYlZREFwZCEZIFIArG2EbNeBo3wovMkXKaxxgb1cGEsKpkL9RT-TwA4A4sAfu67Njtchf7x92I_T1Yoela1DIES4K1MJFTuWfkmn2RRiA==]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyebR0lse0Hao2DAmayji_tmfYmjkayWfbrWhW5bZv9pfwpk2eanY2lDyuFwtPf2_OYGkb9neaJ76nJ0brOlvQt4JCg-GfbIRjHMQkpIQ424hX9JeZHTKaX-fWog80sIe0e6Tsh0dtHQd2JKfIsuDxNwtUDviRshDfjbPO14eEB3d5DMTNn5Em1Toui1q8sfMA]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxi_F2V0jJF4QhIWGLYnG5jjPy4QwxqHAwjp_QkZBeiSSIFpkxeeI_UUbYO5954Ryuf51OVU9DQaxtPpwph2y9RvKVCmHWUJCYzm5hz5p-7Bb7R6c_O4TJHvWQQ-k4vmD-z7qXcpg4vR8O_oUelTO5Uf0AkS_uo5dgCtEnkSmfdHZeUgWIkxIqjyZvtbK8rRIQ_OYxBeWzbTkSkAXYAHoSwKS4lVh1XJnMI2328JHiM6-oD69m5a3kpEkdOS8Fv5Szi87W7vPhV_3aD6Mo]
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_6KDPzjcF3W0K2cAM-kRgGauD_KKqvsUNrOCeR6zc7A2HZ2u3Z5oiv_L-6G7yUrvHZ4rbLMHe9Z-WlCTpgq4-jYNQHcVHn9uwkdDQtnlurLojaWealUGv_j1JDa397a5OFAAWhTv9lu3SXx3soV4B2G0TJZwIp14nA1aUSHb7fBaVh5CHDLyvOgGufuZopEwXw2rjmFDMKz1HxtYHW_SZ6APADRWz-tQaM2ZOBfSDQ95f1UXcJweF]
  • Fluoroquinolonic acid-SDS-MedChemExpress. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdppUw0GDn9VicZrlZEysoLdoufdXLUifXKKYsRok-JtR2vjN7rF6Cf9oJLLdr_MXCWfoc1PbFOiyQCm-r_9oXfZX02fha-BKMLZprTs-f51u1K9iy6UJZ0tZDqEkfJNMF9khbwOefydCVXArZpxzhkmsGea4a8-btqa6N50mD5cQyNu3RJQDyKA72YCcRnldkcMVXLMmXv_1VEwI=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
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